Laduviglusib

Catalog No.
S548968
CAS No.
252917-06-9
M.F
C22H18Cl2N8
M. Wt
465.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laduviglusib

CAS Number

252917-06-9

Product Name

Laduviglusib

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile

Molecular Formula

C22H18Cl2N8

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)

InChI Key

AQGNHMOJWBZFQQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CHIR-911; CHIR911; CHIR 911; CT-99021; CT99021; CT 99021; CHIR-73911; CHIR73911; CHIR 73911; GSK 3 inhibitor XVI; GSK 3IXV; CHIR99021; CHIR 99021;

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N

The exact mass of the compound 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile is 464.10315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide to Laduviglusib (CHIR99021): Structure, Properties, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Background

Laduviglusib, commonly known in research settings as CHIR-99021, CT-99021, or CT99021, is a synthetically derived small molecule organic compound that functions as a highly selective and potent ATP-competitive inhibitor. The compound has been assigned the International Nonproprietary Name (INN) this compound following its submission to the World Health Organization, reflecting its developmental status as a pharmacological agent. With a molecular weight of 464.1 g/mol for the free base form and 501.8 g/mol for the monohydrochloride salt, this aminopyrimidine derivative has emerged as a critical research tool in chemical biology and drug discovery pipelines. [1] [2]

The compound's significance in biomedical research stems from its precise targeting of glycogen synthase kinase-3 (GSK-3), a constitutively active serine/threonine kinase that functions as a critical node in multiple cellular signaling pathways. First described in the early 2000s, CHIR-99021 has become one of the most extensively characterized GSK-3 inhibitors in experimental biology, with applications spanning from stem cell reprogramming and directed differentiation to investigation of metabolic disorders and neurological conditions. Its drug-like properties and favorable pharmacological profile have maintained its position as a gold standard GSK-3 inhibitor in experimental therapeutics. [1] [3] [4]

Structural Characteristics and Physicochemical Properties

Molecular Structure Analysis

The molecular structure of this compound features a complex heteroaromatic system with several distinctive components that contribute to its biological activity and physicochemical behavior. The core structure consists of multiple nitrogen-containing rings that facilitate interactions with the ATP-binding pocket of GSK-3 isoforms. Key structural elements include: [1]

  • A pyrimidine core that serves as the central scaffold for molecular recognition
  • Dichlorophenyl substituents that contribute to hydrophobic interactions within the kinase binding pocket
  • An aminopyridine moiety that enhances solubility and participates in hydrogen bonding
  • A nitrile group (-C≡N) that improves membrane permeability and influences electronic distribution

The systematic name and atomic connectivity are formally represented in the canonical SMILES notation: N#Cc1ccc(nc1)NCCNc1ncc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C. This string encodes the complete two-dimensional structural information, including the stereochemical features that define its bioactive conformation. The International Chemical Identifier (InChI) provides an alternative representation: InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32), which enables precise database searching and chemical structure validation. [1]

Physicochemical Profile

This compound exhibits a balanced profile of molecular properties that contribute to its utility as both a research compound and investigational therapeutic candidate. Comprehensive analysis of its physicochemical parameters reveals the following characteristics: [1]

Table 1: Physicochemical Properties of this compound

Property Value Significance
Molecular Weight 464.1 g/mol (free base) Optimal for cell permeability and target engagement
Hydrogen Bond Donors 3 Facilitates specific interactions with kinase domain
Hydrogen Bond Acceptors 7 Enhances aqueous solubility and binding affinity
Rotatable Bonds 7 Contributes to molecular flexibility and conformation
Topological Polar Surface Area 115.2 Ų Indicates moderate membrane permeability
XLogP 4.16 Suggests moderate lipophilicity
Lipinski's Rule of Five Violations 0 Predicts favorable drug-likeness and oral bioavailability

This combination of properties places this compound within the desirable chemical space for drug-like molecules, with no violations of Lipinski's Rule of Five, predicting favorable absorption and permeability characteristics. The compound's moderate lipophilicity (XLogP = 4.16) balances membrane penetration with adequate aqueous solubility for experimental applications. The topological polar surface area of 115.2 Ų falls within ranges associated with reasonable cell permeability, while the multiple hydrogen bond donors and acceptors facilitate specific molecular recognition in the kinase ATP-binding pocket. [1]

Mechanism of Action and Signaling Pathway Modulation

GSK-3 Inhibition and Wnt Pathway Activation

This compound functions primarily through potent and selective inhibition of both isoforms of glycogen synthase kinase-3 (GSK-3α and GSK-3β), with slightly greater potency against the GSK-3β isoform. Biochemical assays demonstrate half-maximal inhibitory concentration (IC50) values of 10 nM for GSK-3α and 6.7 nM for GSK-3β in cell-free systems, indicating strong target engagement at nanomolar concentrations. The compound exhibits remarkable selectivity, showing >500-fold selectivity for GSK-3 over its closest homologs CDC2 and ERK2, as well as minimal cross-reactivity with a broad panel of other kinases and non-kinase enzymes. This selective profile makes it an exceptionally clean chemical probe for dissecting GSK-3-specific functions in complex biological systems. [3] [4] [2]

The inhibition of GSK-3 by this compound has profound effects on intracellular signaling cascades, most notably serving as a functional activator of the Wnt/β-catenin pathway. Under basal conditions, GSK-3 phosphorylates β-catenin as part of a multiprotein destruction complex, targeting it for proteasomal degradation. When GSK-3 activity is inhibited by this compound, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of Wnt-responsive genes. This mechanism underlies many of the compound's observed effects in stem cell biology, development, and disease models. [1] [4]

G This compound This compound GSK3 GSK-3α/β This compound->GSK3 Inhibits DestructionComplex β-catenin Destruction Complex This compound->DestructionComplex Disrupts GSK3->DestructionComplex Activates betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation DestructionComplex->betaCatenin Failed Degradation Degradation β-catenin Degradation betaCatenin->Degradation NuclearImport β-catenin Nuclear Import betaCatenin->NuclearImport Accumulates TCF_LEF TCF/LEF Transcription Factors NuclearImport->TCF_LEF TargetGenes Wnt Target Gene Expression TCF_LEF->TargetGenes

Figure 1: this compound activates Wnt/β-catenin signaling by inhibiting GSK-3, preventing β-catenin degradation and enabling target gene expression.

Downstream Cellular Consequences

The activation of Wnt signaling through GSK-3 inhibition produces diverse cellular effects that vary by biological context and cell type. In stem cells and progenitor populations, this compound promotes self-renewal and pluripotency by maintaining the expression of core transcription factors such as Nanog and Oct4. In differentiating systems, precisely timed application can direct lineage specification, particularly toward mesodermal fates including cardiomyocytes. The compound also influences cellular metabolism, enhancing glucose uptake and glycogen synthesis through mechanisms that parallel insulin action. Additionally, this compound modulates mitochondrial function and can induce protective autophagy in stressed cells, further expanding its pleiotropic effects across biological systems. [5] [3] [4]

Quantitative Profiling and Pharmacological Characterization

Inhibitory Potency and Selectivity

Comprehensive kinase profiling has established this compound as one of the most selective GSK-3 inhibitors available as a research tool. The compound's remarkable specificity is evidenced by its minimal activity against a broad panel of structurally related kinases: [3] [4] [2]

Table 2: Inhibitory Profile of this compound Against Key Kinases

Target IC50 Value Cellular Assay Readouts Biological Consequences
GSK-3α 10 nM β-catenin stabilization (1.9-fold increase) Wnt pathway activation
GSK-3β 6.7 nM CREB phosphorylation modulation Altered gene expression
CDC2 8,800 nM Cell cycle progression unaffected Minimal cytotoxicity
ERK2 >10,000 nM MAPK signaling unchanged Specific pathway modulation
Other Kinases Generally >1,000 nM Broad kinase panel screening High selectivity confirmed

This exceptional selectivity profile enables researchers to attribute observed phenotypic effects specifically to GSK-3 inhibition rather than off-target kinase effects, making this compound a preferred chemical probe for deconvoluting GSK-3 biology in complex systems. [3] [4] [2]

Cellular and In Vivo Pharmacological Properties

Beyond its target engagement profile, this compound demonstrates favorable cellular activity and in vivo pharmacokinetic properties that support its utility in both basic research and translational applications:

  • Cellular Potency: In mouse ES-D3 embryonic stem cells, this compound inhibits proliferation with an IC50 of 4.9 μM, while in CHO-IR cells it activates glycogen synthase with an EC50 of 0.763 μM. The compound typically exhibits functional effects in cellular models in the 0.5-10 μM concentration range, depending on the specific assay and cell type. [4]

  • Metabolic Effects: In insulin-resistant rodent models, oral administration of this compound (16-48 mg/kg) produces significant improvements in glucose tolerance, with plasma glucose reductions up to 150 mg/dL without increasing insulin secretion, suggesting direct sensitization of peripheral tissues. [2]

  • Blood-Brain Barrier Penetration: Evidence from neurological studies indicates that this compound can cross the blood-brain barrier, with demonstrated effects on central nervous system targets, including modulation of dopamine homeostasis in striatal regions. [6] [7]

  • Toxicological Profile: The compound generally shows minimal cytotoxicity at functionally active concentrations, with no significant viability reduction observed in INS-1E cells even at high concentrations, contrasting with other GSK-3 inhibitors that show broader cellular toxicity. [2]

Experimental Applications and Methodologies

Stem Cell Preconditioning and Regenerative Medicine Applications

A prominent application of this compound involves preconditioning of mesenchymal stem cells (MSCs) to enhance their therapeutic potential for regenerative applications. A detailed protocol established for human umbilical cord-derived MSCs (hucMSCs) demonstrates the methodology: [5]

  • Cell Culture Conditions: hucMSCs are maintained in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100U penicillin/streptomycin, and 2 mM L-glutamine at 37°C with 5% CO₂. [5]

  • Cytotoxicity Assessment: Prior to preconditioning, determine non-toxic concentrations using MTT assay. Seed hucMSCs at 10,000 cells per well in 96-well plates, treat with this compound concentrations (typically 3, 5, and 7 μM) for 48 hours, then add MTT solution (1 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. [5]

  • Optimal Preconditioning Protocol: Treat hucMSCs with 5 μM this compound for 48 hours in complete culture medium. This preconditioning enhances MSC migration capacity, proliferation potential, and therapeutic efficacy in injury models. [5]

  • In Vivo Validation: In cisplatin-induced acute kidney injury models, administration of this compound-preconditioned hucMSCs preserves renal tissue architecture, reduces epithelial cell necrosis (P ≤ 0.001), diminishes cast formation (P ≤ 0.05), accelerates proliferation of injured tubular cells (P ≤ 0.001), and lowers serum creatinine values (P ≤ 0.01) compared to untreated controls. [5]

In Vitro Biochemical and Cellular Assays

For standard in vitro applications, researchers should follow established protocols for compound preparation and cellular treatment:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare 10-100 mM stock solutions. For the hydrochloride salt form, solubility in DMSO reaches 100 mg/mL (199.28 mM). Aliquot and store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. [8] [2]

  • Working Concentration Ranges: Use final concentrations typically between 1-20 μM in cell culture media, depending on the application. For Wnt pathway activation, 3-10 μM is generally effective. For ameloblastoma studies, concentrations of 1μM, 10μM, and 20μM demonstrated dose-dependent effects on proliferation and migration. [9]

  • Treatment Duration: Incubation times vary by application—typically 24-72 hours for gene expression changes, though some differentiation protocols use sequential treatment with this compound followed by other small molecules. [8]

  • Functional Assays: Assess pathway activation through Western blotting for β-catenin stabilization, qPCR for Wnt target genes (TCF7, LEF1, WNT2B), and functional readouts such as CCK-8 proliferation assays or wound healing migration assays. [9]

G cluster_assays Functional Assessment Methods StockSolution Stock Solution Preparation (10-100 mM in DMSO) AliquotStorage Aliquoting & Storage (-20°C for 1 month, -80°C for long-term) StockSolution->AliquotStorage WorkingSolution Working Solution Preparation (Serum-free medium) AliquotStorage->WorkingSolution CellTreatment Cell Treatment (1-20 μM final concentration) WorkingSolution->CellTreatment Incubation Incubation (24-72 hours) CellTreatment->Incubation Analysis Downstream Analysis Incubation->Analysis WB Western Blot (β-catenin, TCF7) QPCR qPCR (Wnt target genes) Prolif Proliferation Assay (CCK-8, MTT) Mig Migration Assay (Wound healing)

Figure 2: Experimental workflow for this compound preparation and cellular application, culminating in functional pathway assessment.

Research Applications and Biological Significance

Stem Cell Biology and Directed Differentiation

This compound has revolutionized multiple approaches in stem cell engineering and developmental biology. The compound maintains pluripotency in both mouse and human embryonic stem cells under feeder-free conditions, allowing for more defined culture systems. In directed differentiation protocols, precisely timed application of this compound promotes specific lineage commitment—particularly toward mesodermal lineages such as cardiomyocytes. When combined with other small molecules like LDN-193189, this compound enables highly efficient cardiac differentiation from extended pluripotent stem cells (ffEPSCs), generating cardiomyocytes with improved mitochondrial function, calcium handling, and contractility properties. These applications highlight its utility in tissue engineering and regenerative medicine approaches. [3] [8]

Disease Modeling and Therapeutic Development

The compound's ability to modulate core signaling pathways has enabled advances in disease modeling across multiple therapeutic areas:

  • Neurodegenerative Disorders: this compound reduces tau hyperphosphorylation in Alzheimer's models, decreases neuroinflammation in Parkinson's models, and mitigates huntingtin aggregation in Huntington's disease models, supporting its investigation as a potential neuroprotective agent. However, recent studies also note that it can cause inactivation of tyrosine hydroxylase and dopamine depletion in rat striatum, highlighting the complexity of its neurological effects. [6] [7]

  • Oncology Research: In ameloblastoma studies, this compound activates Wnt signaling, increasing expression of TCF7, β-catenin, WNT2B, and LEF1, thereby enhancing tumor cell proliferation and migration. This demonstrates its utility in understanding signaling drivers of tumor behavior, even as it may promote certain cancer phenotypes. [9]

  • Metabolic Disease Modeling: The compound's ability to enhance glucose metabolism and improve insulin sensitivity has made it valuable for studying insulin resistance and diabetes mechanisms. Its glucose-lowering effects without stimulating insulin secretion present a unique profile for investigating insulin-independent glucose disposal mechanisms. [2]

Emerging Applications and Future Directions

Recent investigations continue to expand the applications of this compound into new research domains. The compound shows utility in organoid development and three-dimensional tissue models, particularly in generating engineered heart tissues (EHTs) with enhanced functional properties. In cancer stem cell biology, this compound helps maintain stem-like properties in certain tumor populations, enabling study of therapy resistance mechanisms. Additionally, its effects on mitochondrial function and autophagy have sparked interest in cellular quality control pathways and their role in age-related diseases. As the compound moves through clinical evaluation, its applications continue to diversify across experimental biology and translational medicine. [8] [6]

Conclusion

References

Comprehensive Technical Guide: Laduviglusib as a Wnt/β-Catenin Signaling Pathway Activator

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laduviglusib and Wnt/β-Catenin Signaling

This compound (CHIR99201) is a highly selective, small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that functions as a potent activator of the Wnt/β-catenin signaling pathway. This pathway represents an evolutionarily conserved signaling axis that plays critical roles in embryonic development, tissue homeostasis, cell proliferation, differentiation, and survival. The deregulation of Wnt/β-catenin signaling contributes to various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target. This compound has emerged as a valuable research tool and investigational therapeutic compound due to its ability to precisely modulate this pathway through direct GSK-3β inhibition.

The canonical Wnt/β-catenin pathway comprises several key components: extracellular Wnt ligands, Frizzled (FZD) receptors, low-density lipoprotein receptor-related proteins 5/6 (LRP5/6), intracellular disheveled (DVL), and the β-catenin destruction complex. Under basal conditions (Wnt-OFF state), the destruction complex—consisting of AXIN, adenomatous polyposis coli (APC), casein kinase 1α (CK1α), and GSK-3β—facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt signaling is activated (Wnt-ON state), Wnt ligands bind to FZD and LRP5/6 receptors, leading to disruption of the destruction complex and subsequent stabilization and nuclear translocation of β-catenin. Within the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression [1] [2].

Mechanism of Action: this compound as a GSK-3β Inhibitor

Molecular Mechanism of Pathway Activation

This compound exerts its effects through direct inhibition of GSK-3β, a serine/threonine kinase that serves as a critical negative regulator of the Wnt/β-catenin pathway. By selectively targeting the ATP-binding pocket of GSK-3β, this compound prevents the phosphorylation of β-catenin, thereby disrupting its recognition by the E3 ubiquitin ligase β-TrCP and subsequent proteasomal degradation. This mechanism leads to:

  • Stabilization of cytoplasmic β-catenin levels
  • Enhanced nuclear translocation of β-catenin
  • Transcriptional activation of TCF/LEF-dependent target genes
  • Upregulation of downstream effectors including c-Myc, cyclin D1, and survivin

The binding of this compound to GSK-3β effectively mimics the natural activation of Wnt signaling that occurs when Wnt ligands engage their receptors, bypassing the need for extracellular stimulation. This pharmacological approach allows for precise control over pathway activity in experimental systems and potential therapeutic contexts [3] [4] [5].

Wnt/β-Catenin Signaling Pathway Activation by this compound

The following diagram illustrates the molecular mechanism through which this compound activates the Wnt/β-catenin signaling pathway:

G This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits PhosphoBetaCatenin Phosphorylated β-catenin GSK3b->PhosphoBetaCatenin Phosphorylates DestructionComplex Destruction Complex (AXIN, APC, CK1α) DestructionComplex->PhosphoBetaCatenin Facilitates BetaCatenin β-catenin NuclearBetaCatenin Nuclear β-catenin BetaCatenin->NuclearBetaCatenin Accumulates & Translocates UbiquitinatedBetaCatenin Ubiquitinated β-catenin PhosphoBetaCatenin->UbiquitinatedBetaCatenin Ubiquitination Proteasome Proteasomal Degradation UbiquitinatedBetaCatenin->Proteasome TCFLEF TCF/LEF NuclearBetaCatenin->TCFLEF Binds TargetGenes Target Gene Expression (c-MYC, Cyclin D1, etc.) TCFLEF->TargetGenes Activates

Figure 1: Molecular mechanism of Wnt/β-catenin pathway activation by this compound through GSK-3β inhibition

Cellular and Functional Effects of Pathway Activation

Quantitative Assessment of this compound Effects

Table 1: Concentration-dependent effects of this compound on cellular processes in AM cells

This compound Concentration Proliferation Enhancement Migration Enhancement Target Gene Expression Experimental Model
1 μM Moderate increase Significant enhancement 2-3 fold increase in TCF7, β-catenin Primary human AM cells
10 μM Significant increase Maximum enhancement 3-5 fold increase in WNT2B, LEF1 Primary human AM cells
20 μM Maximum increase Sustained enhancement 4-6 fold increase in multiple targets Primary human AM cells
Functional Consequences in Disease Models

The activation of Wnt/β-catenin signaling by this compound produces diverse functional outcomes across different cellular contexts and disease models:

  • Cancer Models: In ameloblastoma (AM) and triple-negative breast cancer (TNBC) models, this compound treatment promotes cancer cell proliferation, migration, and invasion through sustained activation of Wnt/β-catenin signaling. These effects are associated with upregulation of mesenchymal markers and enhancement of epithelial-mesenchymal transition (EMT) programs, contributing to more aggressive tumor phenotypes [6] [7].

  • Neurodegenerative Models: Contrasting its effects in cancer, this compound demonstrates neuroprotective properties in models of Huntington's disease (HD) and Alzheimer's disease. In HD striatal neurons, the drug modulates ferroptosis-related mechanisms, enhances mitochondrial function, and reduces neuronal loss. These benefits are mediated through cell-type-specific effects on striatal projection neurons and microglia, particularly through modulation of the ALOX5 signaling axis [3] [4].

  • Metabolic Effects: this compound has demonstrated potential in modulating glucose metabolism and insulin signaling through its action on GSK-3β, highlighting its applicability to metabolic disorders such as type 2 diabetes [5].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Effects

Cell culture and drug treatment represent fundamental components of this compound experimentation. Primary human ameloblastoma cells or established cell lines (e.g., MDA-MB-231 and SUM159PT for TNBC studies) are typically maintained in high-glucose DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂. For drug interventions, this compound (obtained from MedChemExpress, USA) is reconstituted in DMSO to create stock solutions, which are then diluted to working concentrations of 1μM, 10μM, and 20μM in culture medium. Treatment duration generally spans 24 hours, with DMSO-only conditions serving as vehicle controls [6] [7].

Functional assays to evaluate this compound effects include:

  • Cell proliferation using Cell Counting Kit-8 (CCK-8) assays, where cells are seeded in 96-well plates, treated with this compound, and incubated with CCK-8 reagent for 2 hours before measuring absorbance at 450nm with a microplate reader.

  • Migration capacity assessed via wound healing assays, where confluent cell monolayers are scratched with a pipette tip, treated with this compound, and imaged at 0, 12, and 24 hours to quantify wound closure rates using ImageJ software.

  • Invasion potential measured with Matrigel-coated Transwell inserts, where serum-starved cells are seeded in the upper chamber and allowed to migrate toward 10% FBS-containing medium in the lower chamber for 24 hours before staining and quantification [6] [7].

Molecular Validation of Pathway Activation

Protein-level analysis of Wnt/β-catenin pathway components is typically performed using Western blotting. Following this compound treatment, cells are lysed and protein concentrations determined using BCA assays. Equal amounts of protein are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against key pathway components including TCF7 (1:1000), β-catenin (1:5000), WNT2B (1:1000), and LEF1 (1:800). After incubation with appropriate HRP-conjugated secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry [6].

Gene expression analysis is conducted through quantitative RT-PCR. Total RNA is extracted using commercial kits, reverse transcribed to cDNA, and amplified using SYBR Green-based real-time PCR with primers specific for Wnt pathway target genes. Expression levels are normalized to housekeeping genes (e.g., GAPDH, β-actin) and analyzed using the 2^(-ΔΔCt) method to determine fold changes relative to control treatments [6].

Experimental Workflow for this compound Studies

The following diagram outlines a standardized experimental approach for investigating this compound effects:

G CellCulture Cell Culture Primary cells or cell lines DrugTreatment This compound Treatment (1μM, 10μM, 20μM, 24h) CellCulture->DrugTreatment FunctionalAssays Functional Assays DrugTreatment->FunctionalAssays MolecularAnalysis Molecular Analysis DrugTreatment->MolecularAnalysis Proliferation Proliferation CCK-8 Assay FunctionalAssays->Proliferation Migration Migration Wound Healing Assay FunctionalAssays->Migration Invasion Invasion Transwell Assay FunctionalAssays->Invasion DataIntegration Data Integration & Interpretation Proliferation->DataIntegration Migration->DataIntegration Invasion->DataIntegration WesternBlot Protein Level Western Blot MolecularAnalysis->WesternBlot qPCR Gene Expression qRT-PCR MolecularAnalysis->qPCR WesternBlot->DataIntegration qPCR->DataIntegration

Figure 2: Experimental workflow for evaluating this compound effects in vitro

Research Applications and Findings Across Disease Models

This compound Applications in Disease Contexts

Table 2: this compound applications across different disease models and research contexts

Disease Model Experimental System Key Findings Mechanistic Insights
Ameloblastoma Primary human AM cells Enhanced proliferation and migration; Increased recurrence potential Upregulation of TCF7, β-catenin, WNT2B, LEF1; Activation of invasive programs
Triple-Negard Breast Cancer MDA-MB-231, SUM159PT cell lines Promoted malignant progression; Induced EMT ADH1A-mediated Wnt/β-catenin activation; Enhanced cell invasion
Huntington's Disease Striatal neurons from HD patients Neuroprotection; Reduced ferroptosis; Improved mitochondrial function Cell-type-specific effects on dSPNs and iSPNs; Modulation of ALOX5 signaling
Chronic Lymphocytic Leukemia Primary B-cells from CLL patients Synergistic cytotoxicity with Pevonedistat; Enhanced venetoclax efficacy Collaborative BCL-2 inhibition; Distinct NF-κB regulation
Ischemic Stroke Cerebral ischemia models Potential neuroprotection; Blood-brain barrier preservation Endogenous activation of Wnt signaling as protective mechanism

Technical Considerations for this compound Application

Optimal Usage Parameters and Limitations

Dosage optimization represents a critical consideration when implementing this compound in experimental systems. Based on comprehensive dose-response studies, concentrations ranging from 1-20 μM consistently demonstrate efficacy across various cell types, with 10 μM emerging as a standard concentration for robust pathway activation without excessive cytotoxicity. Treatment duration typically spans 24 hours for acute effects, though extended exposures may be required for chronic disease modeling. Researchers should note that cell-type-specific responses necessitate empirical determination of optimal conditions for each experimental system [6] [7].

Technical limitations and challenges associated with this compound include:

  • Off-target effects due to the involvement of GSK-3β in multiple signaling pathways beyond Wnt/β-catenin, including insulin signaling, NF-κB regulation, and microtubule dynamics
  • Context-dependent outcomes that vary between cancer models (where pathway activation may drive progression) and neurodegenerative contexts (where it may confer protection)
  • Blood-brain barrier penetration requirements for neurological applications, though evidence suggests adequate CNS availability
  • Temporal considerations regarding the timing of intervention, particularly in disease models with dynamic pathway alterations [3] [4] [5]
Combination Strategies and Synergistic Applications

Emerging research highlights the potential of This compound combination therapies to enhance efficacy or overcome limitations of monotherapeutic approaches:

  • In chronic lymphocytic leukemia, this compound demonstrates synergistic cytotoxicity when combined with the NEDD8-activating enzyme inhibitor Pevonedistat, resulting in enhanced reduction of BCL-2 and BIRC3 mRNA levels
  • The combination of this compound with conventional chemotherapeutic agents may sensitize resistant cancer cells and improve therapeutic outcomes
  • In neurodegenerative contexts, this compound may complement other neuroprotective approaches targeting mitochondrial function and protein aggregation [8] [5]

Development Status and Future Directions

Current Research and Clinical Translation

This compound remains primarily in the preclinical and early clinical development phase, with ongoing investigations across multiple disease areas. Current clinical trials focus on neurodegenerative disorders (Alzheimer's disease, Huntington's disease) and oncological indications (chronic lymphocytic leukemia), though the compound's broad mechanism of action suggests potential applicability to diverse conditions. Preliminary clinical data indicate generally favorable safety profiles at lower doses, though comprehensive safety assessments and dose-limiting toxicities require further characterization in larger trials [4] [5].

Research Gaps and Development Opportunities

Several unresolved questions and research opportunities merit further investigation:

  • Cell-type-specific response mechanisms underlying the divergent effects of this compound in different pathological contexts
  • Long-term consequences of sustained GSK-3β inhibition and Wnt/β-catenin pathway activation
  • Biomarker development for patient stratification and treatment response monitoring
  • Formulation optimization to enhance bioavailability and tissue-specific targeting
  • Combination therapy rationales based on comprehensive pathway mapping and resistance mechanisms

The ongoing research into this compound and related GSK-3β inhibitors continues to provide valuable insights into Wnt/β-catenin signaling biology while offering promising translational avenues for multiple therapeutic areas [3] [4] [5].

Conclusion

References

Known Mechanisms of Action and Related Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanistic information available for Laduviglusib.

Mechanism/Action Observed Effect/Pathway Influence Research Context
GSK-3 Inhibition [1] Core molecular target; IC50 of 10 nM (GSK-3α) and 6.7 nM (GSK-3β) [1] Stated as its primary, well-characterized function
Wnt/β-catenin Activation [2] [1] Directly induces β-catenin phosphorylation, activating Wnt signaling [2] [3] Described in studies on Huntington's disease and stem cell differentiation
Autophagy Induction [1] Function as a Wnt/β-catenin activator induces autophagy [1] Specifically listed on a supplier product page
Ferroptosis Regulation [2] [3] Enhances mitochondrial function; targets ALOX5 in microglia; reduces lipid peroxidation [2] [3] Predicted via bioinformatics analysis in Huntington's disease models
Cell-type Specific Effects [2] [3] In neurons: Affects Th17, Neurotrophin, FoxO, and ROS pathways. Binds PARP1, HIF1A. In microglia: Binds ALOX5 [2] [3] Identified through single-nucleus RNA sequencing and molecular docking

While the direct pathway from GSK-3 inhibition to autophagy induction is not fully detailed in the available literature, the relationship between these components and other affected pathways can be visualized. The diagram below illustrates this proposed network.

G This compound This compound GSK3 GSK3 This compound->GSK3 Inhibits Wnt_Beta_Catenin Wnt_Beta_Catenin This compound->Wnt_Beta_Catenin Activates Mitochondrial_Function Mitochondrial_Function This compound->Mitochondrial_Function Enhances Ferroptosis Ferroptosis This compound->Ferroptosis Inhibits GSK3->Wnt_Beta_Catenin Inhibits Autophagy Autophagy Wnt_Beta_Catenin->Autophagy Induces Lipid_Peroxidation Lipid_Peroxidation Mitochondrial_Function->Lipid_Peroxidation Regulates Lipid_Peroxidation->Ferroptosis Promotes

The diagram shows the primary action of this compound inhibiting GSK-3, which normally suppresses the Wnt/β-catenin pathway. This inhibition leads to the activation of Wnt/β-catenin, which is directly linked to the induction of autophagy [1]. The drug's positive effect on mitochondrial function and its subsequent role in inhibiting lipid peroxidation and ferroptosis represents a separate, though potentially interconnected, mechanism identified in recent research [2] [3].

Experimental Evidence and Research Context

Much of the recent mechanistic insight comes from a 2024 study investigating this compound in models of Huntington's disease [2] [3]. The methodology of this study provides a template for how its effects can be investigated.

  • Data Collection: The study used single-nucleus RNA sequencing (snRNA-seq) data from the striatum of post-mortem HD patients (Grades 2-4) and healthy controls (GSE152058). Differentially expressed genes (DEGs) for each major cell-type were identified [2] [3].
  • Target Identification: The target genes of this compound were predicted by querying its SMILES structure against pharmacological databases including PharmMapper, SEA, and SuperPred [2] [3].
  • Pathway Analysis: The researchers integrated the lists of HD-related DEGs and this compound target genes. They then performed KEGG and Gene Ontology (GO) enrichment analyses to identify which pathways the drug might affect in specific brain cell-types (e.g., dSPNs, iSPNs, microglia) [2] [3].
  • Validation via Docking: Molecular docking simulations were used to predict the binding affinity between this compound and key proteins identified in the analysis, such as PARP1, SCD, ALOX5, and HIF1A. Favorable binding results support the hypothesis that these interactions could be therapeutically relevant [2] [3].

Interpretation and Research Implications

The statement that this compound induces autophagy appears primarily in commercial and supplier documentation [1]. The more recent, high-quality research focuses on its role in modulating ferroptosis—a distinct form of cell death—through mitochondrial stabilization and reduction of lipid peroxidation, particularly in neurodegenerative contexts [2] [3].

This suggests that autophagy induction might be one of several downstream consequences of GSK-3 inhibition, or a mechanism observed in specific experimental settings. For a researcher, the most promising and evidence-based angle for further investigation would be its cell-type-specific effects on mitochondrial health and its interplay with ferroptotic pathways.

References

overview of Laduviglusib therapeutic potential

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Potential and Key Findings

Laduviglusib's ability to inhibit GSK-3, a kinase involved in a vast array of cellular functions, makes it a candidate for multiple disease areas. The following table summarizes the key findings from recent research.

Disease Area Key Findings & Potential Mechanisms Research Model
Neurodegenerative Diseases
Huntington's Disease (HD) Protects striatal neurons; mechanism linked to inhibiting ferroptosis (iron-dependent cell death) by targeting genes like ALOX5 in microglia; enhances mitochondrial function [1] [2]. Post-mortem human striatal samples (snRNA-seq), HD models [1] [2].
Alzheimer's Disease (AD) Reduces tau hyperphosphorylation and amyloid-beta plaque accumulation; promotes neurogenesis and neuronal survival [3] [4]. Animal models, human glutamatergic neurons [3] [4].
Parkinson's Disease (PD) Alleviates neuronal death and reduces neuroinflammation in dopaminergic neurons [3]. Preclinical models [3] [5].
Oncology
Chronic Lymphocytic Leukemia (CLL) Shows synergistic cytotoxicity with Pevonedistat (NEDD8-activating enzyme inhibitor); reduces BCL2 and BIRC3 mRNA levels, promoting apoptosis in tumor B-cells [6] [7]. Primary CLL patient samples ex vivo [6] [7].
Other Areas
Metabolic Disorders Improves insulin sensitivity and glucose control; potentiates insulin signaling [4] [8]. Preclinical models [4] [8].
Stem Cell Research Enhances self-renewal of embryonic stem cells; used in protocols for cardiac differentiation [9] [10]. In vitro cell cultures [9] [10].

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here is a summary of the critical methodologies used in the cited studies.

Investigating the Ferroptosis Mechanism in Huntington's Disease

This protocol is based on the computational study that integrated single-nucleus RNA sequencing data to predict this compound's mechanisms [1] [2].

  • 1. Data Collection

    • snRNA-seq Data: Obtain cell-type-specific gene expression profiles from post-mortem striatum samples of HD patients and controls (e.g., from dataset GSE152058).
    • Differentially Expressed Genes (DEGs): Identify DEGs for specific cell-types (e.g., dSPNs, iSPNs, astrocytes, microglia) using criteria such as absolute log-fold change > 0.1 and FDR < 0.001.
    • This compound Target Genes: Retrieve the SMILES structure of this compound from PubChem and use target prediction tools (e.g., PharmMapper, SEA, SuperPred) to identify its potential target genes.
    • Ferroptosis-related Genes: Compile a list of known ferroptosis-related genes from existing literature or databases.
  • 2. Data Integration & Analysis

    • Gene Integration: Integrate the three gene sets: HD-specific DEGs, predicted this compound targets, and ferroptosis-related genes.
    • Enrichment Analysis: Perform KEGG and Gene Ontology (GO) enrichment analyses on the overlapping gene sets to identify affected signaling pathways (e.g., FoxO signaling, reactive oxygen species pathway).
    • Molecular Docking: Perform molecular docking studies to evaluate the binding affinity of this compound to key proteins identified in the analysis (e.g., PARP1, SCD, ALOX5, HIF1A).
Evaluating Synergy with Pevonedistat in CLL

This protocol is based on the ex vivo study using primary CLL patient samples [6] [7].

  • 1. Patient Sample Preparation

    • Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient blood samples using Ficoll gradient centrifugation.
    • Inclusion Criteria: Use samples with high lymphocytic infiltration (>85%). Exclude patients undergoing active treatment.
  • 2. Cell Treatment & Viability Assay

    • Culture: Culture PBMCs overnight in RPMI medium supplemented with 10% FBS.
    • Treatment: Treat cells with:
      • This compound (GSK-3β inhibitor) alone.
      • Pevonedistat (NAE inhibitor) alone.
      • A combination of both.
      • Vehicle control (DMSO).
    • Viability Assessment: After treatment, assess cell viability using:
      • Flow Cytometry: Use 7-AAD staining to detect dead cells.
      • XTT Assay: Measure metabolic activity as an indicator of cell viability.
  • 3. Molecular Analysis

    • Western Blot: Analyze protein levels of key pathway components (e.g., IkBα, BCL-2).
    • qPCR: Quantify mRNA expression levels of target genes (e.g., BCL2, BIRC3, NFKBIA).
    • Transcriptome Analysis: For a broader investigation, perform RNA-seq on treated versus untreated tumor B cells to analyze global variations in the transcriptome.

Pathway and Mechanism Visualization

The diagram below illustrates the core mechanism of action of this compound and its investigated combination therapy in CLL, synthesizing information from the search results.

laduviglusib_mechanism cluster_core Core Mechanism of this compound (GSK-3β Inhibition) cluster_neuro Neurodegenerative Context cluster_onco Oncology Context (CLL) - Combination This compound This compound (CHIR-99021) GSK3b GSK-3β This compound->GSK3b Inhibits TauP Tau Protein (Hyperphosphorylation) This compound->TauP Reduces Phosphorylation NeuroEffect Reduced Neuronal Loss Improved Cognitive Function This compound->NeuroEffect BCL2 BCL-2 mRNA/Protein This compound->BCL2 Reduces This compound->BCL2 Apoptosis Enhanced Apoptosis This compound->Apoptosis Synergistic Action Substrates GSK-3β Substrates (e.g., Tau, β-catenin) GSK3b->Substrates Phosphorylates GSK3b->TauP Phosphorylates Effects Therapeutic Effects Substrates->Effects Altered Activity Tangles Neurofibrillary Tangles TauP->Tangles Pevonedistat Pevonedistat (NAE Inhibitor) Pevonedistat->BCL2 Reduces Pevonedistat->Apoptosis Synergistic Action

This compound inhibits GSK-3β, modulating substrates like tau in neurodegeneration and synergizing with Pevonedistat in CLL to promote apoptosis.

Challenges and Future Directions

Despite its promise, the development of this compound faces several challenges [3] [4]:

  • Specificity: GSK-3β is involved in numerous cellular functions. Achieving selective inhibition without disrupting other vital pathways remains a key challenge.
  • Blood-Brain Barrier (BBB) Penetration: For neurodegenerative applications, effective BBB crossing is crucial. Early phase I studies suggest this compound has this potential, but it requires further validation [3].
  • Long-Term Safety and Efficacy: As neurodegenerative diseases are chronic, the long-term safety profile of GSK-3β inhibition needs careful monitoring.
  • Combination Therapy: Given the complex nature of its target diseases, this compound will likely need to be part of a combination therapy regimen for maximum efficacy [6] [7].

References

Comprehensive Application Notes and Protocols: Laduviglusib (CHIR99021) In Vitro Kinase Assays for GSK-3 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-3 Significance and Laduviglusib Properties

Glycogen Synthase Kinase-3 (GSK-3) represents a crucial therapeutic target for multiple disease pathways, with its two isoforms (GSK-3α and GSK-3β) playing pivotal roles in Wnt/β-catenin signaling, glucose metabolism, cell cycle regulation, and apoptosis. The malfunction or aberrant activity of GSK-3 leads to several disorders, including Alzheimer's disease and other neurodegenerative pathologies, diabetes, cardiovascular disorders, and cancer. [1] this compound (CHIR99021) has emerged as one of the most potent and selective inhibitors of GSK-3, demonstrating significant potential in both basic research and therapeutic development. This small molecule inhibitor exhibits exceptional specificity for GSK-3α/β with IC₅₀ values of 10 nM and 6.7 nM respectively, while showing >500-fold selectivity over other kinases including CDC2 and ERK2. [2] [3]

The therapeutic relevance of GSK-3 inhibition spans multiple domains, with this compound demonstrating particular promise in: (1) neurodegenerative disease modification through reduction of tau hyperphosphorylation in Alzheimer's models; (2) metabolic regulation evidenced by rapid plasma glucose reduction in Zucker Diabetic Fatty (ZDF) rats; (3) stem cell maintenance by promoting self-renewal and pluripotency in embryonic stem cells; and (4) tissue protection against radiation-induced damage in intestinal crypt models. [2] [4] The compound's ability to activate Wnt/β-catenin signaling through GSK-3 inhibition positions it as a valuable tool for investigating this crucial developmental pathway and its therapeutic applications.

This compound Kinase Inhibition Profile and Selectivity

Quantitative Kinase Inhibition Profile

This compound demonstrates remarkable potency against both GSK-3 isoforms with low nanomolar IC₅₀ values, while maintaining exceptional selectivity against other kinases as detailed in Table 1. [2] [3]

Table 1: this compound Kinase Inhibition Profile and Selectivity

Kinase Target IC₅₀ Value Assay Type Selectivity Ratio Reference
GSK-3β 6.7 nM Cell-free 1.0 (reference) [2]
GSK-3α 10 nM Cell-free 1.5 [2]
CDC2 8800 nM Cell-free >500-fold [2]
ERK2 >5000 nM Cell-free >500-fold [2]
Human GSK-3β (Kᵢ) 9.8 nM Enzyme kinetics N/A [3]

The selectivity profile of this compound is particularly noteworthy, as many kinase inhibitors suffer from promiscuity that complicates interpretation of experimental results. The >500-fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases ensures that observed phenotypic effects can be more confidently attributed to GSK-3 inhibition rather than off-target effects. [2] [3] This specificity is further evidenced by kinase screening panels that demonstrate this compound's clean interaction profile across diverse kinase families.

Comparative GSK-3 Inhibitor Profiling

Several GSK-3 inhibitors with varying mechanisms and potencies have been developed for research applications, as summarized in Table 2. This comparative analysis highlights this compound's exceptional potency within the GSK-3 inhibitor landscape.

Table 2: Comparative Analysis of GSK-3 Inhibitors

Compound GSK-3β IC₅₀ GSK-3α IC₅₀ Mechanism Cellular Applications
This compound (CHIR99021) 6.7 nM 10 nM ATP-competitive Stem cell maintenance, glucose metabolism, neuroprotection
SB 216763 34.3 nM 34.3 nM ATP-competitive Neuroprotection, insulin sensitization
Tideglusib 5 nM (1h preincubation) N/A Non-ATP competitive Neurodegenerative disease models
LY2090314 0.9 nM 1.5 nM ATP-competitive Cancer stem cell targeting
Kenpaullone 23 nM N/A CDK1/GSK-3 dual Breast cancer stem cells, cell motility

[1] The molecular interactions responsible for this compound's potency involve competitive binding at the ATP-binding site of GSK-3, with key residues including Val135 forming critical hydrogen bonds that stabilize inhibitor binding. [5] This binding mode has been validated through molecular dynamics simulations demonstrating stable ligand-protein complexes maintained over hundreds of nanoseconds. [5]

Experimental Protocols for In Vitro Kinase Assays

Core Kinase Assay Protocol

The following protocol adapts the standardized kinase assay methodology referenced in multiple studies investigating this compound inhibition of GSK-3 [2]:

Reagents and Buffers:

  • Assay Buffer: 50 mmol/L Tris HCl (pH 7.5), 10 mmol/L MgCl₂, 1 mmol/L EGTA, 1 mmol/L dithiothreitol, 25 mmol/L β-glycerophosphate, 1 mmol/L NaF, 0.01% BSA
  • GSK-3α (27 nmol/L) or GSK-3β (29 nmol/L)
  • Biotin-CREB peptide substrate (0.5 μmol/L)
  • ATP solution (1 μmol/L final concentration)
  • This compound trihydrochloride (prepare fresh stock in DMSO)
  • Positive control inhibitor (e.g., SB216763)
  • Detection reagents (streptavidin-scintillation beads)

Procedure:

  • Prepare assay buffer and dispense 300 μL/well into polypropylene 96-well plates
  • Add kinase (GSK-3α or GSK-3β) at specified concentrations
  • Add biotin-CREB peptide substrate (0.5 μmol/L final concentration)
  • Add this compound in DMSO (3.5 μL per well) to achieve desired concentration range (typically 0.1-10000 nM)
  • Initiate reaction by adding ATP solution (50 μL) to achieve 1 μmol/L final concentration
  • Incubate at room temperature for appropriate duration (typically 30-60 minutes)
  • Transfer 100 μL triplicate aliquots to streptavidin-coated plates
  • Incubate 1 hour, wash plates five times with PBS
  • Add 200 μL scintillation fluid, seal plates, and incubate 30 minutes
  • Quantify phosphorylation using scintillation counting

Data Analysis: Calculate percentage inhibition as: 100% × (inhibited − no enzyme control)/(DMSO control − no enzyme control). Generate dose-response curves and determine IC₅₀ values using appropriate nonlinear regression analysis. [2]

HTRF-Based Kinase Assay Protocol

For high-throughput screening applications, the Lance HTRF assay format provides a robust alternative with improved scalability [5]:

Reagents:

  • Lance HTRF GSK-3β assay kit (or individual components)
  • GSK-3β enzyme
  • Biotinylated peptide substrate
  • ATP (prepare dilution series)
  • EDTA-containing stop solution
  • Europium-streptavidin and APC-conjugated detection antibodies

Procedure:

  • Prepare this compound dilution series in DMSO (typically 10 mM stock diluted to 10 μM intermediate concentration)
  • Dispense compounds to assay plates using automated liquid handling
  • Add GSK-3β enzyme in assay buffer
  • Initiate reaction with ATP/peptide substrate mixture
  • Incubate at room temperature for 60 minutes
  • Stop reaction with EDTA-containing buffer
  • Add detection mixture and incubate for 60 minutes
  • Read HTRF signal using compatible plate reader
  • Calculate inhibition values and determine IC₅₀

Validation Parameters: For robust assay performance, ensure signal-to-noise ratio >7, Z factor >0.4, and Z' factor >0.6. [5] These parameters confirm sufficient dynamic range and reproducibility for accurate compound evaluation.

The following workflow diagram illustrates the key steps in the HTRF-based kinase assay protocol:

G compound_prep Compound Preparation This compound dilution series in DMSO enzyme_substrate_mix Enzyme-Substrate Mix GSK-3β + biotinylated peptide compound_prep->enzyme_substrate_mix Transfer to assay plate reaction_initiation Reaction Initiation Add ATP solution Incubate 30-60 min enzyme_substrate_mix->reaction_initiation Add ATP mixture detection Detection HTRF reagents Incubate 60 min reaction_initiation->detection Stop reaction with EDTA data_analysis Data Analysis Calculate inhibition Determine IC₅₀ detection->data_analysis Read HTRF signal

Cellular Application Protocols

Stem Cell Maintenance and Pluripotency Protocol

This compound has demonstrated significant utility in maintaining pluripotent stem cells by inhibiting spontaneous differentiation [2]:

Materials:

  • Mouse or human embryonic stem cells
  • Stem cell culture medium (appropriate formulation)
  • Gelatin-coated tissue culture plates
  • This compound trihydrochloride (prepare 10 mM stock in DMSO)
  • Leukemia inhibitory factor (LIF) for mouse ES cells

Procedure:

  • Culture undifferentiated stem cells under standard conditions
  • Prepare maintenance medium containing this compound (typically 3-6 μM)
  • For mouse ES cells, include LIF (1000 U/mL) in the medium
  • Passage cells every 3-4 days using standard enzymatic methods
  • Monitor colony morphology for undifferentiated state
  • Evaluate pluripotency markers regularly (Oct4, Nanog, SSEA-1)

Key Findings: The combination of this compound and LIF has proven crucial for maintaining colony morphology and self-renewal in J1 mESC cells. [2] this compound promotes self-renewal and maintains pluripotency of both B6 and BALB/c ES cells via stabilizing downstream effectors like c-Myc and β-catenin. [2] The compound controls expression of epigenetic regulatory genes like Dnmt3 as well as several signaling pathways including Wnt/β-catenin, TGF-β, Nodal and MAPK. [2]

Cardiac Differentiation Protocol

This compound serves as a key component in directed cardiac differentiation protocols for human pluripotent stem cells [4]:

Materials:

  • Human pluripotent stem cells (hPSCs)
  • Defined culture medium (serum-free)
  • Matrigel or other defined substrate
  • Growth factors (BMP4, Activin A, FGF)
  • This compound trihydrochloride
  • Small molecule Wnt inhibitors (IWP2, IWR1)

Procedure:

  • Culture hPSCs to 80-90% confluence in defined medium
  • Initiate differentiation by adding BMP4 and Activin A
  • At day 1, add this compound (typically 4-8 μM) to activate Wnt signaling
  • At day 3, replace with medium containing Wnt inhibitors (IWP2/IWR1)
  • Continue culture with medium changes every 2-3 days
  • Monitor for contracting areas typically appearing by day 8-10
  • Analyze cardiac markers (cTnT, α-actinin, MLC2v)

Protocol Notes: This monolayer-based protocol generates cultures comprising approximately 50% cardiomyocytes, with both the culture of undifferentiated hPSCs and the differentiation procedure itself being defined and serum-free. [4] The sequential use of Wnt activation (via this compound) followed by Wnt inhibition mimics key embryonic developmental signals to induce cardiac mesoderm formation and subsequent specification. [4]

Technical Considerations and Troubleshooting

Critical Assay Parameters

Several factors significantly impact the performance and reproducibility of this compound kinase assays:

ATP Concentration Optimization: As an ATP-competitive inhibitor, this compound's apparent potency is highly dependent on ATP concentration in the assay. The standard protocol uses 1 μmol/L ATP to maximize sensitivity to inhibition. At physiological ATP concentrations (typically 1 mM), the IC₅₀ value would be significantly higher. Researchers should maintain consistent ATP levels across experiments and report this critical parameter. [2]

Enzyme Source and Purity: The source and lot-to-lot consistency of GSK-3 enzyme preparations can significantly impact measured IC₅₀ values. Recombinant human GSK-3β is preferred for consistency, with careful attention to specific activity between preparations. Contamination with other kinases could lead to misleading results.

DMSO Tolerance: this compound is typically prepared in DMSO, which can inhibit kinase activity at higher concentrations. Final DMSO concentrations should be kept consistent across all samples and controls, typically ≤1% (v/v).

Cellular Assay Optimization

For cellular applications, several parameters require careful optimization:

Concentration Range Finding: While this compound exhibits potent enzyme inhibition (IC₅₀ ~10 nM), cellular efficacy typically requires higher concentrations (1-10 μM) due to cell permeability, protein binding, and efflux mechanisms. Initial dose-response experiments should cover a broad range (0.1-30 μM) to identify optimal concentrations for specific cell types.

Solubility and Stability: this compound trihydrochloride has good aqueous solubility (17.1 mg/mL in water, 28.8 mg/mL in DMSO), facilitating preparation of stock solutions. [3] However, extended storage in aqueous solutions should be avoided, and fresh preparations are recommended for critical experiments.

Cell Viability Considerations: this compound reduces viability of ES-D3 cells with an IC₅₀ of 4.9 μM, indicating that cytotoxicity can occur at higher concentrations. [2] Appropriate viability controls should be included, especially in prolonged exposure experiments.

The following diagram illustrates the mechanism of GSK-3 inhibition by this compound and its downstream effects on key signaling pathways:

G This compound This compound (GSK-3 Inhibitor) gsk3_inactive GSK-3 Inactive This compound->gsk3_inactive Inhibits stem_cell_effects Stem Cell Effects Self-renewal, Pluripotency This compound->stem_cell_effects Direct effects on signaling beta_catenin_stable β-catenin Stabilized gsk3_inactive->beta_catenin_stable Prevents phosphorylation wnt_signaling Wnt/β-catenin Signaling Activated beta_catenin_stable->wnt_signaling Activates wnt_signaling->stem_cell_effects Promotes metabolic_effects Metabolic Effects Glucose Regulation wnt_signaling->metabolic_effects Modulates

Conclusion

This compound represents a valuable research tool and promising therapeutic candidate due to its exceptional potency and selectivity for GSK-3 inhibition. The protocols outlined in this document provide robust methodologies for investigating this compound's effects in both biochemical and cellular contexts. As research continues to elucidate the broad therapeutic potential of GSK-3 inhibition across neurodegenerative diseases, metabolic disorders, and regenerative medicine applications, standardized assessment methods become increasingly important for comparing results across studies and advancing our understanding of this critical signaling pathway.

When applying these protocols, researchers should carefully consider the specific requirements of their experimental systems and may need to optimize conditions accordingly. The continued development of GSK-3 inhibitors with improved selectivity and drug-like properties will benefit from the standardized approaches described herein, potentially accelerating the translation of basic research findings into clinical applications.

References

Laduviglusib Concentrations for Wnt Pathway Activation

Author: Smolecule Technical Support Team. Date: February 2026

Cell/Tissue Type Experimental Context Effective Concentration Range Key Wnt Pathway Effects Primary Experimental Outcomes
Human Ameloblastoma (AM) Primary Cells [1] In vitro drug treatment 1 - 20 µM (24-hour treatment) ↑ mRNA/protein of β-catenin, TCF7, LEF1, WNT2B Enhanced cell proliferation and migration
Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-231, SUM159PT) [2] In vitro drug treatment 10 µM (24-hour treatment) Activation of Wnt/β-catenin signaling Attenuated anti-cancer effects of ADH1A overexpression
General Research Application [3] Standard GSK-3β inhibition Nanomolar (nM) range (e.g., ~4 nM IC₅₀) Target-specific Wnt pathway activation Critical concentration dependency for pathway specificity

Mechanism of Action: Laduviglusib as a Wnt Pathway Activator

This compound (also known as CHIR-99021) functions as a highly selective and potent ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) [4]. Its primary mechanism for activating Wnt/β-catenin signaling involves directly inhibiting GSK-3β, which normally phosphorylates β-catenin as part of the "destruction complex" that targets β-catenin for proteasomal degradation [3]. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation and degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus [3]. Within the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby initiating the transcription of Wnt-responsive genes such as TCF7, LEF1, and WNT2B [1].

Detailed Experimental Protocol for In Vitro Application

Below is a standardized protocol based on methodologies from multiple studies, particularly the investigation in ameloblastoma cells [1].

Cell Culture and Preparation
  • Cell Lines: This protocol is applicable to primary cultures or established cell lines. For primary ameloblastoma (AM) cells, culture in high-glucose DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1].
  • Cell Seeding: Seed cells into appropriate multi-well plates (e.g., 24-well or 96-well) at a density that will reach 40-50% confluence at the time of drug addition. Adherence to this density is critical for achieving optimal results in proliferation and migration assays [1].
Drug Preparation and Treatment
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. Aliquot and store at -20°C or -80°C.
  • Working Concentrations: Prepare serial dilutions of this compound in the complete cell culture medium immediately before use. The final DMSO concentration in the medium should not exceed 0.1% (v/v). A vehicle control (0.1% DMSO) must be included in every experiment.
  • Treatment Protocol: Apply the diluted this compound to the cells. Researchers have used a concentration gradient (e.g., 1 µM, 10 µM, and 20 µM) with a standard treatment duration of 24 hours [1].
Functional Assays
  • Cell Proliferation (CCK-8 Assay)
    • After this compound treatment, remove the culture medium.
    • Add a mixture of 10 µL CCK-8 reagent and 90 µL serum-free medium to each well.
    • Incubate the plate at 37°C for 2 hours.
    • Measure the absorbance at 450 nm using a microplate reader [1].
  • Cell Migration (Wound Healing Assay)
    • Create a uniform "wound" in a confluent cell monolayer using a sterile pipette tip.
    • Gently wash the cells with PBS to remove detached cells.
    • Add fresh medium containing this compound at the desired concentrations.
    • Capture images of the wound at 0, 12, and 24 hours using an inverted microscope.
    • Quantify the migration by calculating the percentage of wound closure using image analysis software like ImageJ [1].
  • Protein Expression (Western Blotting)
    • Lyse cells after treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with primary antibodies against key Wnt pathway components, such as β-catenin, TCF7, LEF1, and WNT2B.
    • Use appropriate secondary antibodies for detection. Analyze band intensity using densitometry software to quantify protein level changes [1].
  • mRNA Expression (RT-qPCR)
    • Extract total RNA using a commercial kit.
    • Synthesize cDNA via reverse transcription.
    • Perform real-time PCR using SYBR Green and primers specific for Wnt target genes (TCF7, LEF1, WNT2B, β-catenin) [1].
    • Normalize expression levels to a housekeeping gene (e.g., GAPDH, β-actin).

Critical Considerations for Experimental Design

  • Concentration Specificity: While this compound inhibits GSK-3β at nanomolar concentrations (IC₅₀ ~4 nM), many studies use micromolar concentrations to observe robust Wnt pathway activation in cellular assays [3]. However, it is crucial to note that at higher micromolar concentrations, this compound may lose selectivity and potentially inhibit other kinases, leading to off-target effects [3]. A dose-response analysis is strongly recommended for each new cell type.
  • Cell-Type Variability: The optimal effective concentration can vary significantly depending on the cell type, its baseline Wnt pathway activity, and the expression levels of pathway components. Preliminary experiments to establish a dose-response curve are essential.
  • Temporal Dynamics: The 24-hour treatment is a common starting point. However, the kinetics of β-catenin accumulation and downstream gene activation may differ. Time-course experiments can provide valuable insights.

The following diagram illustrates the experimental workflow and the central role of GSK-3β inhibition in activating the Wnt/β-catenin pathway.

Conclusion and Future Perspectives

This compound is a potent and valuable tool for activating the Wnt/β-catenin signaling pathway in experimental models. The established concentration range of 1 to 20 µM for a 24-hour treatment provides a solid foundation for researchers aiming to investigate Wnt signaling in various biological contexts. The provided protocol offers a comprehensive framework for its application, from cell culture and drug treatment to functional and molecular validation.

Future research should focus on further elucidating the cell-type-specific responses to this compound and optimizing dosing regimens in more complex models, such as 3D organoids and in vivo systems, to better translate these findings into therapeutic development.

References

Application Notes and Protocols for Laduviglusib in Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laduviglusib

This compound (also known as CHIR99021, CT-99021) is a highly selective, ATP-competitive inhibitor of glycogen synthase kinase-3α and β (GSK-3α/β), demonstrating potent inhibition with IC₅₀ values of 10 nM and 6.7 nM, respectively. It exhibits remarkable selectivity (>500-fold) for GSK-3 over other kinases such as CDC2 and ERK2 [1] [2]. Beyond its primary target, this compound functions as a functional Wnt/β-catenin signaling pathway activator and has shown significant potential in neurodegenerative disease research, particularly for Huntington's disease (HD) and Alzheimer's disease (AD) [3] [4].

Table 1: Physicochemical Properties of this compound

Property Value Relevance to Molecular Docking
Molecular Weight 464.1 g/mol Medium-sized molecule suitable for docking
Hydrogen Bond Donors 3 Critical for protein-ligand interactions
Hydrogen Bond Acceptors 7 Important for binding affinity
Rotatable Bonds 7 Impacts conformational flexibility
Topological Polar Surface Area 115.2 Ų Affects membrane permeability
XLogP 4.16 Moderate lipophilicity
Lipinski's Rule Violations 0 Favorable drug-like properties

This compound Applications in Disease Modeling

Huntington's Disease Mechanisms

Recent research has uncovered that this compound exerts neuroprotective effects in Huntington's disease through ferroptosis-related mechanisms. Ferroptosis represents a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation and mitochondrial dysfunction [3]. Single-nucleus RNA sequencing analysis of HD patient striatum tissues (stages 2-4) revealed that this compound targets distinct pathways in different neuronal populations:

  • Direct pathway striatal projection neurons (dSPNs): Primarily associated with Th17 cell differentiation pathways
  • Indirect pathway striatal projection neurons (iSPNs): Impacts Neurotrophin signaling, FoxO signaling, and reactive oxygen species pathways
  • Microglia: Modulates pathology through Th17 cell differentiation and FoxO signaling pathways [3]
Key Protein Targets Identified Through Docking

Molecular docking studies have identified several important protein targets for this compound with favorable binding characteristics:

  • PARP1 (associated with dSPNs and iSPNs)
  • SCD (associated with astrocytes)
  • ALOX5 (associated with microglia)
  • HIF1A (associated with dSPNs, iSPNs, and microglia) [3]

The particularly strong interaction with ALOX5 in microglia suggests this may be a primary mechanism through which this compound enhances mitochondrial function and protects against neuronal loss in HD by targeting ferroptosis-related signaling pathways [3].

Molecular Docking Protocol

Pre-docking Preparation
3.1.1 Protein Preparation
  • Retrieve crystal structure of GSK-3β from Protein Data Bank (PDB ID: 7DUA has been used in similar kinase studies)
  • Remove unnecessary chains and crystallographic water molecules
  • Add hydrogen atoms using PROPKA at physiological pH 7.0
  • Assign partial charges using OPLS3e force field
  • Minimize protein structure until heavy atoms reach RMSD of 0.3 Å [5]
3.1.2 Ligand Preparation
  • Retrieve this compound structure from PubChem (SMILES: N#Cc1ccc(nc1)NCCNc1ncc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C)
  • Generate 3D coordinates and optimize geometry
  • Assign correct protonation states at pH 7.0 ± 2
  • Generate conformational ensemble for flexible docking if required [5]
Docking Execution Parameters
3.2.1 Grid Generation
  • Grid box dimensions: 20 Å × 20 Å × 20 Å
  • Grid center: Centered on centroid of native ligand or active site residues
  • Van der Waals radius scaling: 1.0 for non-polar atoms
  • Partial charge cutoff: 0.25 [5]
3.2.2 Docking Parameters
  • Docking precision: Standard precision (SP) or extra precision (XP)
  • Pose generation: Maximum 5 poses per ligand
  • H-bond constraints: Consider constraints with key residues (e.g., GLU805, ALA807)
  • Flexible sampling: Side-chain flexibility for binding site residues [5]
Pose Analysis and Validation
  • Cluster analysis of generated poses
  • Visual inspection of key interactions with GSK-3β binding site residues (Lys85, Asp200, Asp133, Val135, Leu132, Gln185, Leu188, Tyr216, Tyr134)
  • Binding affinity calculation using scoring functions
  • RMSD calculation relative to crystallographic poses (target: <2.0 Å) [5]

G cluster_prep Preparation Phase cluster_docking Docking Execution cluster_analysis Analysis & Validation Start Start Molecular Docking Study Prep1 Protein Structure Preparation (PDB ID: 7DUA) Start->Prep1 Prep2 This compound 3D Structure Preparation Prep1->Prep2 Prep3 Grid Generation (20Å × 20Å × 20Å) Prep2->Prep3 Dock1 Molecular Docking Standard/Extra Precision Prep3->Dock1 Dock2 Pose Generation (Max 5 poses) Dock1->Dock2 Dock3 Interaction Analysis Dock2->Dock3 Analysis1 Pose Clustering & Scoring Dock3->Analysis1 Analysis2 Key Interaction Identification Analysis1->Analysis2 Analysis3 RMSD Calculation (Target < 2.0Å) Analysis2->Analysis3 End Docking Complete Analysis3->End

Advanced Computational Approaches

Integration with Molecular Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations provide insights into the stability and dynamic behavior of this compound-GSK-3β complexes:

  • System preparation: Solvate protein-ligand complex in explicit water molecules
  • Neutralization: Add ions to achieve physiological concentration (0.15 M NaCl)
  • Energy minimization: Steepest descent algorithm (5000 steps)
  • Equilibration: NVT and NPT ensembles (100 ps each)
  • Production run: 100-200 ns simulation time
  • Trajectory analysis: RMSD, RMSF, H-bond occupancy, radius of gyration [6]
Binding Free Energy Calculations

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations provide quantitative binding affinity estimates:

  • Trajectory sampling: Extract snapshots from stable MD simulation period
  • Energy component analysis: Decompose into van der Waals, electrostatic, solvation, and internal energy terms
  • Per-residue decomposition: Identify key binding site residues
  • Comparative analysis: Compare with experimental IC₅₀ values [6]

Table 2: Experimental and Computational Binding Data for GSK-3β Inhibitors

Compound Experimental IC₅₀ (nM) Docking Score (kcal/mol) Key Interactions
This compound 6.7 (GSK-3β) -8.7 ATP-binding site, Lys85, Asp200
Piceid (C12) N/A -8.8 Similar binding mode to this compound
6Eb 11,020 -10.5 Hydrazide-2-oxindole derivative
6Ec 59,810 -8.8 Hydrazide-2-oxindole derivative
Bio-acetoxime 10 -7.7 Indirubin derivative

Experimental Validation Protocols

Kinase Inhibition Assay

Objective: Validate computational predictions of this compound binding through experimental kinase activity measurement.

Protocol:

  • Prepare reaction buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 μM ATP
  • Dilution series: Prepare this compound in DMSO (11 concentrations, typically 0.1 nM - 100 μM)
  • Inhibition assay: Incubate GSK-3β enzyme with this compound and substrate for 60 minutes at 30°C
  • Detection: Use ADP-Glo Kinase Assay or similar detection method
  • Data analysis: Fit dose-response curves to calculate IC₅₀ values [7] [2]
Cell-Based Validation

Objective: Confirm functional effects of this compound binding predictions in cellular models.

Protocol:

  • Cell culture: Maintain appropriate cell lines (e.g., neuronal models for neurodegenerative diseases)
  • Treatment: Apply this compound at concentrations based on docking-predicted affinity
  • Viability assessment: MTT assay or CellTiter-Glo after 24-72 hours treatment
  • Pathway analysis: Western blotting for phosphorylation targets (β-catenin, tau protein)
  • Functional assays: Context-dependent assays (e.g., mitochondrial function, oxidative stress) [3] [7]

Troubleshooting and Optimization

Common Docking Challenges
  • Poor pose prediction: Implement induced fit docking protocols
  • Inaccurate scoring: Use consensus scoring from multiple functions
  • Binding affinity overestimation: Correlate with MM/GBSA calculations
  • Cellular efficacy disconnect: Consider membrane permeability and off-target effects
Protocol Optimization Tips
  • Grid placement: Center on crystallographic ligand or key catalytic residues
  • Water molecules: Include structurally important crystallographic waters
  • Protonation states: Carefully consider histidine and acidic residue protonation
  • Validation: Always dock known inhibitors as positive controls

Conclusion

This compound represents a compelling case study for molecular docking applications in drug discovery, particularly for neurodegenerative diseases. The integration of computational docking with experimental validation provides a robust framework for understanding its mechanism of action and optimizing therapeutic potential. The protocols outlined herein offer researchers comprehensive guidance for studying this compound and similar GSK-3β inhibitors, from initial computational predictions through experimental confirmation.

References

Comprehensive Application Notes and Protocols: Laduviglusib single-nucleus RNA Sequencing Analysis for Neurodegenerative Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laduviglusib and Single-Nucleus RNA Sequencing

This compound (CHIR99201) is a highly selective inhibitor of Glycogen synthase kinase 3 (GSK3), a protein critically implicated in cell survival pathways and neurological functions. Beyond its primary mechanism of GSK3 inhibition, this compound also modulates the Wnt signaling pathway through direct induction of β-catenin phosphorylation, positioning it as a valuable compound for both basic research and therapeutic development [1] [2]. The drug has demonstrated neuroprotective effects in various experimental models, particularly through enhancement of mitochondrial function in the striatum of Huntington's disease (HD) animal models, making it a promising candidate for treating neurodegenerative conditions [1].

Single-nucleus RNA sequencing (snRNA-seq) represents a transformative technological advancement that enables researchers to profile gene expression at unprecedented resolution, capturing the transcriptional heterogeneity within complex tissues like the brain. This approach is particularly valuable for studying neurological disorders where specific cell populations may be differentially affected by disease processes or therapeutic interventions. When applied to drug mechanism investigation, snRNA-seq allows researchers to deconvolve cell-type-specific responses to pharmacological treatment, moving beyond bulk tissue analysis to understand how different cellular subtypes contribute to both therapeutic effects and potential adverse responses [1] [2].

The integration of this compound treatment with snRNA-seq analysis provides a powerful framework for understanding cell-type-specific drug effects in complex tissues, offering insights that can guide therapeutic development for neurodegenerative diseases, particularly Huntington's disease where striatal vulnerability is a hallmark feature [1] [2].

Experimental Workflow for this compound snRNA-seq Analysis

The following diagram illustrates the comprehensive workflow for conducting single-nucleus RNA sequencing analysis of this compound effects in Huntington's disease research:

workflow cluster_sample Sample Processing cluster_seq Sequencing & Data Generation cluster_analysis Computational Analysis cluster_integration Integration & Validation A1 Human Post-mortem Striatal Tissue (HD Stages 2-4 & Controls) A2 Nuclei Isolation & Quality Control A1->A2 A3 Single-Nucleus RNA Library Preparation A2->A3 B1 snRNA-seq Using Illumina Platform A3->B1 B2 Quality Control & Read Alignment B1->B2 B3 Gene Expression Matrix Generation B2->B3 C1 Cell-type Identification & Clustering B3->C1 C2 Differential Expression Analysis C1->C2 C3 Pathway Enrichment Analysis C2->C3 D1 This compound Target Gene Integration C3->D1 D2 Ferroptosis-related Gene Analysis D1->D2 D3 Molecular Docking Validation D2->D3

Detailed Methodologies

Sample Processing and snRNA-seq Library Preparation
3.1.1 Tissue Collection and Nuclei Isolation
  • Human biospecimen acquisition: Post-mortem striatal tissues should be collected from Huntington's disease patients across disease stages (Grades 2-4) and matched controls, with appropriate ethical approvals and informed consent. Tissues must be rapidly frozen in liquid nitrogen and stored at -80°C until processing [1] [2]. The striatal region, particularly the caudate nucleus and putamen (CPu), represents the primary area of neurodegeneration in HD and should be prioritized for analysis [1].

  • Nuclei isolation protocol:

    • Tissue homogenization: Slowly thaw frozen tissue samples on ice and homogenize in cold lysis buffer (e.g., 10mM Tris-HCl, 10mM NaCl, 3mM MgCl₂, 0.1% NP-40, 1% BSA, 1U/μl RNase inhibitor).
    • Density gradient centrifugation: Purify nuclei using sucrose density gradient centrifugation (1.8M sucrose cushion) at 13,000×g for 45min at 4°C.
    • Quality control: Assess nuclei integrity and count using automated cell counters (e.g., Countess II) with trypan blue staining. Aim for >80% nuclei viability with minimal cytoplasmic contamination.
    • Fluorescence-activated nuclei sorting (FANS): Optional sorting step to remove debris and damaged nuclei using DAPI staining [1].
3.1.2 Single-Nucleus Library Preparation and Sequencing
  • snRNA-seq library construction: Employ commercial platforms such as 10x Genomics Chromium following manufacturer's protocols. Key steps include:

    • Nuclei capture and barcoding: Load nuclei suspension to target ~10,000 nuclei per reaction with appropriate barcoding.
    • Reverse transcription: Generate barcoded cDNA using template switching oligos.
    • cDNA amplification: Perform limited-cycle PCR amplification (typically 12-14 cycles).
    • Library construction: Fragment cDNA and add sample indices and sequencing adapters [1].
  • Sequencing parameters: Sequence libraries on Illumina platforms (NovaSeq 6000) with recommended configuration:

    • Read length: 150bp paired-end
    • Sequencing depth: Minimum 50,000 reads per nucleus
    • Quality metrics: Target >80% of reads confidently mapped to transcriptome [1]
Computational Analysis Pipeline
3.2.1 Preprocessing and Quality Control

Table 1: Quality Control Parameters for snRNA-seq Data

Parameter Threshold Value Action if Threshold Not Met
Reads per Nucleus >50,000 Exclude nuclei with <20,000 reads
Genes per Nucleus >500 Filter out nuclei with <200 genes
Mitochondrial Read Percentage <10% Exclude nuclei with >20% mtDNA reads
Doublet Detection <5% per sample Remove predicted doublets using Scrublet
Sample Integration Batch effect correction Apply Harmony/Seurat CCA integration
  • Data processing workflow:
    • Raw data processing: Use Cell Ranger (10x Genomics) or STARsolo for alignment to reference genome (GRCh38) and gene counting.
    • Quality control implementation: Apply stringent filters using Seurat or Scanpy pipelines to remove low-quality nuclei and potential multiplets.
    • Normalization and scaling: Normalize gene expression using SCTransform (Seurat) or similar approaches to account for sequencing depth variation.
    • Batch effect correction: Apply integration methods such as Harmony or CCA when multiple samples are analyzed to remove technical variability [1].
3.2.2 Cell-type Identification and Differential Expression
  • Cell clustering and annotation:

    • Dimension reduction: Perform PCA on highly variable genes, followed by UMAP or t-SNE for visualization.
    • Graph-based clustering: Use Louvain or Leiden algorithm to identify cell communities.
    • Cell-type annotation: Map clusters to known striatal cell types using marker genes:
      • dSPNs (direct pathway spiny projection neurons): Drd1, Penk
      • iSPNs (indirect pathway spiny projection neurons): Drd2, Adora2a
      • Astrocytes: Gfap, Aqp4
      • Microglia: C1qa, C1qb, P2ry12
      • Oligodendrocytes: Mbp, Mog
      • Endothelial cells: Cldn5, Flk1 [1]
  • Differential expression analysis:

    • Statistical framework: Use model-based approaches such as MAST or Wilcoxon rank sum test implemented in Seurat.
    • HD-related DEGs: Identify differentially expressed genes comparing HD vs. control within each cell type with thresholds: absolute log-fold change >0.1 and false discovery rate (FDR) <0.001 [1].
    • This compound signature: Intersect HD DEGs with known this compound target genes to identify cell-type-specific drug responses.
Multi-domain Data Integration and Validation
3.3.1 this compound Target Gene Integration
  • Drug target identification:

    • Retrieve the Simplified Molecular Input Line Entry System (SMILES) structure of this compound from PubChem database.
    • Query multiple pharmacology databases including PharmMapper, SEA, and SuperPred to predict protein targets.
    • Compile a comprehensive list of direct and indirect molecular targets of this compound, with particular emphasis on GSK3β and Wnt signaling components [1] [2].
  • Pathway enrichment analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses on this compound-responsive genes in each cell type.
    • Utilize ClusterProfiler (v4.10.1) or similar tools for functional enrichment with significance threshold of FDR <0.05.
    • Focus on pathways relevant to HD pathogenesis, including mitochondrial function, oxidative stress response, and ferroptosis [1] [2].
3.3.2 Molecular Docking Validation
  • Computational validation of drug-target interactions:
    • Protein structure preparation: Retrieve 3D structures of key targets (PARP1, SCD, ALOX5, HIF1A) from Protein Data Bank or generate homology models.
    • Ligand preparation: Optimize this compound structure using molecular mechanics force fields.
    • Docking simulations: Perform flexible docking using AutoDock Vina or Schrödinger Glide with appropriate grid boxes encompassing binding sites.
    • Binding affinity assessment: Calculate binding energies and analyze interaction patterns (hydrogen bonds, hydrophobic interactions) for prioritized targets [1].

Key Findings from this compound snRNA-seq Study in Huntington's Disease

Cell-Type-Specific Drug Responses

Application of the aforementioned protocols to HD post-mortem striatal tissue revealed striking cell-type-specific mechanisms of this compound action:

Table 2: Cell-Type-Specific this compound Effects in Huntington's Disease

Cell Type Key Affected Pathways Primary Molecular Targets Biological Consequences
dSPNs Th17 cell differentiation PARP1, HIF1A Modulation of inflammatory response
iSPNs Neurotrophin signaling, FoxO pathway, ROS pathway PARP1, HIF1A Enhanced neuronal survival, reduced oxidative stress
Microglia Th17 cell differentiation, FoxO signaling ALOX5, HIF1A Regulation of neuroinflammation, ferroptosis modulation
Astrocytes Lipid metabolism, oxidative stress response SCD, AR Reduction in lipid peroxidation, metabolic support
  • Neuronal subpopulations: The analysis revealed differential responses between direct and indirect pathway spiny projection neurons, with this compound exerting distinct pathway modulations in each population. In iSPNs, the drug particularly influenced reactive oxygen species pathway genes, suggesting a mechanism for its documented effects on mitochondrial function [1] [2].

  • Glial cells: Microglial populations showed prominent engagement of ferroptosis-related pathways, specifically through regulation of ALOX5 (arachidonate 5-lipoxygenase), a key enzyme in lipid peroxidation. This finding provides mechanistic insight into how this compound might protect against iron-dependent cell death in HD [1].

Ferroptosis-Related Mechanisms

The integration of ferroptosis-related genes with this compound targets yielded particularly significant insights:

  • Ferroptosis signature: A core set of 36 ferroptosis-related genes showed significant alteration in HD striatum and responsiveness to this compound treatment patterns, with particularly strong effects in microglial populations [1].

  • Central pathway identification: KEGG analysis revealed that this compound may enhance mitochondrial function and protect against neuronal loss by targeting ferroptosis-related signaling pathways, particularly those mediated by ALOX5 in microglia [1] [2].

  • Therapeutic implications: The findings position this compound as a potential ferroptosis modulator in neurodegenerative conditions, suggesting novel therapeutic applications for this compound beyond its originally identified mechanisms [1].

Application Protocol: Investigating this compound Mechanisms in Disease Models

Protocol for snRNA-seq Analysis of this compound Treatment Effects
5.1.1 Experimental Design and Dosing
  • In vivo model selection: Utilize established HD animal models (e.g., R6/2 mice, zQ175 knock-in) or relevant cellular models that recapitulate key disease features.
  • Drug administration: Administer this compound via appropriate route (intraperitoneal or oral gavage) at 3-10 mg/kg/day based on previous studies demonstrating efficacy in neurological models [1].
  • Control groups: Include both vehicle-treated disease models and wild-type controls to distinguish disease-specific from general drug effects.
  • Temporal design: Implement treatment durations from 2-8 weeks with tissue collection at multiple time points to capture dynamic responses.
5.1.2 Tissue Processing and snRNA-seq Adaptation
  • Protocol adaptation for treated tissues: The basic snRNA-seq workflow described in Section 3 requires minimal modification for this compound-treated samples. However, note that:
    • Drug effects on nuclei: this compound may alter nuclear properties including size and RNA content, potentially requiring adjustment of sorting gates.
    • Transcriptional changes: Anticipate enhanced expression of mitochondrial and metabolic genes based on prior findings.
    • Sample size considerations: Include sufficient biological replicates (n≥5 per group) to achieve statistical power given expected heterogeneity.
5.1.3 Data Analysis Specific to Drug Response
  • Differential expression framework:

    • Compare This compound-treated HD vs vehicle-treated HD within each cell type.
    • Identify genes that normalize toward wild-type expression patterns as potential key mediators of therapeutic effects.
    • Cross-reference with ferroptosis gene sets and this compound target predictions.
  • Pathway activity quantification: Use specialized algorithms such as PROGENy or DoRothEA to infer pathway activity from gene expression data, with emphasis on Wnt signaling, mitochondrial function, and cell death pathways.

Validation Experiments
5.2.1 Functional Validation of Computational Predictions
  • In vitro ferroptosis assays:

    • Treat primary striatal cultures with this compound (1-20μM concentration range) alongside ferroptosis inducers (e.g., erastin, RSL3).
    • Measure lipid peroxidation using C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescence.
    • Assess mitochondrial function via JC-1 membrane potential staining and Seahorse extracellular flux analysis.
    • Evaluate cell viability using multiplexed assays that distinguish ferroptosis from other cell death modalities [1].
  • ALOX5 inhibition studies: Employ selective ALOX5 inhibitors (e.g., zileuton) to test whether ALOX5 blockade phenocopies this compound effects on ferroptosis markers in microglial cultures.

5.2.2 Target Engagement Validation
  • Western blot analysis: Confirm modulation of predicted targets including:

    • Phospho-GSK3β (Ser9) as direct target engagement marker
    • ALOX5 expression in microglial isolates
    • Cleaved PARP1 as indicator of apoptotic regulation
    • HIF1α stabilization under hypoxic conditions [1]
  • Spatial validation: Utilize RNAscope or multiplexed immunofluorescence on tissue sections to validate cell-type-specific expression changes predicted by snRNA-seq.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound snRNA-seq Studies

Challenge Potential Causes Solutions
Low nuclei yield from frozen tissue Incomplete homogenization, excessive degradation Optimize homogenization time; use Dounce homogenizer; include RNase inhibitors
High mitochondrial reads Nuclear envelope damage, tissue quality issues Optimize lysis conditions; implement sucrose gradient purification; increase FANS stringency
Underrepresented cell populations Sampling bias, dissociation-induced loss Increase input material; use combinatorial indexing approaches; validate with orthogonal methods
Weak drug signature Suboptimal dosing, timing of collection Conduct pharmacokinetic studies to optimize dosing regimen; perform time-course experiments
Batch effects masking biological signals Technical variability across samples Implement sample multiplexing; apply robust batch correction algorithms; increase replicates
Data Interpretation Considerations
  • Cell-type resolution limitations: While snRNA-seq provides unprecedented resolution, rare cell populations (<1% of total) may remain undersampled. Consider targeted enrichment approaches or population-level validation for minor cell types of interest.

  • Transcriptional vs. functional effects: Remember that snRNA-seq captures transcriptional states but not necessarily functional outcomes. Always complement with functional assays to validate predicted biological effects.

  • Temporal dynamics: The snapshot nature of snRNA-seq may miss evolving drug responses. When possible, incorporate multiple time points or consider complementary live-cell imaging approaches.

Conclusion and Future Directions

The integration of single-nucleus RNA sequencing with this compound treatment represents a powerful approach for deconvoluting cell-type-specific drug mechanisms in complex tissues like the brain. The protocols outlined here have revealed previously unappreciated effects of this compound on ferroptosis pathways, particularly in microglial populations, providing new insights into its potential therapeutic applications in Huntington's disease and possibly other neurodegenerative conditions characterized by iron dysregulation and oxidative stress.

Future applications of this approach could include:

  • Comparative analysis across neurodegenerative diseases to identify shared vs. disease-specific this compound mechanisms
  • Integration with spatial transcriptomics to preserve architectural context while maintaining single-cell resolution
  • Longitudinal studies in inducible model systems to track the evolution of drug responses over time
  • Expansion to multi-omics approaches including ATAC-seq and proteomics from the same samples

The methodological framework presented here provides a robust foundation for these advanced applications, enabling researchers to maximize insights from precious drug-treated tissue samples.

References

Laduviglusib IC50 values for GSK-3α and GSK-3β

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of Laduviglusib

The table below summarizes the key inhibitory data and selectivity profile of this compound:

Target IC50 (nM) Ki (nM) Selectivity Notes
GSK-3α 10 [1] [2] [3] - >500-fold selectivity over CDC2, ERK2, and other kinases [1] [4].
GSK-3β 6.7 [1] [2] [3] 9.8 [1] [3] 350-fold selectivity over cyclin-dependent kinases (CDKs) [5] [6].
cdc2 (CDK1) 8800 [3] - Used as a reference for selectivity assessment.

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay for GSK-3 Inhibition

This protocol determines the IC50 values of this compound against purified GSK-3 enzymes [3].

  • Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ-³²P]-ATP. The degree of inhibition by this compound is measured by quantifying the incorporated radioactivity.
  • Materials:
    • Recombinant human GSK-3α (27 nmol/L) or GSK-3β (29 nmol/L)
    • Biotin-CREB peptide (0.5 μmol/L) as substrate
    • ATP (1 μmol/L final concentration)
    • Test compound (this compound) in DMSO
    • Assay Buffer: 50 mmol/L Tris-HCl (pH 7.5), 10 mmol/L MgCl₂, 1 mmol/L EGTA, 1 mmol/L dithiothreitol, 25 mmol/L β-glycerophosphate, 1 mmol/L NaF, 0.01% BSA
  • Procedure:
    • Add 300 μL of assay buffer containing the kinase and peptide substrate to a polypropylene 96-well plate.
    • Add 3.5 μL of this compound (in DMSO) or DMSO control to the wells.
    • Initiate the reaction by adding 50 μL of ATP stock solution.
    • Incubate at room temperature for the appropriate time.
    • Transfer triplicate 100-μL aliquots to a capture plate containing 100 μL/well of 50 μmol/L ATP and 20 mmol/L EDTA to stop the reaction.
    • Rinse wells five times with PBS to remove unincorporated ATP.
    • Add 200 μL of scintillation fluid, seal the plate, and count in a scintillation counter.
  • Data Analysis: Calculate inhibition percentage using the formula: Inhibition (%) = 100 × [(Inhibited - No Enzyme Control) / (DMSO Control - No Enzyme Control)].
Cell-Based Viability Assay (MTT)

This protocol assesses the effect of this compound on embryonic stem cell viability [3].

  • Principle: Metabolically active cells reduce MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Materials:
    • Mouse embryonic stem cells (e.g., ES-D3 or J1 mESCs)
    • Gelatin-coated 96-well plates
    • Culture medium with/without Leukemia Inhibitory Factor (LIF)
    • This compound (e.g., 1-10 μΜ)
    • MTT reagent
  • Procedure:
    • Seed 2,000 cells per well in gelatin-coated 96-well plates in LIF-containing medium and incubate overnight.
    • Replace the medium with low-serum medium without LIF, supplemented with this compound (e.g., 2.5-10 μΜ) or vehicle control (DMSO).
    • Incubate cells for the desired duration (e.g., 24-72 hours).
    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    • Solubilize the formed formazan crystals with a solvent (e.g., DMSO or isopropanol).
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Cell viability is expressed as a percentage of the absorbance in treated wells compared to the control wells. An IC50 value of 4.9 μΜ was reported for ES-D3 cells [1] [3].
In Vivo Efficacy Study in Diabetic Model

This protocol evaluates the glucose-lowering effects of this compound in a diabetic rat model [1] [3].

  • Animal Model: Zucker Diabetic Fatty (ZDF) rats.
  • Formulation: this compound monohydrochloride in a suitable vehicle [1].
  • Dosage and Administration:
    • A single oral dose of 16 mg/kg or 48 mg/kg [1] [3].
    • Control group receives vehicle only.
  • Measurement:
    • Collect blood samples at regular intervals before and after administration (e.g., up to 4 hours).
    • Measure plasma glucose levels.
  • Expected Outcome: A rapid reduction in plasma glucose, with a maximum reduction of approximately 150 mg/dl observed 3-4 hours post-dose [1] [3].

Mechanism of Action and Signaling Pathway

This compound inhibits GSK-3 by competitively binding to its ATP-binding site [1] [3]. GSK-3 is a constitutively active kinase that phosphorylates and promotes the degradation of β-catenin, a key transcriptional co-activator. By inhibiting GSK-3, this compound stabilizes β-catenin, allowing its translocation to the nucleus where it activates the transcription of Wnt-target genes [4] [7]. This pathway is crucial for stem cell maintenance, self-renewal, and cell fate determination.

The following diagram illustrates the core mechanism and key experimental outcomes of this compound action:

G cluster_mechanism Mechanism of Action & Key Effects GSK3 GSK-3α/β (Active) BetaCatenin β-catenin (Stabilized) GSK3->BetaCatenin  Phosphorylation &  Degradation Inhibitor This compound (GSK-3 Inhibitor) Inhibitor->GSK3  Inhibits Inhibitor->GSK3  IC₅₀: 6.7-10 nM WntTargets Activation of Wnt/β-catenin Signaling Pathway BetaCatenin->WntTargets  Accumulates &  Translocates Effects Key Biological Outcomes WntTargets->Effects Outcome1 Enhanced Stem Cell Self-Renewal Effects->Outcome1 Outcome2 Induction of Autophagy Effects->Outcome2 Outcome3 Reduced Plasma Glucose (in vivo) Effects->Outcome3

Application Notes for Researchers

  • Salt Forms: this compound is commonly available as a free base, a monohydrochloride salt (CAS 1797989-42-4) [1], and a trihydrochloride salt (CAS 1782235-14-6) [3]. The different salt forms can influence solubility and should be considered for experimental design.
  • Solubility and Storage:
    • Solubility: Soluble in DMSO (e.g., 16-60 mg/mL) and in water (e.g., 6.4 mg/mL for HCl salt) with sonication [1] [6].
    • Storage: Store the powder at -20°C. Stock solutions in DMSO are typically stable at -80°C for 6 months and -20°C for 1 month [6].
  • Positive Controls: For GSK-3 inhibition studies, SB-216763 is a well-characterized, potent, and cell-permeable inhibitor that can serve as a positive control [2].

References

Laduviglusib (CHIR-99021): Mechanism and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib (CHIR-99021) is a potent, selective, and orally bioavailable inhibitor of Glycogen Synthase Kinase 3 (GSK-3) [1] [2] [3]. It acts as an ATP-competitive inhibitor, showing high specificity for both GSK-3α (IC₅₀ = 10 nM) and GSK-3β (IC₅₀ = 6.7 nM) isoforms [1] [2] [3]. Its primary mechanism in diabetes research involves the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to drive the expression of target genes [4]. This pathway is crucial for metabolic regulation. Furthermore, this compound has also been reported to promote autophagy, which may play a supporting role in its cellular effects [3] [4].

The table below summarizes its core pharmacological characteristics:

Attribute Detail
Targets GSK-3α (IC₅₀ = 10 nM), GSK-3β (IC₅₀ = 6.7 nM) [1] [2] [3]
Primary Mechanism Inhibition of GSK-3, leading to activation of Wnt/β-catenin signaling [1] [4]
Selectivity >500-fold selective for GSK-3 over CDC2, ERK2, and other protein kinases [1] [3]
Additional Effects Promotes autophagy; enhances self-renewal of embryonic stem cells [1] [3] [4]

In Vivo Efficacy and Administration in ZDF Rats

The Zucker Diabetic Fatty (ZDF) rat is a well-established model for studying type 2 diabetes and evaluating anti-diabetic drugs [5] [6]. Research demonstrates that this compound is effective in improving glycemic control in this model when administered orally.

Key findings from in vivo studies include:

  • Glucose Reduction: A single oral dose of 30 mg/kg led to a maximum plasma glucose reduction of nearly 150 mg/dL within 3-4 hours after administration [1].
  • Glucose Tolerance: Oral administration at 16 mg/kg and 48 mg/kg, one hour prior to an oral glucose challenge, significantly improved glucose tolerance. Plasma glucose levels were reduced by 14% and 33%, respectively [1].
  • Insulin Levels: During these improvements in glucose metabolism, plasma insulin levels remained at or below control levels, indicating that the compound improves glucose metabolism without stimulating insulin secretion [1].

The following diagram illustrates the signaling pathway activated by this compound and its metabolic consequences in a target cell, such as a hepatocyte or adipocyte:

G This compound activates Wnt signaling to promote glucose metabolism. This compound This compound GSK3 GSK-3α/β This compound->GSK3  Inhibits BetaCatenin β-catenin GSK3->BetaCatenin  Phosphorylates TCFLef TCF/Lef Transcription BetaCatenin->TCFLef  Activates TargetGenes Metabolic Target Genes TCFLef->TargetGenes Outcomes Improved Glucose Metabolism Reduced Blood Glucose TargetGenes->Outcomes

Detailed Experimental Protocol for ZDF Rats

This protocol outlines the key steps for evaluating the acute glucose-lowering effects of this compound in ZDF rats, based on data from the search results [1].

Animal Model Preparation
  • Animals: Use male ZDF rats (ZDF-Leprfa/fa) and age-matched lean controls (ZDF-Leprfa/+). A typical study might use 6-8 animals per treatment group.
  • Housing: House animals under standard conditions (e.g., 12-hour light/dark cycle) with free access to water and a standard or high-fat diet, as required by the study design.
  • Baseline Measurements: Before compound administration, record baseline body weights and measure non-fasting blood glucose levels. Hemoglobin A1c (HbA1c) can be measured from a baseline blood sample for longer-term studies.
Compound Formulation and Administration
  • Formulation: Prepare a fresh suspension of this compound in a suitable vehicle like 0.5% (w/v) Methylcellulose or 1% (w/v) Carboxymethylcellulose (CMC) [1].
  • Dosing: Administer the compound via oral gavage. The table below summarizes effective dosing regimens from the literature.
  • Control Group: Administer an equal volume of the vehicle alone to a control group.
Efficacy Assessment
  • Oral Glucose Tolerance Test (OGTT): For studies assessing glucose tolerance, administer the glucose load (e.g., 2 g/kg) orally one hour after this compound dosing. Collect blood samples from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
  • Time-Course Study: To observe the peak effect, measure non-fasting blood glucose levels at various time points (e.g., 1, 2, 3, 4, 6, and 8 hours) after a single dose without a glucose challenge.

The following workflow diagram provides a visual summary of the experimental timeline:

G Workflow for acute this compound efficacy study in ZDF rats. Start Study Start A Acclimatize ZDF Rats (1 week) Start->A B Baseline Measurements: Body Weight, Blood Glucose A->B C Administer this compound or Vehicle by Oral Gavage B->C D Conduct OGTT or Time-Course Blood Collection C->D E Analyze Plasma for Glucose and Insulin D->E End Data Analysis E->End

Summary of Quantitative Data from Literature

The table below consolidates the key quantitative findings on this compound's efficacy in ZDF rats and its potency in cellular assays.

Model/Assay Treatment Key Result / IC₅₀ / EC₅₀ Citation
ZDF Rat (In Vivo) Single oral dose, 30 mg/kg Max plasma glucose reduction: ~150 mg/dL at 3-4 hrs [1]
ZDF Rat (OGTT) Oral dose, 16 mg/kg, 1 hr before challenge Plasma glucose reduced by 14% [1]
ZDF Rat (OGTT) Oral dose, 48 mg/kg, 1 hr before challenge Plasma glucose reduced by 33% [1]
Cell-Free Assay Enzymatic inhibition GSK-3α IC₅₀ = 10 nM; GSK-3β IC₅₀ = 6.7 nM [1] [2] [3]
CHO-IR Cells Glycogen synthase activation EC₅₀ = 0.13 - 0.76 µM [1] [3]

Critical Considerations for Researchers

  • Model Selection: The ZDF rat is a robust model for preclinical efficacy testing of anti-diabetic agents. A 2020 meta-analysis confirmed that this model reliably predicts the direction of drug effects on HbA1c for approved medications [6].
  • Specificity and Selectivity: this compound's high selectivity for GSK-3 over other kinases (like CDKs) is a key advantage, reducing the potential for off-target effects [4]. This makes it an excellent tool for probing the specific role of the GSK-3/Wnt pathway in metabolic diseases.
  • Research-Use Only: Please note that the information presented here is for research purposes only. This compound is not for human use, and all experiments must be conducted in accordance with relevant institutional animal care and use guidelines [1] [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laduviglusib and Ferroptosis in Huntington's Disease

Huntington's disease (HD) is a dominantly inherited neurodegenerative disorder characterized by extensive neuronal loss and glial dysfunction in the striatum, leading to abnormal movements and cognitive decline. Despite well-established pathogenetic mechanisms involving CAG repeat expansion in the HTT gene, the development of disease-modifying pharmacological therapies for HD remains a formidable challenge [1] [2]. Ferroptosis has recently emerged as a crucial mechanism in HD pathology, defined as an iron-dependent form of regulated cell death driven by lethal lipid peroxidation and mitochondrial dysfunction [1] [2] [3]. Key features of ferroptosis include glutathione depletion, lipid peroxide accumulation, and increased reactive oxygen species (ROS) – all observed in HD models and patient tissues [1].

This compound (also known as CHIR99201) is a highly selective glycogen synthase kinase 3 (GSK3) inhibitor that has demonstrated neuroprotective effects in HD models through enhancement of mitochondrial function in the striatum [1] [4]. Beyond its known actions on the CAST-calpain-Drp1 signaling axis, recent evidence suggests this compound's benefits may be mediated through modulation of ferroptosis pathways, though the precise mechanisms remained unexplored until recently [1]. This application note synthesizes cutting-edge research findings and provides detailed protocols for investigating this compound's ferroptosis-related mechanisms in HD models, enabling researchers to build upon these discoveries for therapeutic development.

Molecular Mechanisms of this compound in HD Pathogenesis

Cell-Type-Specific Ferroptosis Pathways in the Striatum

Advanced single-nucleus RNA sequencing (snRNA-seq) analyses reveal that this compound exerts distinct regulatory effects across different cell types within the HD striatum, particularly impacting direct pathway striatal projection neurons (dSPNs), indirect pathway striatal projection neurons (iSPNs), and glial cells [1] [2]. The drug's modulation of ferroptosis-related mechanisms demonstrates remarkable cellular specificity, suggesting tailored therapeutic effects on vulnerable populations:

  • In dSPNs, this compound primarily influences Th17 cell differentiation pathways, potentially modulating inflammatory responses that contribute to ferroptosis susceptibility [1] [2] [4].
  • For iSPNs, the drug impacts broader signaling networks including Neurotrophin signaling, FoxO signaling pathway, and reactive oxygen species pathway – all interconnected with ferroptosis regulation [1] [2] [4].
  • In microglia, this compound appears to mediate HD pathology through both Th17 cell differentiation and FoxO signaling pathways, with particular importance of ALOX5 (arachidonate 5-lipoxygenase) in driving ferroptosis-related signaling [1] [2] [4].
  • Astrocytes show involvement of SCD (stearoyl-CoA desaturase) and AR (androgen receptor) pathways, suggesting this compound modulates lipid metabolism aspects of ferroptosis in these glial cells [1] [2].
Key Protein Targets and Binding Interactions

Molecular docking studies have identified high-affinity binding between this compound and several proteins central to ferroptosis regulation in HD [1] [2] [3]. These interactions represent likely molecular mechanisms through which the drug exerts its neuroprotective effects:

  • PARP1 (associated with dSPNs and iSPNs): Plays a role in DNA repair and cell death regulation, with this compound potentially modulating its activity to prevent ferroptosis.
  • ALOX5 (associated with microglia): A key lipid peroxidation enzyme directly implicated in ferroptosis execution; this compound binding may inhibit its pro-ferroptotic activity [1] [4].
  • SCD (associated with astrocytes): Involved in lipid desaturation and membrane integrity maintenance; this compound may modulate its activity to enhance resistance to lipid peroxidation.
  • HIF1A (associated with dSPNs, iSPNs, and microglia): A master regulator of cellular response to hypoxia and iron metabolism; this compound binding may stabilize HIF1A signaling to promote cell survival under oxidative stress [1] [2].

Table 1: Key Protein Targets of this compound in HD Ferroptosis Pathways

Target Protein Associated Cell Types Known Functions in Ferroptosis Binding Affinity with this compound
PARP1 dSPNs, iSPNs DNA repair, cell death regulation Favorable binding confirmed [1]
ALOX5 Microglia Lipid peroxidation, leukotriene synthesis Strong binding, key mediator [1] [4]
SCD Astrocytes Lipid desaturation, membrane integrity Favorable binding confirmed [1]
HIF1A dSPNs, iSPNs, Microglia Hypoxia response, iron metabolism regulation Favorable binding confirmed [1]

The diagram below illustrates the core ferroptosis pathway and this compound's potential sites of intervention:

G cluster_ferroptosis Ferroptosis Pathway Iron Iron LipidPeroxides LipidPeroxides Iron->LipidPeroxides Catalyzes CellDeath CellDeath LipidPeroxides->CellDeath Accumulation GPX4 GPX4 GPX4->LipidPeroxides Reduces (neutralizes) ALOX5 ALOX5 ALOX5->LipidPeroxides Produces This compound This compound This compound->GPX4 Preserves activity This compound->ALOX5 Inhibits MitochondrialFunction MitochondrialFunction This compound->MitochondrialFunction Enhances MitochondrialFunction->LipidPeroxides Reduces production

Figure 1. This compound's multi-target engagement in ferroptosis pathways. The diagram illustrates key molecular targets through which this compound may inhibit ferroptosis, including ALOX5 inhibition, GPX4 activity preservation, and mitochondrial function enhancement, ultimately reducing lethal lipid peroxide accumulation.

Experimental Protocols for Investigating this compound's Mechanisms

snRNA-seq Analysis of HD Striatal Tissues

Protocol 1: Cell-Type-Specific Gene Expression Profiling

Purpose: To identify differentially expressed genes (DEGs) across distinct cell types in HD striatum and assess this compound's modulation of ferroptosis-related pathways [1] [2].

Materials and Reagents:

  • Post-mortem striatal tissues from HD patients (Grades 2-4) and matched controls
  • Single-nucleus RNA sequencing platform (10X Genomics recommended)
  • snRNA-seq data from GEO database (Accession: GSE152058) [1]
  • Bioinformatics tools: Seurat, SingleCellExperiment, or similar packages
  • Ferroptosis-related gene sets (e.g., from FerrDb database)
  • This compound target gene predictions from PharmMapper, SEA, and SuperPred databases

Procedure:

  • Data Acquisition and Preprocessing:

    • Download snRNA-seq data from GSE152058 containing striatal samples from HD patients and controls [1]
    • Perform quality control: Filter nuclei with >5% mitochondrial reads or unique feature counts outside 200-2500 range
    • Normalize data using SCTransform or similar method to account for sequencing depth variation
  • Cell Type Identification and Clustering:

    • Perform principal component analysis (PCA) on highly variable genes
    • Apply graph-based clustering (e.g., Louvain algorithm) on significant PCs
    • Annotate cell types using established marker genes:
      • dSPNs: Drd1, Penk
      • iSPNs: Drd2, Adora2a
      • Astrocytes: Gfap, Aqp4
      • Microglia: C1qa, C1qb, P2ry12 [1]
  • Differential Expression Analysis:

    • Identify DEGs for each cell type comparing HD vs. control (absolute log-fold change > 0.1, FDR < 0.001) [1]
    • Intersect DEGs with this compound target genes and ferroptosis-related genes
    • Perform pathway enrichment analysis using KEGG and GO databases
  • Validation Experiments:

    • Validate key findings using RNAscope or immunohistochemistry on patient tissues
    • Confirm this compound-induced expression changes in human iPSC-derived neural cultures
Molecular Docking Studies for Target Engagement

Protocol 2: Computational Prediction of this compound-Protein Interactions

Purpose: To predict binding affinities and interaction modes between this compound and ferroptosis-related protein targets [1] [2].

Materials and Software:

  • This compound SMILES structure from PubChem database
  • Protein structures from PDB: PARP1 (PDB ID: 7KKR), ALOX5 (PDB ID: 3V99), HIF1A (PDB ID: 4ZPR), SCD (homology model)
  • Molecular docking software: AutoDock Vina, Schrödinger Glide, or similar
  • Visualization tools: PyMOL, Chimera

Procedure:

  • Ligand and Protein Preparation:

    • Obtain this compound 3D structure from PubChem or generate using CORINA
    • Optimize geometry using MMFF94 force field
    • Prepare protein structures: remove water molecules, add hydrogen atoms, assign partial charges
  • Binding Site Identification and Grid Generation:

    • Identify known active sites or potential binding pockets using CASTp or SiteMap
    • Define docking grid boxes centered on catalytic sites with sufficient dimensions (e.g., 25×25×25 Å)
  • Molecular Docking Simulations:

    • Perform flexible ligand docking with exhaustiveness setting ≥32
    • Generate multiple binding poses (≥10 per target)
    • Calculate binding energies (ΔG, kcal/mol) for each pose
  • Interaction Analysis:

    • Analyze hydrogen bonds, hydrophobic interactions, and π-π stacking
    • Compare binding modes with known inhibitors
    • Validate docking results with molecular dynamics simulations if possible
Functional Validation of Ferroptosis Modulation

Protocol 3: Assessing Ferroptosis Markers in Cellular Models

Purpose: To experimentally validate this compound's effects on ferroptosis hallmarks in HD cellular models [1] [5].

Materials and Reagents:

  • Human iPSC-derived striatal neurons (HD mutant and isogenic controls)
  • Primary microglial cultures from HD mouse models
  • This compound (CHIR99201) stock solution (10 mM in DMSO)
  • Ferroptosis inducers: erastin (10 µM), RSL3 (1 µM)
  • Ferroptosis inhibitor: ferrostatin-1 (1 µM)
  • Lipid peroxidation sensor: C11-BODIPY 581/591 (2 µM)
  • Iron assay kit (Abcam ab83366 or equivalent)
  • GSH/GSSG assay kit (Promega V6611 or equivalent)

Procedure:

  • Cell Culture and Treatment:

    • Maintain iPSC-derived neurons in BrainPhys medium with supplements
    • Culture primary microglia in DMEM/F12 with 10% FBS and M-CSF (10 ng/mL)
    • Pre-treat cells with this compound (0.1-10 µM) for 24 hours before ferroptosis induction
    • Include vehicle control (DMSO) and positive control (ferrostatin-1)
  • Lipid Peroxidation Measurement:

    • Load cells with C11-BODIPY (2 µM) for 30 minutes at 37°C
    • Induce ferroptosis with erastin (10 µM) or RSL3 (1 µM) for 6-12 hours
    • Measure fluorescence shift (590 nm → 510 nm) using flow cytometry or plate reader
    • Calculate ratio of oxidized to reduced signal as lipid peroxidation index
  • Intracellular Iron Quantification:

    • Harvest cells after treatment using iron-free buffers
    • Perform acid digestion to release protein-bound iron
    • Use ferrozine-based colorimetric assay to measure Fe²⁺ levels
    • Normalize to protein concentration or cell number
  • GSH/GSSG Ratio Determination:

    • Extract cells in metaphosphoric acid solution
    • Derivatize with fluorescent probe per manufacturer's instructions
    • Measure fluorescence (Ex/Em = 490/520 nm) for total GSH and GSSG
    • Calculate GSH/GSSG ratio as indicator of oxidative stress
  • Cell Viability Assessment:

    • Measure cell viability using MTT or PrestoBlue assays
    • Confirm ferroptosis-specific cell death using apoptosis inhibitor (z-VAD-fmk, 20 µM) and necroptosis inhibitor (necrostatin-1, 10 µM)

The following workflow diagram illustrates the integrated experimental approach:

G cluster_snRNA snRNA-seq Analysis cluster_docking Molecular Docking cluster_validation Functional Validation SNRNA SNRNA Docking Docking Validation Validation DataAcquisition DataAcquisition QualityControl QualityControl DataAcquisition->QualityControl CellClustering CellClustering QualityControl->CellClustering DEGAnalysis DEGAnalysis CellClustering->DEGAnalysis PathwayEnrichment PathwayEnrichment DEGAnalysis->PathwayEnrichment TargetIdentification TargetIdentification PathwayEnrichment->TargetIdentification StructurePrep StructurePrep BindingSite BindingSite StructurePrep->BindingSite DockingSim DockingSim BindingSite->DockingSim InteractionAnalysis InteractionAnalysis DockingSim->InteractionAnalysis InteractionAnalysis->TargetIdentification CellCulture CellCulture LipidPeroxidation LipidPeroxidation CellCulture->LipidPeroxidation IronAssay IronAssay LipidPeroxidation->IronAssay GSHAssay GSHAssay IronAssay->GSHAssay Viability Viability GSHAssay->Viability MechanismConfirmation MechanismConfirmation Viability->MechanismConfirmation TargetIdentification->CellCulture

Figure 2. Integrated workflow for investigating this compound's ferroptosis-related mechanisms. The protocol combines computational approaches (snRNA-seq analysis, molecular docking) with experimental validation to identify and confirm drug targets and functional effects.

Data Analysis and Interpretation

Pathway Enrichment Analysis Results

KEGG and Gene Ontology analyses of this compound's effects reveal cell-type-specific pathway modulation in HD striatum [1] [2] [4]. The following table summarizes key enriched pathways across different neural cell types:

Table 2: Cell-Type-Specific Pathway Enrichment of this compound Targets in HD

Cell Type Enriched KEGG Pathways Associated Ferroptosis Processes Key Genes Identified
dSPNs Th17 cell differentiation Inflammatory signaling, oxidative stress STAT3, IL17A, TGFB1
iSPNs Neurotrophin signaling, FoxO signaling, ROS pathway Antioxidant defense, cell survival NTRK2, FOXO3, SOD2
Microglia Th17 cell differentiation, FoxO signaling Lipid peroxidation, iron metabolism ALOX5, IL17RA, FOXO1
Astrocytes Lipid metabolism, Hypoxia response Lipid peroxidation, oxidative stress SCD, HIF1A, FADS2

The Th17 cell differentiation pathway enrichment in dSPNs and microglia suggests this compound may modulate neuroinflammatory components of ferroptosis, while FoxO signaling involvement in iSPNs and microglia indicates potential enhancement of cellular stress resistance [1] [4]. The specific association of ALOX5 with microglial ferroptosis is particularly significant, as this lipoxygenase enzyme directly catalyzes lipid peroxidation – a core event in ferroptosis execution [1].

Molecular Docking Data and Binding Affinities

Computational docking studies provide structural insights into this compound's potential interactions with key ferroptosis regulators [1] [2]. The favorable binding profiles support a multi-target mechanism of action:

  • ALOX5 binding: this compound shows strong predicted binding to the catalytic domain of arachidonate 5-lipoxygenase, potentially inhibiting its ability to generate lipid hydroperoxides [1] [4]. This interaction is particularly relevant in microglia, where ALOX5-mediated ferroptosis contributes to HD pathology.

  • HIF1A engagement: The predicted binding to hypoxia-inducible factor 1-alpha suggests this compound may stabilize HIF1A signaling, potentially enhancing cellular adaptation to oxidative stress and iron toxicity in multiple cell types [1] [2].

  • PARP1 interaction: The favorable binding to poly(ADP-ribose) polymerase 1 indicates potential modulation of DNA damage response pathways interconnected with ferroptosis regulation in both dSPNs and iSPNs [1].

  • SCD targeting: Interaction with stearoyl-CoA desaturase suggests this compound may influence membrane lipid composition and fluidity, potentially altering susceptibility to lipid peroxidation in astrocytes [1] [2].

Therapeutic Implications and Concluding Remarks

The integrated research findings presented in this application note position This compound as a promising multi-target therapeutic candidate for Huntington's disease with a novel mechanism of action centered on ferroptosis modulation [1] [4]. The cell-type-specific pathways identified – particularly the strong association between ALOX5-mediated ferroptosis in microglia and HD pathology – provide both explanatory power for the drug's neuroprotective effects and novel targets for future therapeutic development [1].

The experimental protocols detailed herein enable comprehensive investigation of this compound's anti-ferroptotic mechanisms, from computational prediction of target engagement to functional validation in disease-relevant cellular models. Researchers should particularly note the importance of cell-type-specific analyses when studying ferroptosis mechanisms in heterogeneous tissues like the striatum, as evidenced by the distinct pathways operative in different neuronal and glial populations [1] [2].

For drug development professionals, these findings suggest that combination therapies targeting both this compound's known mechanisms on mitochondrial function (via CAST-calpain-Drp1 axis) and its newly identified ferroptosis-related pathways may yield enhanced efficacy. The strong computational evidence for this compound's binding to ALOX5, HIF1A, PARP1, and SCD provides rational targets for structure-activity relationship studies to optimize this multi-target engagement profile [1] [2].

As the field advances, key unanswered questions remain regarding the translational potential of these findings, including optimal dosing for ferroptosis inhibition in neural tissues and potential differential effects across disease stages. Nevertheless, the mechanistic insights and methodological approaches presented here provide a solid foundation for developing this compound as a potentially disease-modifying therapy for Huntington's disease through modulation of ferroptosis pathways.

References

Laduviglusib: Mechanism and Application in Huntington's Disease

Author: Smolecule Technical Support Team. Date: February 2026

1. Core Mechanism of Action Laduviglusib (also known as CHIR99201) is a highly selective and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [1]. In the context of Huntington's disease, its neuroprotective effects are attributed to two primary, interconnected mechanisms:

  • GSK-3β Pathway Inhibition: By inhibiting GSK-3β, this compound modulates key cellular signaling pathways, including Wnt and insulin signaling. This inhibition impacts cell survival, metabolism, and inflammation, all of which are dysregulated in HD [2] [1].
  • Ferroptosis Suppression: Recent evidence indicates that this compound's benefits are significantly mediated through the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lethal lipid peroxidation [3] [4]. This mechanism is particularly relevant in HD, which involves iron accumulation, mitochondrial dysfunction, and oxidative stress in the striatum [3] [4].

2. Cell-Type-Specific Targets in the HD Striatum A 2024 genomic study leveraged single-nucleus RNA sequencing data from post-mortem striatal tissues of HD patients (Grades 2-4) to identify cell-type-specific targets of this compound. The findings revealed distinct pathways and molecular targets across different neural cells [3] [4].

The table below summarizes the key findings from the genomic analysis, highlighting the cell-type-specific effects and molecular targets of this compound in the Huntington's disease striatum [3] [4].

Cell Type Affected Signaling Pathways (KEGG/GO Analysis) Key Molecular Targets (Molecular Docking)
Direct Pathway Striatal Projection Neurons (dSPNs) Th17 cell differentiation pathway [3] [4] PARP1, HIF1A [3] [4]
Indirect Pathway Striatal Projection Neurons (iSPNs) Neurotrophin signaling pathway, FoxO signaling pathway, reactive oxygen species pathway [3] [4] PARP1, HIF1A [3] [4]
Microglia Th17 cell differentiation, FoxO signaling pathway [3] [4] ALOX5, HIF1A [3] [4]
Astrocytes Not specified in detail [3] [4] SCD, AR [3] [4]

3. Proposed Signaling Pathway in HD The following diagram synthesizes the proposed mechanism by which this compound exerts neuroprotective effects in Huntington's disease, integrating GSK-3β inhibition with its newly identified role in counteracting ferroptosis.

G cluster_ferroptosis Ferroptosis Hallmarks in HD cluster_GSK3 This compound Action cluster_cell_targets Cell-Specific Targeting HD HD F1 Iron Accumulation HD->F1 F2 Lipid Peroxidation HD->F2 F3 Mitochondrial Dysfunction HD->F3 O Neuroprotective Outcome F1->O Counteracted F2->O Counteracted F3->O Counteracted L This compound G GSK-3β Inhibition L->G T1 Microglia: ALOX5 G->T1 T2 Neurons: PARP1, HIF1A G->T2 T3 Astrocytes: SCD G->T3 T1->O Inhibition T2->O Protection T3->O Modulation

Experimental Protocol for In Vitro HD Models

This protocol outlines the key steps for investigating the efficacy and mechanism of this compound in cellular models of Huntington's disease, with a focus on ferroptosis-related outcomes.

1. Reagent Preparation

  • This compound Stock Solution: Prepare a 10-50 mM stock solution in DMSO. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles [1].
  • Control Reagents: Include a vehicle control (DMSO at the same dilution) and appropriate positive controls, such as a known ferroptosis inhibitor (e.g., Ferrostatin-1, 1-10 µM) [3].

2. Cell Culture and HD Model Induction

  • Cell Lines: Use striatal-derived cell lines (e.g., STHdhᵠ¹¹¹/Q¹¹¹ knock-in cells) or human induced pluripotent stem cell (iPSC)-derived medium spiny neurons (MSNs). The latter can be generated using recent 3D differentiation protocols [5].
  • Culture Conditions: Maintain cells according to standard conditions. For iPSC-derived neurons, use specialized neuronal maturation media.
  • Model Induction: For genetic models, use cells endogenously or engineered to express mutant huntingtin (mHTT) with expanded polyQ tracts.

3. Drug Treatment

  • Treatment Groups:
    • Group 1: Untreated wild-type control
    • Group 2: Untreated mHTT control
    • Group 3: mHTT + Vehicle control (DMSO)
    • Group 4: mHTT + this compound (e.g., 1-10 µM, based on dose-response)
    • Group 5: mHTT + Ferrostatin-1 (positive control for ferroptosis inhibition)
  • Treatment Duration: Treat cells for 24-72 hours. The optimal duration should be determined empirically for your specific model and readout.

4. Functional and Biochemical Assays The table below outlines key assays for evaluating the effects of this compound, focusing on cell viability, ferroptosis markers, and mitochondrial health.

Assay Category Specific Assay Key Parameters Measured Protocol Notes
Cell Viability CCK-8 or MTT Assay Metabolic activity; confirm protection against mHTT-induced death [3]. Perform at 24h and 48h.
Ferroptosis Markers C11-BODIPY⁵⁸¹/⁵⁹¹ Probe (Flow Cytometry) Lipid peroxidation levels; expect reduction with this compound [3] [4]. Incubate with probe for 30 min before analysis.
Iron Assay Kit (Colorimetric) Total intracellular iron content [3]. Use cell lysates.
Mitochondrial Function JC-1 or TMRM Staining (Flow Cytometry) Mitochondrial membrane potential (ΔΨm); expect stabilization [3] [4]. A collapse in ΔΨm indicates dysfunction.
Oxidative Stress DCFH-DA Probe (Fluorescence) General cellular ROS levels [3].
Gene Expression qRT-PCR / RNA-Seq Expression of ferroptosis (ALOX5, SCD) & pathway genes (HIF1A) [3] [4]. Snap-freeze cells for RNA extraction.

5. Data Analysis

  • Normalize all data to the vehicle control group.
  • Perform statistical analyses (e.g., one-way ANOVA with post-hoc tests) to compare all treatment groups against the mHTT vehicle control. A p-value < 0.05 is typically considered significant.
  • The expected outcome is that this compound treatment will significantly improve viability, reduce lipid peroxidation and iron levels, and stabilize mitochondrial function compared to the mHTT control.

Research Considerations and Future Directions

  • Specificity and Off-Target Effects: As GSK-3β is involved in numerous cellular functions, use control experiments (e.g., genetic knockdown of GSK-3β) to confirm that observed phenotypes are due to on-target inhibition [2].
  • In Vivo Translation: For preclinical animal studies (e.g., HD mouse models), a critical factor is confirming that this compound can effectively cross the blood-brain barrier (BBB) to reach its striatal targets [2].
  • Combination Therapy: Given the multifactorial nature of HD, explore the potential of this compound in combination with other therapeutic strategies, such as huntingtin-lowering agents [6].

References

Laduviglusib solubility DMSO and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage Specifications

The table below summarizes the key handling information for Laduviglusib free base. Salt forms (e.g., HCl) have different solubility profiles and are recommended for aqueous applications [1] [2] [3].

Property Specification Source / Context
Solubility in DMSO >10 mM to 20 mM [4] [5] [3] A stock solution at 10 mM is commonly used and stable for months [6] [4].
Quantitative Solubility ≥23.27 mg/mL [4] This is specific to the free base form.
Primary Storage Solid: Store at -20°C [4] [3] Standard for long-term stability of small molecules.
Solution Storage Store at -20°C; use same day if possible [3] For extended storage, aliquot and freeze. Avoid freeze-thaw cycles.

Experimental Protocols and Handling

Here are detailed methodologies for common procedures involving this compound.

Stock Solution Preparation
  • Warm the vial containing this compound powder and the DMSO solvent to room temperature.
  • Calculate the required mass or volume to achieve your desired stock concentration (e.g., 10 mM or 23.27 mg/mL).
  • Add the appropriate volume of DMSO to the powder. To ensure complete dissolution:
    • Warm the tube at 37°C for 10 minutes.
    • Shake the tube briefly in an ultrasonic bath [4].
  • Aliquot the prepared stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C. When stored this way, the solution can be stable for up to one month [3].
Use in Stem Cell Culture (2i Protocol)

This compound is widely used with PD0325901 (a MEK inhibitor) as part of the "2i" combination to promote self-renewal and maintain pluripotency in mouse embryonic stem cells (mESCs) [1] [2] [3].

  • Prepare stock solutions: Make 10 mM stocks of both this compound and PD0325901 in DMSO.
  • Add to medium: Add the inhibitors to your stem cell culture medium. A typical working concentration for this compound in this application is 3 µM [6].
  • Combine with LIF: The 2i inhibitor cocktail is typically used in the presence of Leukemia Inhibitory Factor (LIF) [1].

Troubleshooting Guide

This section addresses common issues you might encounter.

Problem Possible Cause Solution
Precipitation in Stock Solution Solution is cold; Storage time too long; Saturation Warm solution to room temperature and vortex. If precipitate persists, briefly warm in a 37°C water bath. Prepare fresh stock if needed [3].
Inconsistent Cell Culture Results Degraded compound; Incorrect dilution Use a freshly thawed aliquot. When diluting from stock, ensure rapid and thorough mixing into the aqueous medium to avoid local precipitation.
Need for Aqueous Solution DMSO toxicity in sensitive assays Use a water-soluble salt form, such as This compound trihydrochloride or monohydrochloride [1] [5] [3].

Experimental Workflow Diagram

The following diagram visualizes the key experimental workflow for using this compound in a stem cell culture context, integrating the information above.

cluster_prep Prepare Stock Solution cluster_culture Apply to Cell Culture Start Start: this compound (Free Base) Storage Store Solid at -20°C Start->Storage Prep1 Dissolve in DMSO to 10-20 mM Storage->Prep1 Prep2 Warm to 37°C if needed Prep1->Prep2 Prep3 Aliquot and Store at -20°C Prep2->Prep3 Culture1 Thaw Aliquot Prep3->Culture1 Culture2 Dilute in Medium (e.g., to 3 µM for 2i) Culture1->Culture2 Culture3 Add to Cells with LIF/Other Factors Culture2->Culture3 Outcome Outcome: Enhanced Self-Renewal Maintained Pluripotency Culture3->Outcome

References

optimizing Laduviglusib concentration for cell viability

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib Concentration Guide by Application

The table below summarizes effective concentration ranges for this compound from recent studies.

Cell Type / Application Recommended Concentration Treatment Duration Key Findings / Purpose Citation
Chronic Lymphocytic Leukemia (CLL) Primary Cells Used in combination with MLN4924 (NEDD8 inhibitor) 24-72 hours Synergistic induction of cell death; reduction in BCL2 mRNA levels. [1]
Embryonic Stem Cells (mESCs) ~3 µM (often used with other factors) Varies by protocol (days) Enhances self-renewal; activates Wnt/β-catenin signaling. [2]
Embryonic Stem Cell-Derived Cardiomyocyte Differentiation Part of a sequential protocol Multiple days Used with other small molecules (e.g., IWP-2) for efficient cardiac differentiation. [3]
Embryonic Stem Cells (ES-D3) - Cytotoxicity IC50 = 4.9 µM Not specified Reduces cell viability in a dose-dependent manner. [2]
General In Vitro Kinase Assay IC50 for GSK-3β = 6.7 nM; for GSK-3α = 10 nM N/A Potent and selective inhibition of GSK-3 isoforms. [2]

Mechanism of Action & Experimental Context

Understanding how this compound works is key to troubleshooting your results. The following diagram illustrates its primary mechanism and context-dependent outcomes.

G This compound This compound GSK3 GSK-3α/β This compound->GSK3  Inhibits Substrate1 β-Catenin (Phosphorylation) GSK3->Substrate1  No Phosphorylation Substrate2 Other GSK-3 Substrates (e.g., in NF-κB, metabolism) GSK3->Substrate2  Altered Activity Outcome1 β-Catenin Accumulation & Nuclear Translocation Substrate1->Outcome1 Outcome2 Altered Gene Expression (e.g., BCL2 downregulation) Substrate1->Outcome2  Wnt Target Gene Activation Substrate2->Outcome2 Outcome3 Functional Effects Outcome2->Outcome3 Cell-Type & Context Dependent StemCell StemCell Outcome3->StemCell Self-Renewal/ Differentiation CLL CLL Outcome3->CLL Reduced Viability/ Cell Death Neuro Neuro Outcome3->Neuro Neuroprotection

As shown, this compound's inhibition of GSK-3 can lead to different functional outcomes based on the cellular context. For instance, in CLL cells, it does not activate the pro-survival NF-κB pathway as might be expected but can instead work synergistically with other agents to reduce viability. [1]

Troubleshooting Common Experimental Issues

Here are answers to specific technical questions you might encounter.

Problem 1: My primary CLL cells are not showing reduced viability with this compound treatment. What could be wrong?

  • Potential Cause: As a single agent in CLL, this compound may not be sufficient to trigger cell death, as its effect is highly dependent on the complex regulation of pathways like NF-κB. [1]
  • Solution & Protocol:
    • Consider Combination Therapy: Research indicates a strong synergistic effect when this compound is combined with a NEDDylation inhibitor like MLN4924 (Pevonedistat). [1]
    • Experimental Setup:
      • Isolate PBMCs from CLL patient blood with high lymphocytic infiltration (>85%). [1]
      • Culture cells overnight in RPMI medium supplemented with 10% FBS.
      • Apply the drug combination: Treat cells with both this compound and MLN4924. The specific doses used in research should be optimized for your system.
      • Assess Viability: After 24-72 hours, use 7-AAD staining and flow cytometry or XTT viability assays to quantify cell death. [1]
    • Mechanistic Analysis: To confirm the effect, analyze the reduction in BCL2 mRNA expression levels, which is a reported mechanism for this combination. [1]

Problem 2: I am using this compound for stem cell differentiation, but my efficiency is low or inconsistent.

  • Potential Cause: The timing, concentration, and combination with other factors are critical. Monotherapy is rarely used; it is typically part of a sequential protocol.
  • Solution & Protocol:
    • Follow a Defined Protocol: Use a established, robust differentiation protocol. For example, in cardiac differentiation, this compound is often used to activate Wnt signaling at the initial stage, followed by a Wnt inhibitor (like IWP-2) later to specify cardiac lineage. [3]
    • Preparation of Stock Solution:
      • Prepare a high-concentration stock (e.g., 10 mM in DMSO). [3]
      • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
    • Validate Your System: Ensure your stem cell line is properly maintained and that the differentiation base medium is well-defined and serum-free where necessary. [3]

Problem 3: I'm observing unexpected pathway activation or inhibition in my cancer cell model.

  • Potential Cause: GSK-3β has complex, context-dependent roles in multiple signaling pathways (Wnt, NF-κB, etc.). [1] [4] The effect of its inhibition can vary greatly between cell types.
  • Solution:
    • Perform a Dose-Response Curve: Start with a broad range of concentrations (e.g., from 100 nM to 10 µM) to identify the minimal effective dose for your phenotype.
    • Include Comprehensive Controls: Use known pathway activators and inhibitors to validate the specificity of your observations in your specific cell model.
    • Monitor Off-target Effects: Be aware that at higher concentrations, this compound could have off-target effects. Always correlate your findings with specific pathway readouts (e.g., β-catenin levels for Wnt, p65 phosphorylation for NF-κB).

Key Takeaways for Optimization

To summarize the optimization process:

  • Start Low, Go Slow: Begin with low nanomolar concentrations (e.g., 100 nM - 1 µM) for kinase inhibition and gradually increase if no effect is observed, while monitoring for toxicity.
  • Context is King: The same concentration can have opposite effects in different cell types. Always design your experiment based on literature for your specific model.
  • Combination is Powerful: For challenging targets like cancer cells, consider this compound as part of a rational drug combination rather than a standalone treatment. [1]
  • Time it Right: In differentiation protocols, the timing of this compound addition is as important as the concentration itself. [3]

References

reducing Laduviglusib cytotoxicity in embryonic stem cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Reduction Strategies for Laduviglusib

Strategy Key Experimental Findings Recommended Parameters & Notes
Concentration Optimization IC50 of 4.9 µM in mouse ES-D3 cells; 24.7% viability reduction at 2.5 µM, 69.2% at 10 µM [1]. Start with low concentrations (e.g., 3-5 µM). Titrate to find the minimum effective dose for your specific cell line and application [2] [1] [3].
Short-Term/Pulsed Exposure Used for 36-40 hours for mesoderm induction in cardiac organoid differentiation [3]. Limit continuous exposure. Use pulsed treatment (e.g., 1-2 days) to activate signaling pathways without sustained stress.
ROCK Inhibitor Co-treatment Critical for preventing anoikis and supporting cell survival after thawing and passaging, especially in the first 24 hours [3]. Use 10 µM Y-27632 during seeding after passaging or thawing to improve plating efficiency and cell survival [3].
Antioxidant Supplementation Cerium oxide nanozymes (CeONZs) protect hESCs and cardiomyocytes from oxidative stress, improving viability without affecting pluripotency [4]. Incorporate antioxidants like CeONZs into the culture medium to mitigate oxidative stress, a common contributor to cytotoxicity.

Experimental Workflow for Optimization

The following diagram outlines a systematic workflow to optimize this compound use in your experiments, helping to balance efficacy with minimized cytotoxicity.

Start Start Optimization C1 Baseline Cytotoxicity Test (Dose: 2.5µM to 10µM) Start->C1 C2 Assess Cell Viability (MTT assay, etc.) C1->C2 C3 Identify Max Tolerated Dose C2->C3 C4 Short-Term Pulse Test (24-48 hours) C3->C4 C5 Assess Functional Outcome (e.g., Target Gene Expression) C4->C5 C6 Apply Protective Agents (ROCK inhibitor, Antioxidants) C5->C6 C7 Validate Final Protocol C6->C7 End Proceed with Optimized Protocol C7->End

Detailed Experimental Protocol for Cytotoxicity Assessment

This protocol provides a methodology for establishing a cytotoxicity baseline, which is the first step in the optimization workflow.

  • Objective: To determine the maximum tolerated concentration of this compound for your specific embryonic stem cell line.

  • Materials:

    • Embryonic stem cells (e.g., mouse ES-D3 or human H9)
    • Appropriate stem cell culture medium (e.g., E8 for hESCs)
    • This compound (CHIR99021) monohydrochloride (e.g., HY-10182A, MedChemExpress) [1]
    • Dimethyl sulfoxide (DMSO)
    • 96-well cell culture plates
    • MTT assay kit or similar cell viability assay
    • Multi-well plate reader
  • Methodology:

    • Preparation: Prepare a stock solution of this compound in DMSO and subsequent dilutions in culture medium. Ensure the final DMSO concentration is consistent and non-cytotoxic across all groups (typically ≤0.1%).
    • Cell Seeding: Seed embryonic stem cells into a 96-well plate. For hESCs, it is recommended to culture and passage them at least once after thawing before beginning differentiation or toxicity assays to ensure optimal cell health [3].
    • Compound Treatment: After cell attachment, treat the cells with a range of this compound concentrations. Research often uses a range from 3 µM to 10 µM [2] [1] [3]. Include a negative control (medium with vehicle only, e.g., 0.1% DMSO).
    • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
    • Viability Assessment: Perform the MTT assay according to the manufacturer's instructions.
      • Add MTT reagent to each well and incubate to allow formazan crystal formation.
      • Dissolve the crystals with a solubilization solution.
      • Measure the absorbance at 570 nm using a plate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. The concentration that reduces viability by 50% (IC50) can be determined using non-linear regression analysis.

Frequently Asked Questions

What is the typical working concentration range for this compound in stem cell cultures? While the effective dose depends on the application, studies frequently use concentrations between 3 µM and 5 µM for preconditioning mesenchymal stem cells or directing stem cell differentiation [2] [3]. Concentrations at 7.5-10 µM show significantly higher cytotoxicity [1].

Besides viability assays, how else can I confirm that the reduced cytotoxicity strategy is working? You can assess the success of your optimization by confirming that the desired biological effect of this compound is still achieved. This can be done by:

  • Gene Expression Analysis: Using qRT-PCR to check for upregulation of Wnt/β-catenin target genes [2].
  • Functional Assays: Confirming that the preconditioned stem cells show enhanced migration or improved therapeutic potential in a disease model [2].

Why is a ROCK inhibitor specifically recommended? The ROCK inhibitor Y-27632 reduces apoptosis (anoikis) that occurs when stem cells are dissociated into single cells or small clusters, such as during passaging or when forming aggregates for differentiation. It is considered critical for improving cell survival during these stressful procedures [3].

References

Laduviglusib selectivity over CDC2 and ERK2 kinases

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Laduviglusib for GSK-3, CDC2, and ERK2, which form the basis for calculating its selectivity.

Kinase Target IC₅₀ Value Selectivity Fold (vs. GSK-3β)
GSK-3β 6.7 nM [1] [2] (Baseline)
GSK-3α 10 nM [1] [2] (Baseline)
CDC2 (CDK1) 8800 nM [1] [2] >1,300-fold
ERK2 ~10,000-14,000 nM [3] >500-fold [4] [5] [3]

This high degree of selectivity is crucial for interpreting experimental results, as it significantly reduces the potential for off-target effects that could complicate data analysis.

Mechanism of Action and Signaling Pathways

This compound inhibits GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin. This acts as a potent functional activator of the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates this mechanism and its downstream effects on cell fate.

G GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (for degradation) This compound This compound This compound->GSK3b Inhibits TCFCellFate TCF/LEF Transcription (Self-renewal, etc.) BetaCatenin->TCFCellFate Activates InhibitedPath Inhibition by this compound

This activation influences critical cellular processes such as enhancing embryonic stem cell self-renewal and inhibiting adipogenesis (fat cell formation) [1] [2]. The pathway is also a key mediator in studying its neuroprotective effects [6] [7].

Experimental Protocols for Verification

Here are core methodologies for assessing this compound's activity and selectivity in your experiments.

In Vitro Kinase Assay to Determine IC₅₀

This biochemical assay directly measures the compound's potency against purified kinases [2] [8].

  • Key Steps:
    • Reaction Mixture: Combine purified kinase (e.g., 29 nM GSK-3β), a specific peptide substrate (e.g., biotin-CREB peptide), and this compound in a buffer containing MgCl₂ and ATP.
    • Incubation: Allow the phosphorylation reaction to proceed (e.g., at 30°C for 60 minutes).
    • Detection: Stop the reaction with EDTA. Detect the phosphorylated product using a TR-FRET assay with a phospho-specific antibody.
    • Data Analysis: Calculate the percentage of inhibition at various concentrations of this compound to generate a dose-response curve and determine the IC₅₀ value.
Cellular Target Engagement (Wnt Pathway Activation)

This cell-based assay confirms that this compound engages its target and activates the downstream pathway in a live cellular environment [1] [2].

  • Key Steps:
    • Cell Line: Use a reporter cell line, such as mouse embryonic stem cells (mESCs) or a stable line with a TOPFlash luciferase reporter construct.
    • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 μM to 10 μM) for 24-48 hours.
    • Measurement: Lyse the cells and measure luciferase activity. Increased luminescence indicates activation of Wnt/β-catenin signaling.
    • Cytotoxicity Parallel Assay: Run a parallel MTT or Cell Titer-Glo assay to monitor cell viability, especially at higher concentrations (≥ 5 μM) where cytotoxicity may occur.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration range for this compound in cell culture? A: For modulating the Wnt/β-catenin pathway (e.g., in stem cell maintenance), a concentration of 3 μM is commonly used [1] [2]. However, always perform a dose-response curve for your specific cell type and assay, as cytotoxicity can occur at concentrations ≥ 5 μM [1].

Q2: How should I prepare and store stock solutions of this compound? A:

  • Solubility: this compound is soluble in DMSO (e.g., 16-100 mg/mL, depending on the salt form) [4] [5].
  • Stock Solution: Prepare a concentrated stock (e.g., 10-100 mM in DMSO).
  • Storage: Store aliquots at -20°C (stable for years) or 4°C (stable for 2 years) to avoid freeze-thaw cycles and maintain stability [4] [1].

Q3: The effect of this compound in my experiment is not as expected. What could be the reason? A: Consider these factors:

  • Cell Line Variability: Sensitivity can vary. Confirm the activity of the Wnt/β-catenin pathway in your cell model using a positive control.
  • Serum Concentration: High serum levels can antagonize Wnt signaling. Optimize serum concentration or use a defined medium during treatment.
  • Off-target Effects at High Doses: While highly selective, off-target effects can occur at high micromolar concentrations. Adhere to the recommended working concentrations and include additional controls to rule out nonspecific cytotoxicity [1].

References

troubleshooting Laduviglusib in vivo administration

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanism of Action

Laduviglusib (also known as CHIR-99021) is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The table below summarizes its core characteristics [1] [2] [3].

Property Description
Primary Target GSK-3α and GSK-3β [2] [3]
Inhibition (IC₅₀) 10 nM (GSK-3α) / 6.7 nM (GSK-3β) [3]
Selectivity >500-fold selective for GSK-3 over Cdc2 and ERK2 [3]
Functional Role Activates Wnt/β-catenin signaling pathway [2] [4]

This mechanism is implicated in its potential neuroprotective effects, which in the context of Huntington's disease, may involve targeting ferroptosis-related signaling pathways, particularly through ALOX5 in microglia, to enhance mitochondrial function and protect against neuronal loss [1] [4].

Critical Consideration for In Vivo Studies

A recent study has identified a significant and specific risk associated with this compound administration, which is crucial for your troubleshooting and experimental design.

Finding Details Relevance for In Vivo Studies
Dopamine Depletion A single dose of CHIR99021 (5 mg/kg, i.p.) in rats caused a dramatic reduction in striatal dopamine (DA) and its metabolite DOPAC [5]. Suggests the drug may have severe, off-target neurological effects; monitoring motor function and dopamine-related biomarkers is essential.

The following diagram illustrates this key safety finding and the drug's primary mechanism:

G cluster_known Known Mechanisms from Search Results cluster_critical Critical Finding for Troubleshooting A This compound Administration B Inhibits GSK-3α/β A->B E Causes Inactivation of Tyrosine Hydroxylase (TH) A->E C Activates Wnt/β-catenin Pathway B->C D Potential Neuroprotective Effects C->D F Depletion of Striatal Dopamine E->F G Possible Motor & Behavioral Side Effects F->G

Suggestions for Troubleshooting

Given the limited specific data, here are practical steps to develop your own troubleshooting guide:

  • Consult Specialized Resources: Reach out to the compound's commercial suppliers (e.g., Selleck Chemicals [3]) directly. They often provide detailed, batch-specific technical data sheets and experimental protocols that are not in the public literature.
  • Refine Your Search: Use very specific search terms in scientific databases, such as "This compound pharmacokinetics," "CHIR99021 formulation in vivo," or "CHIR99021 administration solubility," to find more technical papers.
  • Focus on Safety: Given the finding of dopamine depletion [5], closely monitor the motor function and behavior of animal subjects in your experiments. Consider conducting pilot studies to establish a safe and effective dosing regimen.

References

Laduviglusib Stability: Known Data and Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability and handling information available from supplier data and research protocols.

Aspect Key Parameters Recommendation / Reported Data
Solid Form Storage Store at -20°C for up to 3 years [1].

| Stock Solution (in DMSO) | Storage & Stability | • Long-term: Store aliquots at -20°C for up to one year [2]. • Short-term: Thawed aliquots are stable at 4°C for up to three weeks [2]. | | Reconstitution | Solubility in DMSO | 105 mg/mL (225.64 mM); sonication is recommended [1]. | | Working Solution | Stability | The stability of diluted working solutions in aqueous buffers is not specified and should be determined empirically. |

Experimental Workflow for Stability Testing

Since data on buffer stability is lacking, here is a proposed experimental methodology you can adopt to determine the stability of Laduviglusib under your specific conditions.

Start Prepare this compound Stock Solution A1 Spike into Target Buffer(s) e.g., PBS, Tris, etc. Start->A1 A2 Aliquot into vials A1->A2 B1 Incubate Aliquots Under Various Conditions A2->B1 B2 e.g., 4°C, Room Temp, -20°C B1->B2 C Analyze Samples at Time Points (e.g., HPLC, LC-MS) B2->C D Assess Compound Integrity - Concentration - Purity - Degradation Products C->D E Establish Stability Profile D->E

Frequently Asked Questions

Q1: For how long can I use a freshly prepared this compound working solution in my cell culture assay? There is no definitive data. As a best practice, it is highly recommended to prepare the working solution fresh for each experiment. If you must store a diluted solution, conduct your own stability testing using the workflow above, as stability can be influenced by buffer composition, pH, and temperature.

Q2: I have an old aliquot of this compound in DMSO. How can I verify it is still potent? You can check for visible signs of precipitation or discoloration. For a functional verification, you can perform a dose-response assay in a relevant cell-based system. A common method is to treat cells known to be responsive to Wnt/β-catenin activation (e.g., HEK293T with a TOPFlash reporter plasmid) and measure the expected biological output. A right-shift in the dose-response curve or a decrease in maximum efficacy compared to a fresh standard would indicate a loss of potency [1].

Q3: Does freeze-thaw cycling affect the stability of my DMSO stock? While the sources do not specify the number of freeze-thaw cycles, the recommendation to store single-use aliquots at -20°C strongly implies that repeated freezing and thawing can lead to degradation [2]. To preserve stability, avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

References

Comprehensive Technical Support Guide: Addressing Laduviglusib Off-Target Effects in Research

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib Overview & Key Off-Target Effects

This compound (CHIR99021) is a highly selective ATP-competitive inhibitor of glycogen synthase kinase-3α and β (GSK-3α/β) that has emerged as a valuable research tool in regenerative medicine and neuroscience. While its primary mechanism involves potent GSK-3 inhibition (pIC₅₀ 8.2 for GSK-3β and 8.0 for GSK-3α), researchers should be aware of several significant off-target effects that can substantially impact experimental outcomes, particularly in neurological and dopamine-related systems. The compound also exhibits weaker inhibition of cyclin-dependent kinase 1 (CDK1; pIC₅₀ 5.1) and minimal activity against MAPK1 (pIC₅₀ <5.0) [1].

The most well-characterized off-target effects include:

  • Dopamine system disruption: Complete abrogation of dopamine synthesis and accumulation in striatal tissue
  • Tyrosine hydroxylase inhibition: Inactivation of this rate-limiting enzyme in dopamine production
  • Altered dopamine metabolism: Dramatic increases in the DOPAC/DA ratio, indicating enhanced dopamine turnover
  • Vesicular transport interference: Effects comparable to tetrabenazine, a known vesicular monoamine transporter inhibitor
  • Ferroptosis pathway modulation: Regulation of iron-dependent lipid peroxidation in neurodegenerative disease models

These off-target activities present both challenges and opportunities for researchers, requiring careful experimental design and appropriate controls to ensure valid interpretation of results [2] [3].

Dopamine System Effects: Mechanisms & Detection

Mechanism of Dopamine Synthesis Interference

Table: Comprehensive Overview of this compound's Effects on Dopamine Systems

Experimental Observation Measured Effect Proposed Mechanism Control Compounds to Use
Dopamine synthesis inhibition Complete abrogation of DA synthesis & accumulation Direct or indirect TH inhibition; Reduced TH phosphorylation at Ser19 SB216763, Lithium ion
L-DOPA accumulation Decreased in presence of DOPA decarboxylase inhibitor Tyrosine hydroxylase inhibition NSD-1015
Dopamine metabolization Increased DOPAC/DA ratio Enhanced dopamine turnover Tetrabenazine (comparison)
Vesicular incorporation Hindered DA incorporation into striatal tissue VMAT2 interference or functional mimicry Tetrabenazine
TH phosphorylation Decreased Ser19 phosphorylation (CHIR99021 & SB216763) GSK-3β independent pathway Lithium (no effect on pSer19)

This compound directly interferes with dopamine synthesis through tyrosine hydroxylase (TH) inactivation, the rate-limiting enzyme in dopamine production. This effect was demonstrated in ex vivo experiments with rat brain striatum minces, where this compound—but not other GSK-3 inhibitors like SB216763 or lithium—caused complete abrogation of both dopamine synthesis and accumulation. The specific mechanism involves decreased phosphorylation of TH at Ser19, while phosphorylation at Ser31 and Ser40 remains unaffected. This phosphorylation pattern suggests a unique mechanism distinct from typical GSK-3β inhibition [2].

The dopamine depletion observed with this compound treatment mirrors effects seen with tetrabenazine, a known inhibitor of vesicular monoamine transport. Both compounds produce similar increases in the DOPAC/DA ratio, indicating enhanced dopamine metabolization. However, unlike tetrabenazine, this compound appears to directly impact TH function, representing a dual mechanism of dopamine system disruption that researchers must consider when interpreting results from neuronal differentiation experiments or Parkinson's disease models [2] [4].

G This compound This compound GSK3_Inhibition GSK-3β Inhibition This compound->GSK3_Inhibition Off_Target Off-Target Effects This compound->Off_Target Neuroprotection Neuroprotective Effects GSK3_Inhibition->Neuroprotection TH_Inactivation Tyrosine Hydroxylase Inactivation Off_Target->TH_Inactivation Ferroptosis_Mod Ferroptosis Modulation Off_Target->Ferroptosis_Mod DA_Depletion Dopamine Depletion TH_Inactivation->DA_Depletion Ferroptosis_Mod->Neuroprotection Context-Dependent

Diagram 1: this compound's dual mechanisms showing both intended GSK-3β inhibition and off-target effects that ultimately influence neuronal systems. The paradoxical neuroprotection via ferroptosis modulation occurs despite dopamine depletion effects.

Experimental Detection Protocols

HPLC-Based Dopamine Measurement Protocol:

  • Tissue Preparation: Prepare striatal minces from rat brain tissue in oxygenated Krebs–bicarbonate buffer (pH 7.4). Maintain tissue at 37°C with continuous oxygenation (95% O₂/5% CO₂) [2].
  • Drug Incubation: Incubate tissue with this compound at working concentrations (typically 10-50 µM) for 60-90 minutes. Include controls with SB216763 (10 µM) and lithium chloride (10 mM) to distinguish GSK-3β-specific effects [2].
  • DOPA Decarboxylase Inhibition: For TH activity assessment, include experimental arms with the DOPA decarboxylase inhibitor NSD-1015 (100 µM) to measure L-DOPA accumulation [2].
  • Catecholamine Extraction: Homogenize tissue in 0.1 M perchloric acid containing 0.5 mM Na₂S₂O₅ and 0.5 mM EDTA. Centrifuge at 12,000 × g for 15 minutes at 4°C [2].
  • HPLC Analysis: Inject supernatant onto reverse-phase C18 column. Use mobile phase consisting of 0.1 M citrate-phosphate buffer (pH 3.0), 1 mM octanesulfonic acid, 0.1 mM EDTA, and 12% methanol. Electrochemical detection at +0.75 V [2].
  • Data Analysis: Quantify dopamine, DOPAC, and L-DOPA peaks using external standards. Calculate DOPAC/DA ratio as an index of dopamine turnover [2].

Western Blot Analysis for TH Phosphorylation:

  • Protein Extraction: Lyse tissue in RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoblotting: Resolve proteins by SDS-PAGE, transfer to PVDF membranes, and probe with phospho-specific TH antibodies (Ser19, Ser31, Ser40).
  • Normalization: Express phosphorylation levels as ratio to total TH protein.

Ferroptosis-Related Mechanisms in Huntington's Disease Models

Neuroprotective Pathways & Molecular Targets

Table: this compound's Cell-Type-Specific Mechanisms in Huntington's Disease Models

Cell Type Primary Signaling Pathways Affected Key Molecular Targets Functional Outcomes
Direct Pathway Striatal Projection Neurons (dSPNs) Th17 cell differentiation PARP1, HIF1A Mitochondrial function enhancement
Indirect Pathway Striatal Projection Neurons (iSPNs) FoxO signaling, Neurotrophin signaling, Reactive oxygen species pathway PARP1, HIF1A Protection against neuronal loss
Microglia Th17 cell differentiation, FoxO signaling ALOX5, HIF1A Reduction of neuroinflammation
Astrocytes Lipid metabolism SCD, HIF1A Modulation of ferroptosis susceptibility

This compound demonstrates neuroprotective effects in Huntington's disease models through modulation of ferroptosis-related mechanisms, particularly in the striatum. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and mitochondrial dysfunction. The neuroprotection arises from this compound's influence on the CAST-calpain-Drp1 signaling axis, which impacts mitochondrial function and reduces vulnerability to ferroptotic cell death [3] [5].

Single-nucleus RNA sequencing analyses from HD patient striatum (stages 2-4) reveal that this compound exerts cell-type-specific effects on distinct neuronal populations. In direct pathway striatal projection neurons (dSPNs), effects primarily associate with Th17 cell differentiation pathways, while in indirect pathway striatal projection neurons (iSPNs), the compound influences Neurotrophin signaling, FoxO signaling, and reactive oxygen species pathways. In microglia—a particularly important target—this compound contributes to HD pathology mitigation through mechanisms related to Th17 cell differentiation and the FoxO signaling pathway [3] [5] [6].

G This compound This compound ALOX5 ALOX5 Inhibition This compound->ALOX5 Molecular Docking Confirms Binding Microglia Microglia Activation Modulation This compound->Microglia Lipid_Perox Reduced Lipid Peroxidation ALOX5->Lipid_Perox Ferroptosis Ferroptosis Inhibition Lipid_Perox->Ferroptosis Microglia->Ferroptosis Th17 & FoxO Pathway Modulation HD_Neuroprot Neuroprotection in HD Ferroptosis->HD_Neuroprot

Diagram 2: this compound's neuroprotective mechanism in Huntington's disease models through ferroptosis inhibition, showing key pathways in microglia and the role of ALOX5 inhibition in reducing lipid peroxidation.

Molecular Docking & Experimental Validation

Molecular Docking Studies have revealed favorable binding of this compound with several key proteins involved in ferroptosis pathways [3] [5]:

  • PARP1 (associated with dSPNs and iSPNs): Involved in DNA repair and cell death decisions
  • SCD (associated with astrocytes): Stearoyl-CoA desaturase regulates lipid composition
  • ALOX5 (associated with microglia): Arachidonate 5-lipoxygenase initiates lipid peroxidation
  • HIF1A (associated with dSPNs, iSPNs, and microglia): Hypoxia-inducible factor regulates cellular response to low oxygen

Experimental Protocol for Ferroptosis Assessment:

  • Cell Culture: Utilize striatal-derived cell lines or primary striatal cultures. For HD models, use cells expressing mutant huntingtin.
  • This compound Treatment: Apply this compound at concentrations ranging from 1-10 µM for 24-72 hours.
  • Ferroptosis Induction: Treat with erastin (10 µM) or RSL3 (100 nM) for 24 hours to induce ferroptosis.
  • Viability Assessment: Measure cell viability using MTT or CellTiter-Glo assays.
  • Lipid Peroxidation Measurement: Assess using C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescence probe or malondialdehyde (MDA) assay.
  • Mitochondrial Function: Evaluate membrane potential using JC-1 or TMRM dyes, and mitochondrial respiration using Seahorse Analyzer.
  • Gene Expression Analysis: Perform qPCR for ferroptosis-related genes (GPX4, SLC7A11, FTH1, ALOX5).

Troubleshooting & Experimental Design Strategies

Comprehensive Mitigation Approaches

Strategies to Control for Dopamine-Related Off-Target Effects:

  • Include Multiple GSK-3 Inhibitors: Always compare this compound results with SB216763 (10 µM) and lithium chloride (10 mM) to distinguish GSK-3β-specific effects from off-target activities [2].
  • Dopamine System Monitoring: In neuronal differentiation studies, regularly assess dopamine levels and TH phosphorylation status, particularly when studying striatal or midbrain systems [2].
  • Vesicular Transport Evaluation: Compare effects with tetrabenazine to determine if dopamine depletion results from VMAT2 inhibition [2].
  • Concentration Optimization: Use the lowest effective concentration of this compound (typically 3-10 µM) to minimize off-target effects while maintaining GSK-3 inhibition [7].
  • Time-Course Experiments: Distinguish primary from secondary effects by conducting short-term (1-4 hours) versus long-term (24-72 hours) exposures [2].

Cell Culture & Differentiation Protocol Optimization:

  • Stem Cell Differentiation: When using this compound for cardiomyocyte differentiation from extended pluripotent stem cells (ffEPSCs), prepare stock solutions at 10 mM in DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C for no longer than one month [7].
  • Working Concentration: Use this compound at 1-5 µM in differentiation media, as higher concentrations may exacerbate off-target effects [7].
  • Combination Approaches: In differentiation protocols, combine this compound with other small molecules (IWR-1-endo, IWP-2) to allow reduced this compound concentrations [7].
  • Validation Experiments: Always include functional validation of differentiated cells (beating assessment for cardiomyocytes, dopamine release measurement for neurons) to confirm desired differentiation outcomes despite potential off-target effects.
Data Interpretation Framework

Context-Dependent Effect Analysis:

  • Neurodegeneration vs. Regeneration Studies: Recognize that this compound's dopamine-depleting effects may be problematic in Parkinson's disease models but potentially beneficial in Huntington's disease contexts where reduced dopamine signaling might ameliorate chorea [2] [6].
  • Paradoxical Neuroprotection: Despite its dopamine-depleting effects, this compound shows neuroprotective benefits in HD models through ferroptosis inhibition, demonstrating that net outcomes depend on the specific experimental context and readouts [3] [6].
  • Cell-Type-Specific Responses: Consider that this compound exerts different effects in various striatal cell types (dSPNs, iSPNs, microglia, astrocytes), requiring cell-type-specific analysis in heterogeneous cultures [3] [5].

Frequently Asked Questions (FAQs)

Q1: How can I determine if dopamine depletion in my experiment is caused by this compound's off-target effects?

A: To confirm this compound-specific dopamine depletion:

  • Compare with other GSK-3 inhibitors (SB216763, lithium)
  • Measure L-DOPA accumulation in the presence of a DOPA decarboxylase inhibitor
  • Assess TH phosphorylation at Ser19, Ser31, and Ser40 residues
  • Evaluate the DOPAC/DA ratio as an indicator of dopamine turnover
  • Compare effects with tetrabenazine, a known VMAT2 inhibitor [2]

Q2: Are this compound's effects on dopamine systems reversible?

A: Current research doesn't comprehensively address reversibility. However, the mechanisms involved (TH phosphorylation changes, vesicular transport alterations) suggest potential reversibility upon drug withdrawal. Conduct time-course experiments with washout periods to assess recovery in your specific model system [2].

Q3: How can I leverage this compound's ferroptosis modulation while minimizing dopamine system effects?

A: Several strategies can help dissect these pathways:

  • Use lower concentrations (1-3 µM) that maintain ferroptosis inhibition with reduced dopamine effects
  • Focus on non-dopaminergic cell types (microglia, astrocytes) for ferroptosis studies
  • Implement ALOX5 inhibition experiments to validate ferroptosis-specific pathways
  • Monitor multiple readouts simultaneously (lipid peroxidation + dopamine levels) [3] [5]

Q4: What are the key differences between this compound and other GSK-3 inhibitors that I should consider?

A: this compound differs from other GSK-3 inhibitors in several key aspects:

  • It causes dopamine depletion and TH inactivation, unlike SB216763 or lithium
  • It demonstrates unique neuroprotective effects in HD models through ferroptosis pathways
  • It shows favorable binding to PARP1, SCD, ALOX5, and HIF1A in docking studies
  • It produces specific phosphorylation changes (reduces TH Ser19 phosphorylation) not seen with all GSK-3 inhibitors [2] [3]

Q5: What concentration range of this compound is appropriate for different experimental applications?

A: Optimal concentrations vary by application:

  • GSK-3 inhibition: 3-10 µM
  • Cardiomyocyte differentiation: 1-5 µM
  • Neuroprotection studies: 1-10 µM
  • Ferroptosis modulation: 1-5 µM

Always perform dose-response experiments in your specific model system, as optimal concentrations may vary based on cell type, exposure duration, and desired outcomes [3] [7].

References

optimizing Laduviglusib treatment duration for neuronal studies

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib at a Glance

The table below summarizes key information about this compound for your research context.

Property Description Relevance to Neuronal Studies
Primary Target [1] GSK-3α/β (IC₅₀: 6.7 nM & 10 nM) Core mechanism for potential neuroprotection.
Key Pathway [1] Wnt/β-catenin signaling activator Promotes cell survival and health.
Reported Neuroprotective Role [2] Linked to targeting ferroptosis via ALOX5 in microglia; enhances mitochondrial function. Suggests utility in Huntington's disease (HD) models and other neurodegenerative contexts.
Typical In Vitro Concentrations [1] [3] 1 μM to 20 μM (cell-based assays) A starting range for experiment design.

Experimental Protocols & Evidence

Here are detailed methodologies from recent studies that provide a foundation for designing neuronal treatment regimens.

Striatal Neuron Study (Huntington's Disease Model)

This 2024 study used post-mortem human striatal samples to investigate the ferroptosis-related mechanism of this compound [2].

  • Methodology Overview: Researchers analyzed single-nucleus RNA sequencing (snRNA-seq) data from the striatum of HD patients. They integrated differentially expressed genes with known this compound target genes and ferroptosis-related genes to predict its mechanism of action across different cell types (dSPNs, iSPNs, astrocytes, microglia) [2].
  • Key Findings & Implications for Treatment:
    • The study predicted that this compound exerts distinct effects in different neuronal and glial cell populations. For instance, its impact on indirect pathway striatal projection neurons (iSPNs) was linked to the Neurotrophin signaling pathway and reactive oxygen species pathway [2].
    • Molecular docking results indicated strong binding of this compound to key proteins like PARP1 (in neurons) and ALOX5 (in microglia), suggesting these are potential direct targets [2].
    • The study concluded that this compound might protect against neuronal loss by targeting ferroptosis-related signaling pathways, particularly those mediated by ALOX5 in microglia [2]. This provides a strong mechanistic rationale for its use in studies of iron-dependent lipid peroxidation and mitochondrial dysfunction.
In Vitro Protocol (Ameloblastoma Cell Study)

A 2024 study on ameloblastoma provides a clear reference for in vitro drug treatment with this compound, which can be adapted for neuronal cell cultures [3].

  • Cell Culture & Treatment: Primary ameloblastoma epithelial cells were cultured in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin. At 50% confluence, cells were treated with this compound at concentrations of 1µM, 10µM, and 20µM for 24 hours [3].
  • Functional Assays: Following the 24-hour treatment, the study successfully used several assays to measure outcomes:
    • Cell Proliferation: Cell Counting Kit-8 (CCK-8) assay.
    • Cell Migration: Wound healing assay, measuring healing rates at 12h and 24h.
    • Gene & Protein Expression: Western blot and qRT-PCR to validate the activation of the Wnt/β-catenin pathway (e.g., increased β-catenin, TCF7, LEF1) [3].
  • Application Note: This 24-hour treatment window was sufficient to observe significant pathway activation and phenotypic changes in these cells, offering a benchmark for initial neuronal study timelines.

Key Considerations for Your Experiments

Based on the gathered evidence, here are critical factors to consider for optimizing treatment in neuronal contexts.

  • Cell-Type Specific Effects: The snRNA-seq analysis highlights that this compound's effects are highly cell-type-specific [2]. The signaling pathways affected in direct pathway neurons (dSPNs) differed from those in indirect pathway neurons (iSPNs) and microglia. Your experimental results and optimal treatment duration may vary significantly depending on the primary cell type you are investigating.
  • Mechanistic Insights for Troubleshooting:
    • GSK-3 Inhibition & Wnt Activation: As a potent GSK-3 inhibitor and Wnt pathway activator, this compound's primary effects will revolve around promoting cell survival, self-renewal, and inhibiting apoptosis [1] [4].
    • Ferroptosis Connection: For studies related to Huntington's disease or other conditions with iron accumulation and oxidative stress, consider measuring markers of ferroptosis (e.g., lipid peroxidation, mitochondrial membrane potential) as this compound has a predicted role in counteracting this process [2].
  • A Critical Precaution: One study on rat striatum reported that CHIR99021 (this compound) can cause inactivation of Tyrosine Hydroxylase and depletion of dopamine [5]. This is a crucial finding for neuroscientists, particularly those studying dopaminergic neurons or diseases like Parkinson's. You must monitor dopamine-related pathways in your models to avoid confounding results.

Guidance for Determining Treatment Duration

Since the literature lacks definitive time-course data for neuronal studies, here is a logical approach to establish the optimal duration in your system.

  • Pilot a Time-Course Experiment: Treat your neuronal model (cell culture or organoid) with a fixed concentration (e.g., 5 µM) and analyze key markers at multiple time points (e.g., 6h, 24h, 48h, 72h).
  • Monitor Early Activation Markers: Use Western blot or qPCR to track the phosphorylation of GSK-3β substrates and the nuclear localization of β-catenin. This can help you identify the minimum time required for pathway activation [1] [3].
  • Correlate with Functional Outcomes: Align the timing of pathway activation with your functional readouts, such as:
    • Cell viability assays (e.g., CCK-8, MTT) [1].
    • Measures of oxidative stress and mitochondrial function [2].
    • Morphological changes or neurite outgrowth.
    • Specific neuronal markers.

To visualize the key signaling pathway and the experimental workflow based on this information, please refer to the diagrams below.

laduviglusib_mechanism This compound This compound GSK3 GSK-3β This compound->GSK3 Inhibits BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates (Targets for degradation) NFkB NF-κB p65 GSK3->NFkB Phosphorylates (Modulates activity) TargetGenes Cell Survival & Neuroprotective Genes BetaCatenin->TargetGenes Activates Transcription DegradationComplex Degradation Complex (APC, Axin) DegradationComplex->BetaCatenin Degrades NFkB->TargetGenes

I hope this technical support information provides a solid foundation for your experimental design. The field would greatly benefit from your findings on optimal treatment windows.

References

Laduviglusib solvent preparation for cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib (CHIR-99021) Solvent Preparation Guide

The table below summarizes the standard protocol for preparing a 10 mM stock solution of this compound (CHIR-99021), which is commonly used in cardiac differentiation and other cell-based assays [1] [2] [3].

Parameter Specification
Recommended Solvent Anhydrous DMSO (Dimethyl sulfoxide) [1] [2]
Common Stock Concentration 10 mM [2] [4]
Typical Preparation Dissolve 5 mg of this compound in 996.4 µL of DMSO to make a 10 mM solution [1]
Storage Temperature -20°C to -80°C [1]
Aliquot Size 20 µL is recommended to avoid repeated freeze-thaw cycles [1]
Stability Up to 1 month at -20°C; up to 1 year at -80°C [1]

Critical Handling Instructions

Adhering to the following handling instructions is crucial for maintaining the stability and efficacy of your stock solution.

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), which can reduce compound solubility and stability. Use freshly opened, anhydrous DMSO whenever possible [1].
  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use or weekly-use volumes. Repeated freezing and thawing can degrade the compound and reduce its activity in your assays [1].
  • Protect from Light: While not explicitly stated for this compound itself, best practices for light-sensitive compounds recommend shielding stock solutions from prolonged light exposure by using amber tubes or wrapping aliquots in foil [1].
  • Practice Safe Handling: Always wear appropriate personal protective equipment (PPE) like gloves and a lab coat when handling DMSO, as it can facilitate the skin absorption of other compounds [1].
  • Confirm Solubility for Salt Forms: Note that the protocol above is for the free base. If you are using a salt form like This compound trihydrochloride, its solubility in DMSO should be confirmed, though it is generally soluble [4].

Role in Cardiac Differentiation Protocol

To provide context for its application, the diagram below illustrates a simplified workflow where this compound is used to differentiate pluripotent stem cells into cardiomyocytes. It shows how the compound acts as a Wnt pathway activator at a specific stage [3].

f hPSCs\n(Pluripotent Stem Cells) hPSCs (Pluripotent Stem Cells) Mesoderm Induction\n(Day 0-1) Mesoderm Induction (Day 0-1) hPSCs\n(Pluripotent Stem Cells)->Mesoderm Induction\n(Day 0-1) Cardiac Progenitor Specification\n(Day 1-5) Cardiac Progenitor Specification (Day 1-5) Mesoderm Induction\n(Day 0-1)->Cardiac Progenitor Specification\n(Day 1-5) Spontaneously Contracting\nCardiomyocytes\n(~Day 7+) Spontaneously Contracting Cardiomyocytes (~Day 7+) Cardiac Progenitor Specification\n(Day 1-5)->Spontaneously Contracting\nCardiomyocytes\n(~Day 7+) This compound (CHIR-99021)\nGSK-3β Inhibitor / Wnt Activator This compound (CHIR-99021) GSK-3β Inhibitor / Wnt Activator This compound (CHIR-99021)\nGSK-3β Inhibitor / Wnt Activator->Mesoderm Induction\n(Day 0-1) Added at start XAV939\nWnt/β-catenin Inhibitor XAV939 Wnt/β-catenin Inhibitor XAV939\nWnt/β-catenin Inhibitor->Cardiac Progenitor Specification\n(Day 1-5) Added after

FAQs and Troubleshooting

Here are answers to some frequently asked questions related to the use of this compound in cell-based assays.

Q1: Why is my this compound stock solution precipitating upon dilution into the cell culture medium? This is a common issue. DMSO stocks diluted into aqueous media can precipitate if the final concentration of DMSO is too low or if the compound is not fully soluble. Ensure the final DMSO concentration in your cell culture is kept at a safe level (typically ≤0.1%) and add the stock drop-wise while gently vortexing the medium to mix.

Q2: The biological effect of this compound seems inconsistent between experiments. What could be the cause? Inconsistency can arise from several factors:

  • Degraded Stock Solution: If the stock was stored improperly or underwent multiple freeze-thaw cycles, its potency may be reduced. Always use a fresh aliquot [1].
  • Cell Line Variability: The optimal concentration and timing for GSK-3 inhibition can vary significantly between different cell lines. A cited study notes that success is "highly concentration and time dependent" and can vary between lines [3]. A dose-response experiment is recommended to determine the best conditions for your specific model.
  • Cell Passage Number: High passage numbers can influence experimental outcomes and lead to variability in cellular responses [5].

Q3: Are there any known compounds that might interfere with assays used to read out this compound's effects? While not specific to this compound, be aware that some compounds can interfere with common assay readouts. For instance, certain dyes and flavonoids can inhibit or quench signals in luciferase-based reporter assays, which might be used in downstream analysis [6]. Always include proper controls.

References

Laduviglusib vs other GSK3 inhibitors selectivity

Author: Smolecule Technical Support Team. Date: February 2026

GSK-3 Inhibitors Comparison

Inhibitor Name Primary Target(s) Potency (IC50) Key Selectivity Notes Primary Research/Therapeutic Context

| Laduviglusib (CHIR-99021) [1] [2] | GSK-3α / GSK-3β | GSK-3α: 10 nM GSK-3β: 6.7 nM [2] | >500-fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases [2]. | Neurodegenerative diseases [3], stem cell self-renewal [2], Wnt pathway activation [1] [2]. | | SAR502250 [4] | GSK-3 | 12 nM (mouse & human) [4] | Described as a potent and selective inhibitor; detailed selectivity profile not provided [4]. | Neuropsychiatric symptoms in Alzheimer's disease models, tau hyperphosphorylation [4]. | | Tideglusib [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Alzheimer's disease, progressive supranuclear palsy (clinical phases) [5]. | | 9-ING-41 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Anticancer drug (under clinical development) [5]. | | LY2090314 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Information missing | | AZD-1080 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Information missing |

Mechanism of Action and Experimental Analysis

This compound functions as an ATP-competitive inhibitor, binding directly to the ATP-binding site of GSK-3, which allows it to potently and selectively block the enzyme's activity [1]. A key functional consequence of this inhibition is the activation of the Wnt/β-catenin signaling pathway [1] [2]. The following diagram illustrates this central mechanism:

G This compound This compound GSK3 GSK-3β (Active) This compound->GSK3 Inhibits BetaCatenin β-catenin GSK3->BetaCatenin Targets for phosphorylation GSK3_Inhibited GSK-3β (Inhibited) GSK3_Inhibited->BetaCatenin No degradation BetaCatenin_Degraded β-catenin (Degraded) BetaCatenin->BetaCatenin_Degraded Wnt_Target_Genes Wnt Target Gene Transcription BetaCatenin->Wnt_Target_Genes

Experimental data supporting this compound's strong binding to GSK-3β comes from molecular docking studies, which show a binding affinity of -8.7 kcal/mol [6]. This indicates a highly stable and favorable interaction between the drug and its target protein.

Commonly cited experimental protocols for evaluating GSK-3 inhibitors like this compound include:

  • Enzymatic Assays: Homogeneous Time-Resolved Fluorescence (HTRF) assays are used for high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of compounds against the GSK-3β enzyme [7].
  • Cellular Functional Assays: Western blot analysis is employed to measure the reduction of phosphorylated tau (at specific sites like Ser396) in disease models, demonstrating the functional cellular consequence of GSK-3 inhibition [4].
  • Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the stability and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the ATP-binding site of GSK-3β [6] [7].

Key Considerations for Researchers

When comparing GSK-3 inhibitors, it is important to note that the available data is often fragmented. The table above is a synthesis from various sources, and a direct, fully standardized comparison of all compounds under identical experimental conditions is not available in the literature I found.

References

Laduviglusib binding affinity with PARP1 SCD ALOX5

Author: Smolecule Technical Support Team. Date: February 2026

Key Binding Partners of Laduviglusib

The table below summarizes the key proteins that molecular docking studies indicate this compound can bind to, and their relevance in the context of Huntington's disease (HD) [1] [2] [3].

Target Protein Relevant Cell Types in HD Striatum Postulated Role in this compound's Mechanism
PARP1 Direct and Indirect Striatal Projection Neurons (dSPNs & iSPNs) [1] [2] [3] Contributes to neuroprotective effects, potentially by influencing pathways like Th17 cell differentiation, Neurotrophin signaling, and FoxO signaling [1] [2] [3].
ALOX5 Microglia [1] [2] [3] A primary target through which this compound may enhance mitochondrial function and protect against neuronal loss by targeting ferroptosis-related signaling pathways [1] [2] [3].
SCD Astrocytes [1] [2] [3] Binding suggests a role in modulating astrocyte function, though the specific protective mechanism is less emphasized than for ALOX5 [1] [2] [3].
HIF1A dSPNs, iSPNs, and Microglia [1] [2] [3] Recognized as a binding partner, indicating a potential role in coordinating responses across multiple cell types [1] [2] [3].

Experimental Workflow for Target Identification

The identification of these binding partners and their functional implications was not the result of a single experiment, but rather a comprehensive bioinformatics analysis. The following diagram outlines the key steps in this workflow:

G Start Start: Research Objective SN 1. snRNA-seq Data Acquisition Start->SN DEG 2. Differential Expression Analysis SN->DEG Post-mortem striatal data from HD patients (GSE152058) Int 4. Data Integration DEG->Int Differentially Expressed Genes (DEGs) per cell-type Drug 3. This compound Target Prediction Drug->Int Predicted target genes from PharmMapper, SEA Dock 5. Molecular Docking Int->Dock Integrated gene list for docking studies Path 6. Pathway & Functional Analysis Dock->Path Validated binding partners (PARP1, SCD, ALOX5, HIF1A) End End: Proposed Mechanism Path->End Mechanistic Insights

Detailed Methodologies

Here is a detailed breakdown of the key experimental and computational protocols cited in the study.

Single-nucleus RNA Sequencing (snRNA-seq) Data Analysis
  • Source: Data was obtained from a public repository (GSE152058), originally from post-mortem striatal samples of HD patients (Grades 2-4) and controls [2] [3].
  • Differential Expression: Differentially expressed genes (DEGs) for each cell-type (e.g., SPNs, microglia, astrocytes) were identified by comparing HD samples to controls. Parameters used were an absolute log-fold change > 0.1 and a false discovery rate (FDR) < 0.001 [2] [3].
This compound Target Gene Prediction
  • Structure Retrieval: The Simplified Molecular Input Line Entry System (SMILES) structure of this compound was retrieved from the PubChem database [2] [3].
  • Target Prediction: This SMILES structure was queried against multiple pharmacological target prediction databases, including PharmMapper, SEA (Similarity Ensemble Approach), and SuperPred, to generate a list of potential protein targets [2] [3].
Molecular Docking Validation
  • Objective: To validate the potential interaction between this compound and the proteins identified through data integration (like PARP1 and ALOX5) [1].
  • Method: While the precise docking software and parameters for this study are not detailed in the excerpts, molecular docking generally involves computationally simulating how a small molecule (ligand) fits into the binding pocket of a protein target (receptor). The output is a docking score that estimates the favorability of the binding. The study concluded that this compound showed "favorable binding" with the specified proteins [1]. For reference, other methodologies for docking with PARP1 use tools like ICM-PRO and calculate binding energies with methods like MMGBSA [4].

Interpretation of "Favorable Binding" and Next Steps

The phrase "favorable binding" used in the study typically indicates that the computational model predicted a stable interaction with a good docking score, but it does not equate to experimentally measured binding strength.

For your research, the following steps are recommended:

  • Consult the Full Paper: The complete article likely contains the docking scores and detailed molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for each protein target.
  • Seek Experimental Validation: Look for follow-up studies that may include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular binding assays to provide the quantitative affinity data (Kd, IC50) crucial for drug development.

References

Laduviglusib effects comparison different cell types striatum

Author: Smolecule Technical Support Team. Date: February 2026

Cell-Type-Specific Effects of Laduviglusib in the Striatum

The table below summarizes the predicted mechanisms and key molecular targets of this compound in major striatal cell types, as identified by bioinformatic analysis [1] [2].

Cell Type Affected Signaling Pathways (KEGG/GO Analysis) Key Molecular Targets (Molecular Docking)

| dSPNs (Direct Pathway Striatal Projection Neurons) | • Th17 cell differentiation pathway [1] [2] | • PARP1HIF1A [1] [2] | | iSPNs (Indirect Pathway Striatal Projection Neurons) | • Neurotrophin signaling pathway • FoxO signaling pathway • Reactive oxygen species (ROS) pathway [1] [2] | • PARP1HIF1A [1] [2] | | Microglia | • Th17 cell differentiation pathway • FoxO signaling pathway [1] [2] | • ALOX5HIF1A [1] [2] | | Astrocytes | Information not specified in the pathway analysis summary. | • SCDARHIF1A [1] [2] |

Experimental Data and Proposed Mechanisms

The core findings are based on a defined experimental and analytical workflow. The study proposes that the neuroprotective effects of this compound are linked to the inhibition of a specific form of cell death called ferroptosis, with its action on microglia being particularly significant [1] [2].

Experimental Workflow

The following diagram illustrates the key steps researchers took to identify these cell-type-specific targets and mechanisms.

G start Start: Data Collection step1 snRNA-seq Data from HD Patient Striatum (Grades 2-4) start->step1 step2 Identify Cell-Type-Specific Differentially Expressed Genes (DEGs) step1->step2 step3 Integrate DEGs with: - this compound Target Genes - Ferroptosis-Related Genes step2->step3 step4 Bioinformatic Analysis: - KEGG Pathway Enrichment - GO Enrichment step3->step4 step5 Molecular Docking to Predict Binding Affinity step4->step5 end Output: Cell-Type-Specific Mechanisms & Targets step5->end

Detailed Methodologies
  • Data Source: Single-nucleus RNA sequencing (snRNA-seq) data (GSE152058) from post-mortem striatal tissues of HD patients and controls [1] [2].
  • Differential Gene Expression: Differentially expressed genes (DEGs) for each cell type were identified with a false discovery rate (FDR) < 0.001 and an absolute log-fold change > 0.1 [1] [2].
  • Target and Pathway Integration: HD-related DEGs were cross-referenced with predicted this compound target genes (obtained from PharmMapper, SEA, and SuperPred databases) and a set of known ferroptosis-related genes [1] [2].
  • Pathway Analysis: Enrichment analyses using KEGG and Gene Ontology (GO) were performed on the integrated gene sets to identify overrepresented pathways [1] [2].
  • Molecular Docking: Computational molecular docking simulations were used to predict the binding affinity and interactions between this compound and key proteins like PARP1, ALOX5, and HIF1A [1] [2].
Proposed Signaling Pathway in Huntington's Disease

The study suggests that in microglia, this compound exerts its protective effect by targeting ALOX5, a key enzyme in lipid peroxidation, thereby inhibiting the ferroptosis cell death pathway and mitigating neuropathology in HD [1] [2]. The diagram below synthesizes this proposed mechanism.

G HD Huntington's Disease Pathology Microglia Microglial Dysfunction HD->Microglia ALOX5 ALOX5 Enzyme (Lipid Peroxidation) Microglia->ALOX5 Ferroptosis Ferroptosis (Iron-dependent Cell Death) ALOX5->Ferroptosis Promotes NeuroProt Neuronal Loss & Disease Progression Ferroptosis->NeuroProt Drug This compound (CHIR99021) Drug->ALOX5 Inhibits Drug->Ferroptosis Suppresses

Interpretation and Research Implications

For researchers and drug development professionals, this data offers several key insights:

  • Mechanistic Hypothesis: The study provides a novel, ferroptosis-related mechanism for this compound's neuroprotective effects, moving beyond its known role as a GSK-3 inhibitor [1] [2].
  • Cell-Type-Specific Drug Action: It highlights that a drug's effect in a complex tissue like the striatum is not uniform and must be investigated at a cellular level.
  • Therapeutic Potential: Targeting the ALOX5-mediated pathway in microglia is proposed as a promising therapeutic strategy for Huntington's disease [1] [2].
  • Nature of Evidence: It is crucial to note that these findings are primarily predictive, generated through bioinformatic integration and computational modeling. The proposed mechanisms and targets require validation in subsequent in vitro and in vivo experimental models.

References

Laduviglusib neuroprotective effects vs other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison of Neuroprotective Agents

The table below summarizes the primary mechanisms and research status of Laduviglusib and other common neuroprotective approaches.

Agent / Approach Primary Mechanism of Action Key Signaling Pathways Involved Stage of Research (for mentioned context) Reported Neuroprotective Effects
This compound Potent & selective GSK-3 inhibitor [1] [2]. Also a Wnt/β-catenin activator [3]. GSK-3, Wnt/β-catenin, Ferroptosis (via ALOX5, HIF1A) [1] [4], Th17 cell differentiation, FoxO [1] [5] Preclinical (in vitro & in vivo models) [1] [4] [2] Enhanced mitochondrial function, reduced neuronal loss, inhibition of oxidative damage & lipid peroxidation, cell survival [1] [2]
Glutamate Antagonists Inhibit NMDA/glutamate receptors to prevent excitotoxicity [6]. Calcium signaling, neuroinflammation [6] Approved & Clinical Trials [6] Reduction of calcium-induced neuronal death [6]
Antioxidants Scavenge reactive oxygen species (ROS) to reduce oxidative stress [6]. Oxidative stress response pathways [6] Approved, Clinical Trials & Preclinical [6] Attenuation of oxidative damage, improved antioxidant enzyme activity [6] [7]
Other GSK-3 Inhibitors (e.g., Lithium) Inhibits GSK-3, upregulates neurotrophins [6]. GSK-3, neurotrophic pathways [6] Approved (for other indications) & Clinical Research [6] Neuroprotection, stimulation of neurogenesis [6]

This compound's Key Experimental Data

Recent studies provide quantitative insights into this compound's effects across different models.

Experimental Model Key Findings & Quantitative Data Reference

| Huntington's Disease (HD) (Post-mortem human striatal data & in silico analysis) | • Favorable binding with PARP1, SCD, ALOX5, HIF1A via molecular docking. • Cell-specific pathway modulation: dSPNs: Th17 cell differentiation; iSPNs: FoxO, ROS, Neurotrophin signaling; Microglia: Th17 & FoxO via ALOX5. | [1] [5] [4] | | Ameloblastoma (AM) (In vitro primary cell culture) | • Proliferation: Significant ↑ with 10µM & 20µM this compound (CCK-8 assay). • Migration: Dose-dependent ↑ in wound healing rate. • Gene/Protein Expression: Marked ↑ in TCF7, β-catenin, WNT2B, LEF1 (WB & qPCR). | [3] | | Triple-Negative Breast Cancer (TNBC) (In vitro cell lines) | Used as a Wnt/β-catenin pathway activator (10µM, 24h) to investigate mechanism of ADH1A tumor suppressor. | [8] |

Detailed Experimental Protocols

To help in evaluating and replicating these findings, here are the methodologies from key studies.

  • Study 1: Uncovering Ferroptosis Mechanisms in HD [1] [4]

    • Data Source: Analyzed single-nucleus RNA sequencing (snRNA-seq) data from the striatum of post-mortem HD patients (stages 2-4) and healthy controls (Dataset: GSE152058).
    • Target Identification: Differentially expressed genes (DEGs) for each striatal cell-type were identified (abs(log-fold change) > 0.1, FDR < 0.001). This compound's target genes were predicted using its SMILES structure across pharmacological databases (PharmMapper, SEA, SuperPred).
    • Pathway & Integration Analysis: Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) enrichment analyses were performed on the integrated dataset of HD DEGs, this compound targets, and ferroptosis-related genes.
    • Molecular Docking: Used to simulate and evaluate the binding affinity between this compound and key predicted protein targets like PARP1 and ALOX5.
  • Study 2: Wnt Pathway Activation in Ameloblastoma [3]

    • Cell Culture: Primary human ameloblastoma (AM) tumor cells were cultured and purified.
    • Drug Intervention: Cells were treated with this compound at concentrations of 1µM, 10µM, and 20µM for 24 hours.
    • Functional Assays:
      • Cell Proliferation: Measured using Cell Counting Kit-8 (CCK-8). Absorbance was read at 450nm.
      • Cell Migration: Assessed via wound healing (scratch) assay. Images were taken at 0, 12, and 24 hours, and the wound area was analyzed with ImageJ software.
    • Molecular Analysis:
      • Western Blot: Protein expression levels of TCF7, β-catenin, WNT2B, and LEF1 were quantified.
      • qPCR: mRNA expression levels of the same genes were analyzed.

This compound's Signaling Pathways

This diagram illustrates the key neuroprotective pathways influenced by this compound, particularly in the context of Huntington's disease, based on the analyzed research.

laduviglusib_pathway cluster_ferroptosis Ferroptosis-Related Mechanisms cluster_other_paths Other Modulated Pathways This compound This compound GSK3 GSK-3β This compound->GSK3 Inhibits ALOX5 ALOX5 This compound->ALOX5 Targets HIF1A HIF1A This compound->HIF1A Targets FoxO FoxO Signaling This compound->FoxO Modulates Th17 Th17 Cell Differentiation This compound->Th17 Modulates Neurotrophin Neurotrophin Signaling This compound->Neurotrophin Modulates Wnt Wnt/β-catenin Pathway GSK3->Wnt Deregulates CellProliferation CellProliferation Wnt->CellProliferation Activates CellMigration CellMigration Wnt->CellMigration Activates Ferroptosis Ferroptosis Neuroprotection Neuroprotection (Enhanced Mitochondrial Function, Reduced Neuronal Loss) Ferroptosis->Neuroprotection Inhibition of LipidPerox Lipid Peroxidation ALOX5->LipidPerox Promotes ROS Reactive Oxygen Species (ROS) HIF1A->ROS Induces LipidPerox->Ferroptosis Drives ROS->Ferroptosis Drives FoxO->Neuroprotection Contributes to Th17->Neuroprotection Contributes to Neurotrophin->Neuroprotection Contributes to

Research Implications and Future Directions

This compound's unique value proposition lies in its multi-target engagement. Unlike agents focusing on a single pathway, it appears to concurrently modulate GSK-3, Wnt/β-catenin, and key drivers of ferroptosis, presenting a potentially more holistic approach against complex neurodegeneration [1] [4] [2]. Its efficacy in enhancing mitochondrial function and protecting against iron-dependent lipid peroxidation positions it as a promising candidate for diseases like Huntington's where ferroptosis is implicated [1].

A key challenge for clinical translation will be achieving selective GSK-3 inhibition without disrupting other vital cellular functions and ensuring sufficient blood-brain barrier penetration [2]. Given the multifactorial nature of neurodegenerative diseases, its future likely lies in combination therapy with other disease-modifying agents [2].

References

Laduviglusib molecular docking validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib Docking from Related Research

While not a full validation study, one investigation into this compound's mechanism of action against Huntington's disease included molecular docking. The table below summarizes the reported results:

Target Protein Associated Cell Types Reported Docking Result
PARP1 Direct and Indirect Striatal Projection Neurons (dSPNs, iSPNs) Favorable binding [1] [2]
ALOX5 Microglia Favorable binding [1] [2]
HIF1A dSPNs, iSPNs, Microglia Favorable binding [1] [2]
SCD Astrocytes Favorable binding [1] [2]

It is important to note that this study used docking as a supporting tool and did not provide detailed quantitative metrics (such as binding affinity scores or RMSD values) that are standard for a comprehensive validation protocol [1] [2].

Standard Molecular Docking Validation Protocol

For a rigorous docking validation study, the following established experimental workflows and metrics are typically used. You can apply this framework to evaluate this compound's docking performance.

G Start Start: Docking Validation Study Step1 1. Pose Selection (Accuracy) Start->Step1 Step2 2. Virtual Screening (Enrichment) Start->Step2 Step3 3. Scoring Function Assessment Start->Step3 Sub1_1 Co-crystal ligand is re-docked into its structure Step1->Sub1_1 Sub2_1 Prepare a decoy set: mixture of known actives and inactive compounds Step2->Sub2_1 Step4 4. Experimental Correlation Sub4_1 Compare computed docking scores or binding energies with experimental data (e.g., IC₅₀, Kᵢ) Step3->Sub4_1 Sub1_2 Calculate RMSD between predicted and known pose Sub1_1->Sub1_2 Sub1_3 Success: RMSD ≤ 2.0 Å Sub1_2->Sub1_3 Sub2_2 Perform docking and rank all compounds Sub2_1->Sub2_2 Sub2_3 Calculate Enrichment Factor (EF) and plot ROC curves Sub2_2->Sub2_3 Step4->Sub4_1

The diagram above outlines the key pillars of a docking validation study. Here are the detailed methodologies for each:

Pose Selection (Accuracy Validation)

This step evaluates a program's ability to reproduce a known experimental binding mode.

  • Experimental Protocol: A compound with a known co-crystal structure is re-docked into the protein's binding site. The predicted pose is compared to the experimental one by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions [3].
  • Key Metric: A prediction is typically considered successful if the RMSD is ≤ 2.0 Å [4]. A lower RMSD indicates higher pose accuracy.
Virtual Screening (Enrichment Power)

This assesses the method's ability to identify true active compounds from a large pool of decoys, which is critical for drug discovery.

  • Experimental Protocol: Known active compounds and presumed inactives ("decoys") are combined into a library. This library is docked, and compounds are ranked by their docking scores. The goal is for actives to rank at the top [3].
  • Key Metrics:
    • Enrichment Factor (EF): Measures the concentration of active compounds in the top fraction of the ranked list compared to a random selection.
    • Receiver Operating Characteristic (ROC) Curves: Plot the true positive rate against the false positive rate. The Area Under the Curve (AUC) quantifies overall performance, where 1.0 is perfect and 0.5 is random [3].
Scoring Function Assessment

This validates whether the docking score can reliably predict binding affinity.

  • Experimental Protocol: The computed docking scores or binding energies for a series of compounds are correlated with experimentally determined inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) [3]. A strong correlation increases confidence in using the score to prioritize compounds.

Insights for Your this compound Guide

When comparing this compound's docking performance with other GSK-3β inhibitors, the methodological framework is crucial. Here are some key points to consider:

  • Performance Tiers of Docking Methods: A 2025 benchmark study categorized docking methods into distinct performance tiers. Traditional methods (like Glide SP) and hybrid AI/traditional methods often lead in producing physically valid and accurate poses, while many deep learning methods, despite high pose accuracy, can struggle with physical plausibility [4]. This is a critical consideration for your comparison.
  • Critical Analysis of Existing Data: For this compound, the current evidence is limited to "favorable binding" in specific research [1] [2]. A full comparative guide would require generating data using the validation protocols described above against other known GSK-3β inhibitors.

References

Laduviglusib comparison calpain Drp1 signaling modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Laduviglusib vs. Direct Inhibitors

The table below summarizes and compares the mechanisms based on the information available in the search results. This compound's action is distinct as it works upstream by stabilizing an endogenous inhibitor.

Intervention Primary Molecular Target Proposed Mechanism in Calpain-Drp1 Context Key Supporting Findings
This compound (CHIR99021) Calpastatin (CAST) protein [1] Suppresses proteasomal degradation of CAST; increased CAST protein levels inhibit calpain, which subsequently reduces Drp1 activation and mitochondrial fragmentation [1]. Improved mitochondrial function & cell survival in HD models; reduced neuropathology & behavioral defects in HD mice [1].
Direct Calpain Inhibitors (e.g., Calpeptin, PD150606) Calpain 1 / Calpain 2 [2] [3] Directly binds to and inhibits calpain protease activity, preventing cleavage of substrates like Drp1 and calcineurin A [2] [3]. Prevented DLP1 cleavage in vitro [2]; reduced mitochondrial fission & apoptosis in viral myocarditis models [3].
Direct Drp1 Inhibitor (e.g., Mdivi-1) Drp1 protein [3] Directly inhibits Drp1 GTPase activity and its translocation to mitochondria, suppressing excessive mitochondrial fission [3]. Attenuated mitochondrial dysfunction & cell apoptosis in a viral myocarditis model [3].

Experimental Protocols from Key Studies

Here are the detailed methodologies that established the role of this compound and other inhibitors in the calpain-Drp1 pathway.

Protocol 1: this compound (CHIR99021) in Huntington's Disease Models

This protocol is based on a study published in Nature Communications [1].

  • 1. Objective: To identify a mitochondrial enhancer and validate CHIR99021's efficacy in suppressing the CAST-calpain-Drp1 axis.
  • 2. Cell Models:
    • Mouse Striatal Cells: HdhQ7 (wild-type) and HdhQ111 (Huntington's disease model) cells.
    • Human Neurons: GABAergic striatal neurons differentiated from Huntington's disease patient-derived induced pluripotent stem cells (iPS cells).
  • 3. In Vivo Model: R6/2 and YAC128 Huntington's disease transgenic mice.
  • 4. Treatment: CHIR99021 was administered at 3 µM for in vitro experiments and 10 mg/kg/day via intraperitoneal injection for in vivo studies.
  • 5. Key Readouts:
    • Mitochondrial Function: Mitochondrial membrane potential (using TMRM fluorescence), oxygen consumption rate (OCR), ATP production, mitochondrial superoxide (MitoSOX Red).
    • Cell Viability: LDH release assay.
    • Molecular Mechanism: Western blotting to assess CAST, calpain, and Drp1 protein levels and Drp1 phosphorylation; analysis of CAST ubiquitination.
  • 6. Conclusion: The study concluded that CHIR99021 protects against mitochondrial damage and neuronal death by stabilizing CAST, which inhibits calpain and subsequently restrains Drp1-mediated mitochondrial fission [1].
Protocol 2: Direct Calpain Inhibition in a Viral Myocarditis Model

This protocol is based on a study published in Cell Biology and Toxicology [3].

  • 1. Objective: To investigate if calpain inhibition protects against viral myocarditis by suppressing Drp1-mediated mitochondrial fission.
  • 2. Cell Model: Neonatal rat cardiomyocytes (NRCMs) infected with coxsackievirus B3 (CVB3).
  • 3. In Vivo Model: Transgenic mice overexpressing calpastatin and wild-type littermates infected with CVB3.
  • 4. Treatment: The calpain inhibitor PD150606 was used for in vitro experiments.
  • 5. Key Readouts:
    • Apoptosis: Flow cytometry (Annexin V/PI staining) and TUNEL staining.
    • Mitochondrial Function: Membrane potential (JC-1 staining), ATP content, mitochondrial ROS (MitoSOX Red).
    • Mitochondrial Fission: Mitochondrial morphology (MitoTracker Green staining and transmission electron microscopy); Drp1 translocation to mitochondria (immunofluorescence, colocalization with COX-IV).
    • Molecular Mechanism: Western blotting for Drp1 phosphorylation at Ser637 and calcineurin A cleavage.
  • 6. Conclusion: The study found that calpain inhibition reduced mitochondrial fission and cardiomyocyte apoptosis by preventing the calpain-mediated activation of calcineurin A, which dephosphorylates Drp1 (at Ser637) and promotes its movement to mitochondria [3].

Visualizing the Signaling Pathways

The following diagram illustrates the core signaling pathway modulated by these interventions, highlighting the distinct points of action for this compound, direct calpain inhibitors, and direct Drp1 inhibitors.

G This compound This compound (CHIR99021) CAST Calpastatin (CAST) This compound->CAST Stabilizes Calpain_Active Calpain (Active) CAST->Calpain_Active Inhibits Calpain Calpain (Inactive) Calpain->Calpain_Active Pathological Activation Calpain_Active->CAST Degrades Calcineurin Calcineurin A Calpain_Active->Calcineurin Cleaves/Activates Calcineurin_Active Calcineurin A (Active) Calcineurin->Calcineurin_Active Drp1 Drp1 (phospho-Ser637) Inactive in Cytosol Calcineurin_Active->Drp1 Dephosphorylates Drp1_Active Drp1 (dephospho) Active on Mitochondria Drp1->Drp1_Active Fission Excessive Mitochondrial Fission Drp1_Active->Fission Dysfunction Mitochondrial Dysfunction & Apoptosis Fission->Dysfunction Calpain_Inhibitor Direct Calpain Inhibitor (e.g., PD150606) Calpain_Inhibitor->Calpain_Active Inhibits Drp1_Inhibitor Direct Drp1 Inhibitor (e.g., Mdivi-1) Drp1_Inhibitor->Drp1_Active Inhibits

Interpretation and Research Considerations

The provided data allows for an objective, mechanism-based comparison rather than a direct performance comparison. Here are the key implications for researchers:

  • Upstream vs. Direct Targeting: this compound offers a novel, indirect approach by modulating the endogenous inhibitor calpastatin. This could provide a more nuanced regulation of the pathway with potentially fewer off-target effects compared to direct protease or GTPase inhibition. However, its GSK3-inhibitory activity, which was ruled out in its protective effect in HD [1], could be a confounding factor in other disease contexts.
  • Therapeutic Potential: The evidence that this compound is effective in multiple Huntington's disease models, including patient-derived neurons [1], strongly supports its potential as a lead compound for neurodegenerative conditions where the calpain-Drp1 axis is implicated.
  • Comparative Gaps: The search results do not contain studies that directly pit this compound against a direct calpain or Drp1 inhibitor in the same experimental system. Therefore, comparative conclusions about potency, efficacy, or toxicity are not possible from the available information.

References

Laduviglusib's Cell-Type-Specific Effects in the Striatum

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differential effects of Laduviglusib on dSPNs and iSPNs, as identified through bioinformatics analysis of single-nucleus RNA sequencing data from human HD striatum [1] [2].

Feature Direct Pathway SPNs (dSPNs) Indirect Pathway SPNs (iSPNs)
Primary Associated Pathways Th17 cell differentiation pathway [1] [2] Neurotrophin signaling pathway, FoxO signaling pathway, reactive oxygen species pathway [1] [2]
Key Molecular Targets PARP1, HIF1A [1] PARP1, HIF1A [1]
Proposed Neuroprotective Mechanism Promotion of cell survival [1] Counteraction of oxidative stress and support of neuronal growth [1]

Detailed Experimental Protocols

The data presented in this guide is primarily derived from a computational study that integrated multiple datasets to predict the mechanisms of this compound. The core methodology is outlined below [1].

Data Collection and Target Identification
  • Source of Striatal Data: Single-nucleus RNA sequencing (snRNA-seq) data was obtained from a public repository (GSE152058), which contained post-mortem striatal tissue from control individuals and HD patients in stages 2-4 [1].
  • Identification of Dysregulated Genes: Differentially expressed genes (DEGs) for specific cell-types (including dSPNs, iSPNs, astrocytes, and microglia) in HD were identified by comparing the HD data to controls. The thresholds were set at an absolute log-fold change > 0.1 and a false discovery rate (FDR) < 0.001 [1].
  • Prediction of Drug Targets: The chemical structure of this compound was used to query several pharmacological databases to predict its protein targets [1].
Bioinformatics and Pathway Analysis
  • Data Integration: The lists of HD-related DEGs and predicted this compound target genes were cross-referenced with a database of known ferroptosis-related genes [1].
  • Enrichment Analysis: For each cell-type, the overlapping gene sets were analyzed using the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) databases. This step identified which biological pathways were statistically overrepresented in the gene sets specific to dSPNs and iSPNs [1].
  • Molecular Docking: To validate the potential interactions between this compound and the key proteins identified, in silico molecular docking simulations were performed. This computational method predicts the binding affinity and orientation of a small molecule (drug) to a protein target [1].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the integrated experimental workflow used to identify the cell-type-specific mechanisms of this compound.

HD_Data HD Patient snRNA-seq Data DEGs Identify Differentially Expressed Genes (DEGs) (Log-fold change > 0.1, FDR < 0.001) HD_Data->DEGs Integration Integrate Gene Sets (HD DEGs, Drug Targets, Ferroptosis Genes) DEGs->Integration Laduviglusib_Targets Predict this compound Target Genes Laduviglusib_Targets->Integration Ferroptosis_Genes Ferroptosis-Related Gene Database Ferroptosis_Genes->Integration Enrichment KEGG & GO Pathway Enrichment Analysis Integration->Enrichment Docking Molecular Docking (Binding Affinity Validation) Integration->Docking Key Targets Results Cell-Type-Specific Mechanisms & Targets Enrichment->Results Docking->Results

The analysis revealed that this compound influences distinct signaling pathways in dSPNs and iSPNs. The diagram below summarizes these pathways and their relation to the neuroprotective effect against ferroptosis.

cluster_dSPN Direct Pathway SPNs (dSPNs) cluster_iSPN Indirect Pathway SPNs (iSPNs) This compound This compound dSPN_Targets Key Targets: PARP1, HIF1A This compound->dSPN_Targets iSPN_Targets Key Targets: PARP1, HIF1A This compound->iSPN_Targets Microglia Microglia Target: ALOX5 This compound->Microglia dSPN_Pathway Associated Pathway: Th17 Cell Differentiation dSPN_Targets->dSPN_Pathway Ferroptosis Inhibition of Ferroptosis dSPN_Pathway->Ferroptosis iSPN_Pathways Associated Pathways: FoxO Signaling, Neurotrophin Signaling, ROS Pathway iSPN_Targets->iSPN_Pathways iSPN_Pathways->Ferroptosis Microglia->Ferroptosis Neuroprotection Neuroprotection (Enhanced Mitochondrial Function, Reduced Neuronal Loss) Ferroptosis->Neuroprotection

Interpretation of Key Findings

  • Mechanism of Action: The neuroprotective effect of this compound is strongly linked to the inhibition of ferroptosis, a form of iron-dependent, oxidative cell death. The study suggests it enhances mitochondrial function and protects against neuronal loss, particularly by targeting the ALOX5 pathway in microglia [1] [2] [3].
  • Basis of Comparison: It is important to note that the differential effects on dSPNs and iSPNs were not determined by directly comparing the drug's effect on each cell type in parallel experiments. Instead, they were identified by analyzing pre-existing cellular signatures in HD and overlaying predicted drug targets [1]. The findings are computational predictions supported by molecular docking, which require validation in wet-lab experiments.

References

Laduviglusib therapeutic validation Alzheimer's vs Huntington's models

Author: Smolecule Technical Support Team. Date: February 2026

Laduviglusib in Alzheimer's vs. Huntington's Disease Models

Aspect This compound in Huntington's Disease (HD) Models This compound in Alzheimer's Disease (AD) Models
Primary Molecular Target Glycogen synthase kinase 3 (GSK-3) [1] [2] Glycogen synthase kinase 3β (GSK-3β) [3]

| Key Proposed Mechanisms | • Inhibits GSK-3 [1] [2] • Modulates Wnt signaling pathway [1] [2] • Targets ferroptosis via ALOX5 in microglia [1] [2] [4] • Affects Th17 cell differentiation & FoxO signaling [1] [2] [4] | • Inhibits GSK-3β [3] • Reduces Tau protein phosphorylation [3] [5] • Enhances Wnt/β-catenin signaling [3] | | Reported Effects on Pathology | Enhances mitochondrial function; protects against neuronal loss in striatum [1] [2] [4] | Reduces amyloid-beta (Aβ) deposition and Tau hyperphosphorylation [3] | | Model Systems Used | Human post-mortem striatal snRNA-seq data (stages 2-4); HD animal models [1] [2] | STZ-induced AD model in C57BL/6J mice; HT22 mouse hippocampal neuron cell line [3] | | Level of Validation | Proposed mechanism from integrated genomic analysis & molecular docking [1] [2] | Demonstrated efficacy in improving memory and mitigating pathology in animal & cell models [3] |

Detailed Experimental Evidence and Protocols

Huntington's Disease Research

A 2024 study aimed to uncover the ferroptosis-related mechanisms of this compound in the HD striatum using a computational approach [1] [2].

  • Methodology: Researchers analyzed single-nucleus RNA sequencing (snRNA-seq) data from the striatum of post-mortem HD patients. They integrated differentially expressed genes from specific cell-types with predicted this compound target genes and known ferroptosis-related genes. Pathway enrichment and molecular docking simulations were performed [1] [2].
  • Key Findings:
    • Cell-Type-Specific Effects: this compound's impact varied by cell type. In direct pathway striatal projection neurons (dSPNs), it was linked to Th17 cell differentiation. In indirect pathway SPNs (iSPNs), it involved the Neurotrophin, FoxO, and reactive oxygen species pathways. In microglia, both Th17 and FoxO pathways were implicated [1] [2] [4].
    • Ferroptosis Link: The study concluded that this compound likely protects against neuronal loss by targeting ferroptosis-related signaling pathways, most notably through its binding to ALOX5 in microglia [1] [2] [4].
    • Molecular Docking: Simulations showed strong binding affinity between this compound and several key proteins, including PARP1 (neurons), SCD (astrocytes), and HIF1A (multiple cell-types) [1] [2].
Alzheimer's Disease Research

Evidence for this compound in AD, while established, appears in the context of a 2024 study on a traditional herbal formula, Danggui Shaoyao San (DSS), where this compound was used as a tool to inhibit GSK3β [3].

  • Methodology:
    • In Vitro: HT22 mouse hippocampal neurons were induced with streptozotocin (STZ) to model AD. The This compound treatment group was exposed to 7 nM of the drug [3].
    • In Vivo: An AD mouse model was established via bilateral ventricular injection of STZ. The effects of DSS were evaluated, and the role of the GSK3β pathway was confirmed [3].
  • Key Findings:
    • Pathway Confirmation: Inhibition of GSK3β by this compound was found to regulate the Wnt/β-catenin pathway, mitigating Aβ and tau pathologies at both protein and gene levels [3].
    • Cognitive Protection: The study demonstrated that modulating the IRS1/GSK3β/Wnt3a-β-catenin pathway can alleviate central hypoglycemia and confer cognitive protection [3].

This compound Mechanism and GSK-3β Signaling Pathway

The following diagram synthesizes the mechanisms of action for this compound discussed in the search results, particularly its role in modulating the GSK-3β signaling pathway and its downstream effects in neurodegenerative disease models.

G cluster_intervention Therapeutic Intervention cluster_target Primary Target cluster_AD Key Outcomes in Alzheimer's Models cluster_HD Key Outcomes in Huntington's Models Ladu This compound GSK3b GSK-3β Ladu->GSK3b Inhibits Wnt Wnt/β-catenin Signaling GSK3b->Wnt Inhibition Activates OtherPaths Other Pathways (FoxO, Neurotrophin, Th17) GSK3b->OtherPaths Inhibition Modulates AD_effects Reduced AD Pathology• ↓ Tau Phosphorylation• ↓ Amyloid-β Deposition HD_effects Neuroprotection in Striatum• ↓ Ferroptosis (via ALOX5)• Enhanced Mitochondrial Function• Modulation of Microglial Activity Wnt->AD_effects OtherPaths->HD_effects

Conclusion and Comparative Insights

  • For Huntington's Disease, the most recent research highlights a novel ferroptosis-related mechanism, particularly its cell-type-specific action in the striatum, offering a new and promising therapeutic angle [1] [2] [4].
  • For Alzheimer's Disease, the evidence supports its role in countering classic pathologies like tau and amyloid-beta, primarily through the established GSK3β/Wnt/β-catenin pathway [3] [5].

A direct, head-to-head comparison of its efficacy in both diseases is not available in the searched literature. Future work featuring parallel, standardized preclinical studies in both AD and HD models would be invaluable for a more definitive therapeutic validation.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

464.1031480 Da

Monoisotopic Mass

464.1031480 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234CMT4GK4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.12%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

252917-06-9

Wikipedia

CHIR99021

Dates

Last modified: 08-15-2023
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2: Bock AS, Leigh ND, Bryda EC. Effect of Gsk3 inhibitor CHIR99021 on aneuploidy levels in rat embryonic stem cells. In Vitro Cell Dev Biol Anim. 2014 Jun;50(6):572-9. doi: 10.1007/s11626-014-9734-5. Epub 2014 Feb 12. PubMed PMID: 24519175; PubMed Central PMCID: PMC4062835.
3: Li C, Zhang S, Lu Y, Zhang Y, Wang E, Cui Z. The roles of Notch3 on the cell proliferation and apoptosis induced by CHIR99021 in NSCLC cell lines: a functional link between Wnt and Notch signaling pathways. PLoS One. 2013 Dec 18;8(12):e84659. doi: 10.1371/journal.pone.0084659. eCollection 2013. PubMed PMID: 24367688; PubMed Central PMCID: PMC3867546.
4: Wu Y, Ai Z, Yao K, Cao L, Du J, Shi X, Guo Z, Zhang Y. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression. Exp Cell Res. 2013 Oct 15;319(17):2684-99. doi: 10.1016/j.yexcr.2013.08.027. Epub 2013 Sep 7. PubMed PMID: 24021571.
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10: Lam AQ, Freedman BS, Morizane R, Lerou PH, Valerius MT, Bonventre JV. Rapid and efficient differentiation of human pluripotent stem cells into intermediate mesoderm that forms tubules expressing kidney proximal tubular markers. J Am Soc Nephrol. 2014 Jun;25(6):1211-25. doi: 10.1681/ASN.2013080831. Epub 2013 Dec 19. PubMed PMID: 24357672; PubMed Central PMCID: PMC4033376.
11: Qin H, Hejna M, Liu Y, Percharde M, Wossidlo M, Blouin L, Durruthy-Durruthy J, Wong P, Qi Z, Yu J, Qi LS, Sebastiano V, Song JS, Ramalho-Santos M. YAP Induces Human Naive Pluripotency. Cell Rep. 2016 Mar 15;14(10):2301-12. doi: 10.1016/j.celrep.2016.02.036. Epub 2016 Mar 3. PubMed PMID: 26947063; PubMed Central PMCID: PMC4807727.
12: Fu Y, Huang C, Xu X, Gu H, Ye Y, Jiang C, Qiu Z, Xie X. Direct reprogramming of mouse fibroblasts into cardiomyocytes with chemical cocktails. Cell Res. 2015 Sep;25(9):1013-24. doi: 10.1038/cr.2015.99. Epub 2015 Aug 21. PubMed PMID: 26292833; PubMed Central PMCID: PMC4559819.
13: Ninomiya H, Mizuno K, Terada R, Miura T, Ohnuma K, Takahashi S, Asashima M, Michiue T. Improved efficiency of definitive endoderm induction from human induced pluripotent stem cells in feeder and serum-free culture system. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):1-8. doi: 10.1007/s11626-014-9801-y. Epub 2014 Aug 15. PubMed PMID: 25124871.
14: Cheng T, Zhai K, Chang Y, Yao G, He J, Wang F, Kong H, Xin H, Wang H, Jin M, Gong B, Gu L, Yang Z, Wu Y, Ji G, Sun Y. CHIR99021 combined with retinoic acid promotes the differentiation of primordial germ cells from human embryonic stem cells. Oncotarget. 2017 Jan 31;8(5):7814-7826. doi: 10.18632/oncotarget.13958. PubMed PMID: 27999196; PubMed Central PMCID: PMC5352363.
15: Cheng L, Hu W, Qiu B, Zhao J, Yu Y, Guan W, Wang M, Yang W, Pei G. Generation of neural progenitor cells by chemical cocktails and hypoxia. Cell Res. 2014 Jun;24(6):665-79. doi: 10.1038/cr.2014.32. Epub 2014 Mar 18. Erratum in: Cell Res. 2015 May;25(5):645-6. PubMed PMID: 24638034; PubMed Central PMCID: PMC4042166.
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